Pht-val-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-54-3 | |
| Record name | 6306-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Phthaloyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Phthaloyl-L-valine, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutic agents. This document details its physicochemical characteristics, spectroscopic data, and established experimental protocols for its synthesis and analysis.
Core Chemical Properties
Phthaloyl-L-valine is a derivative of the essential amino acid L-valine, where the primary amine group is protected by a phthaloyl group. This protection strategy is instrumental in preventing unwanted side reactions during peptide coupling and other synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 6306-54-3 | [1] |
| Appearance | White crystalline powder or colorless crystals | Inferred from L-valine and other phthaloyl derivatives |
| Purity | Min. 95% (for commercially available Phthaloyl-DL-valine) | [2] |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of Phthaloyl-valine exhibits a characteristic fragmentation pattern. The molecular ion peak is observed, followed by the loss of the carboxyl group to yield a significant fragment. Further fragmentation of this ion can occur through the loss of the side chain with hydrogen transfer or the loss of the entire carbon chain with a double hydrogen transfer.
Experimental Protocols
Synthesis of Phthaloyl-L-valine
Method 1: From L-valine and N-Carboethoxyphthalimide
This method provides a mild approach to the synthesis of phthaloyl amino acids, preserving the optical activity of the starting material.[3]
Materials:
-
L-valine
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
N-Carboethoxyphthalimide
-
Water
-
Hydrochloric acid (for acidification)
-
Ethanol or isopropyl alcohol (for crystallization)
Procedure:
-
Dissolve L-valine and sodium carbonate in water at room temperature (17°-20°C).
-
To this solution, add N-carboethoxyphthalimide.
-
Stir the mixture vigorously for approximately 15 minutes.
-
Filter the solution to remove any undissolved material.
-
Acidify the filtrate with hydrochloric acid to precipitate the Phthaloyl-L-valine.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from water, ethanol, or isopropyl alcohol to obtain pure Phthaloyl-L-valine.[3]
Method 2: From L-valine and Phthalic Anhydride
This method involves the direct condensation of L-valine with phthalic anhydride.
Materials:
-
L-valine
-
Phthalic anhydride
-
Triethylamine (optional, as a proton acceptor)
-
Nonpolar solvent (e.g., toluene) or N,N-dimethylformamide (DMF)
Procedure:
-
Suspend L-valine and phthalic anhydride in a suitable nonpolar solvent or DMF.
-
If using a nonpolar solvent, add triethylamine to the mixture.
-
Reflux the reaction mixture, and if applicable, remove the water formed during the reaction.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the Phthaloyl-L-valine by recrystallization.[4]
Purification by Recrystallization
General Procedure:
-
Solvent Selection: Choose a solvent in which Phthaloyl-L-valine is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Ethanol or isopropyl alcohol are often suitable choices.[3][5]
-
Dissolution: Dissolve the crude Phthaloyl-L-valine in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[5][6]
Visualized Workflows
Caption: General workflow for the synthesis and purification of Phthaloyl-L-valine.
Caption: Standard analytical workflow for the characterization of Phthaloyl-L-valine.
References
Synthesis of N-Phthaloyl-L-valine: A Technical Guide for Researchers
An in-depth guide to the synthesis of N-phthaloyl-L-valine (Pht-val-OH) from phthalic anhydride and L-valine, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters.
N-phthaloyl-L-valine (this compound) is a crucial protected amino acid derivative with significant applications in peptide synthesis and the development of chiral synthons for pharmaceuticals. The phthaloyl group serves as a robust protecting group for the amino functionality of L-valine, preventing unwanted side reactions during complex synthetic sequences. This stability, coupled with established deprotection methods, makes this compound a valuable intermediate in the synthesis of peptide-based drugs and other bioactive molecules.[1][2][3] L-valine itself is an essential amino acid and a key chiral building block in the pharmaceutical industry, further underscoring the importance of its protected derivatives.[4][5]
Comparative Summary of Synthetic Methods
The synthesis of N-phthaloyl-L-valine can be achieved through several methods. The most common approach involves the direct condensation of L-valine with phthalic anhydride. Variations in reaction conditions, such as the solvent and temperature, can influence the reaction efficiency and yield. The following table summarizes the key quantitative data from cited experimental protocols.
| Method | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| Method A | Phthalic anhydride, L-valine | Glacial Acetic Acid | Reflux | 2 hours | N/A | [6] |
| Method B | o-Phthalic acid, L-valine | Glacial Acetic Acid | 170 – 180°C | 4 hours | N/A | [6] |
| Alternative Method | N-carbethoxyphthalimide, Amino Acid Salt | Water | Room Temperature | 1 hour | High | [7][8] |
N/A: Data not available in the provided search results.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-phthaloyl-L-valine based on established procedures.
Method A: Synthesis from Phthalic Anhydride
This protocol describes the direct condensation of phthalic anhydride with L-valine in glacial acetic acid.[6]
Materials:
-
Phthalic anhydride (6.75 mmol, 1.0 g)
-
L-valine (6.8 mmol, 0.796 g)
-
Glacial Acetic Acid (15 ml)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of phthalic anhydride (1.0 g, 6.75 mmol) and L-valine (0.796 g, 6.8 mmol) is prepared in 15 ml of glacial acetic acid.
-
The reaction mixture is refluxed for 2 hours.
-
The mixture is filtered while hot.
-
The solvent is evaporated from the filtrate.
-
The resulting solid is collected by filtration and recrystallized from ethanol to yield N-phthaloyl-L-valine.
Method B: Synthesis from o-Phthalic Acid
This method utilizes o-phthalic acid and L-valine under high-temperature conditions.[6]
Materials:
-
o-Phthalic acid (6 mmol, 1.0 g)
-
L-valine (6.2 mmol, 0.726 g)
-
Glacial Acetic Acid (8 ml)
-
Water
Procedure:
-
A mixture of o-phthalic acid (1.0 g, 6 mmol) and L-valine (0.726 g, 6.2 mmol) is heated in 8 ml of glacial acetic acid at 170 – 180°C for 4 hours.
-
The mixture is then cooled to approximately 20°C.
-
The solvent is evaporated under reduced pressure.
-
The residue is diluted with water and allowed to stand for 12 hours at approximately 20°C.
-
The precipitated product is separated by filtration, washed with water, and dried in air to obtain N-phthaloyl-L-valine.
-
The crude product can be further purified by recrystallization from ethanol.
Reaction Workflow and Logic
The synthesis of N-phthaloyl-L-valine from phthalic anhydride and L-valine proceeds through a nucleophilic acyl substitution reaction. The amino group of L-valine attacks one of the carbonyl carbons of phthalic anhydride, leading to the formation of an intermediate phthalamic acid derivative. Subsequent intramolecular cyclization via dehydration results in the formation of the stable five-membered phthalimide ring.
Caption: Reaction workflow for the synthesis of this compound.
Signaling Pathways and Applications in Drug Development
The use of the phthaloyl protecting group is a common strategy in peptide synthesis.[3] By masking the amino group of L-valine, this compound can be incorporated into growing peptide chains without interference from the nucleophilic amine. The phthaloyl group is stable under various coupling conditions but can be selectively removed when needed, typically through hydrazinolysis. This allows for the precise construction of complex peptides with defined sequences.
The resulting peptides may have various therapeutic applications. L-valine and its derivatives are integral components of many bioactive molecules and serve as intermediates in the synthesis of pharmaceuticals.[2][4] For instance, protected amino acids are fundamental in the development of peptide-based drugs which can target a wide array of signaling pathways involved in various diseases.
Caption: Role of this compound in drug development.
References
- 1. Phthaloyl-DL-Valine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Phthaloyl-L-valine: A Technical Guide for Researchers
CAS Number: 6306-54-3 Molecular Formula: C₁₃H₁₃NO₄ Molecular Weight: 247.25 g/mol [1][2]
This in-depth technical guide provides a comprehensive overview of Phthaloyl-L-valine, a key derivative of the amino acid L-valine, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis protocols, and its significant role in synthetic and medicinal chemistry.
Chemical and Physical Properties
Phthaloyl-L-valine is a white solid powder that serves as a crucial chiral building block and intermediate in various chemical syntheses.[3][] The phthaloyl group acts as a protecting group for the amine functionality of L-valine, enabling specific chemical transformations.
Table 1: Physical and Chemical Properties of Phthaloyl-L-valine
| Property | Value | Reference |
| CAS Number | 6306-54-3 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Appearance | White solid powder | [3][] |
| Density | 1.353 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Phthaloyl-L-valine.
Mass Spectrometry
Electron ionization mass spectrometry of Phthaloyl-L-valine reveals a molecular ion peak (M+) and characteristic fragmentation patterns. The primary fragmentation involves the loss of the carboxyl group.
Table 2: Mass Spectrometry Data for Phthaloyl-L-valine
| m/z | Ion | Relative Intensity (%) |
| 247 | [M]+ | 42 |
| 202 | [M - COOH]+ | 100 |
| 160 | 43 | |
| 148 | 62 | |
| 130 | 37 |
Data interpreted from fragmentation patterns of phthaloylamino acids.
Synthesis of Phthaloyl-L-valine
The synthesis of Phthaloyl-L-valine typically involves the reaction of L-valine with a phthaloylating agent. Two common methods are described below.
Synthesis from Phthalic Anhydride
This method involves the direct reaction of L-valine with phthalic anhydride, usually at an elevated temperature.
Experimental Protocol:
-
Combine L-valine (1 equivalent) and phthalic anhydride (1 equivalent) in a suitable high-boiling solvent (e.g., pyridine or dimethylformamide).
-
Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Phthaloyl-L-valine.
Synthesis using N-Carboethoxyphthalimide
This method offers a milder reaction condition, which helps in preserving the stereochemical integrity of the chiral center.[1]
Experimental Protocol:
-
Dissolve L-valine (1 equivalent) in an aqueous solution of sodium carbonate.
-
Add a solution of N-carboethoxyphthalimide (1 equivalent) in a suitable organic solvent (e.g., acetone or THF) to the L-valine solution.
-
Stir the biphasic mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove any unreacted N-carboethoxyphthalimide.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Phthaloyl-L-valine.[1]
Logical Relationship of Synthesis:
Caption: Synthesis pathways to Phthaloyl-L-valine.
Applications in Research and Development
Phthaloyl-L-valine is a valuable compound in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of Phthaloyl-L-valine is as a protected amino acid in peptide synthesis. The phthaloyl group serves as a robust N-terminal protecting group, preventing the amine group from participating in unwanted side reactions during peptide bond formation. This protection is stable under various coupling conditions and can be removed under specific conditions, typically using hydrazine.
Experimental Workflow for Peptide Synthesis:
Caption: General workflow for solid-phase peptide synthesis.
Chiral Auxiliary
The inherent chirality of the L-valine backbone makes Phthaloyl-L-valine a useful chiral auxiliary in asymmetric synthesis.[5] It can be used to induce stereoselectivity in various chemical reactions, leading to the formation of a desired enantiomer of a target molecule. After the reaction, the chiral auxiliary can be cleaved and potentially recovered.
Intermediate in Drug Development
Phthaloyl-DL-Valine, the racemic mixture, is utilized as an intermediate in the synthesis of various pharmaceuticals.[3] It can enhance the efficacy and stability of peptide-based drugs.[3] It is also explored for its role in developing prodrugs to improve the pharmacokinetic profiles of active pharmaceutical ingredients.[3]
Biological Activity
While specific biological assay data for Phthaloyl-L-valine is limited in the public domain, N-protected amino acid derivatives, in general, are investigated for a range of biological activities. For instance, some phthalimide derivatives have been evaluated for their antiproliferative effects.[6] The biological activity of compounds containing the L-valine moiety is an active area of research, with studies exploring their roles in various signaling pathways.
Potential Signaling Pathways Influenced by Valine Derivatives:
Signaling Pathway Diagram (Hypothetical based on L-Valine):
Caption: Potential cellular signaling pathways influenced by L-valine derivatives.
Safety and Handling
For research use only. Not intended for diagnostic or therapeutic use.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.
Conclusion
Phthaloyl-L-valine (CAS 6306-54-3) is a versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and drug development. Its primary utility as an N-protected amino acid in peptide synthesis and as a chiral auxiliary highlights its importance in the construction of complex, stereochemically defined molecules. While further research is needed to fully elucidate its specific biological activities, its role as a key synthetic intermediate is well-established. This guide provides a foundational understanding of its properties and applications to aid in future research and development endeavors.
References
- 1. scispace.com [scispace.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 5. Asymmetric steering of the Mannich reaction with phthaloyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
In-Depth Technical Guide: N-Phthaloyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-Phthaloyl-L-valine, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance through related signaling pathways.
Core Data Presentation
Quantitative data for N-Phthaloyl-L-valine is summarized in the table below for ease of reference and comparison.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₄[1] |
| Molecular Weight | 247.25 g/mol [1] |
| Alternate Molecular Weight | 247.24 g/mol [] |
| CAS Number | 6306-54-3[1] |
| Appearance | White solid powder[] |
| Purity | ≥ 98% (Assay)[] |
| Density | 1.353 g/cm³[] |
| Storage Conditions | 2-8 °C[] |
Experimental Protocols
Synthesis of N-Phthaloyl-L-valine via Thermal Condensation
This protocol details a common method for the synthesis of N-Phthaloyl-L-valine through the condensation of L-valine with phthalic anhydride.
Materials:
-
L-valine
-
Phthalic anhydride
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 1 gram (6.75 mmol) of phthalic anhydride and an equimolar amount of L-valine (0.796g, 6.8 mmol) is prepared.[3]
-
The mixture is refluxed in 15 mL of glacial acetic acid for 2 hours.[3]
-
The reaction mixture is then filtered while hot.
-
The solvent (glacial acetic acid) is evaporated from the filtrate.
-
The resulting solid is separated by filtration to obtain crude N-Phthaloyl-L-valine.[3]
-
The crude product is then recrystallized from ethanol to yield the purified compound.[3]
Characterization of N-Phthaloyl-L-valine
Post-synthesis, the identity and purity of N-Phthaloyl-L-valine are typically confirmed using various analytical techniques. While a specific protocol for the molecular weight determination of N-Phthaloyl-L-valine was not detailed in the searched literature, standard methods include:
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio. The resulting mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of N-Phthaloyl-L-valine.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the synthesized molecule, such as the carbonyl groups of the phthalimide and the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the structure of the molecule, confirming the connectivity of atoms and the successful formation of the N-Phthaloyl derivative.
Mandatory Visualizations
Logical Workflow for Synthesis
Caption: Synthesis workflow for N-Phthaloyl-L-valine.
Potential Signaling Pathway Involvement
While specific signaling pathways for N-Phthaloyl-L-valine are not extensively documented, its structural component, L-valine, is a branched-chain amino acid (BCAA) known to play a role in crucial cellular signaling pathways, particularly the mTOR pathway which is a central regulator of cell growth and protein synthesis.[4][5] The phthaloyl group may modulate the interaction of the valine moiety with these pathways.
Caption: L-valine's role in the mTOR signaling pathway.
Biological Context and Potential Applications
N-Phthaloyl-L-valine is a derivative of the essential amino acid L-valine, where the amino group is protected by a phthaloyl group. This protection strategy is frequently employed in peptide synthesis. The biological activities of N-phthaloylated amino acids are an area of research interest. Some studies have investigated the antimicrobial activity of N-phthalimide derivatives of various amino acids.[6]
The parent molecule, L-valine, is crucial for protein synthesis, muscle metabolism, and tissue repair.[5] It is involved in metabolic health and can influence key signaling pathways that regulate cellular growth and function.[4][5] The introduction of the phthaloyl group alters the physicochemical properties of L-valine, such as its lipophilicity, which could in turn modify its biological activity, bioavailability, and interaction with cellular targets. Further research is necessary to fully elucidate the specific biological roles and potential therapeutic applications of N-Phthaloyl-L-valine.
References
Phthaloyl-L-valine: A Comprehensive Technical Review of its Chiral Properties
For Immediate Release
Central, Hong Kong – December 29, 2025 – In the landscape of pharmaceutical development and scientific research, the stereochemical properties of molecules are of paramount importance. This technical guide provides an in-depth analysis of Phthaloyl-L-valine, a key chiral building block, focusing on its stereochemistry, optical activity, and the experimental protocols for its synthesis and characterization.
Core Concept: The Inherent Chirality of Phthaloyl-L-valine
Phthaloyl-L-valine is unequivocally a chiral molecule. Its chirality is a direct consequence of its synthesis from the naturally occurring chiral amino acid, L-valine. The synthetic process, which involves the protection of the amino group of L-valine with a phthaloyl group, preserves the stereochemical integrity of the original alpha-carbon. This stereocenter, with its specific three-dimensional arrangement of four different substituents (a hydrogen atom, a carboxyl group, an isopropyl group, and the phthalimido group), is the source of the molecule's chirality. The "L" designation in its name, and the corresponding (S) configuration in its IUPAC name, (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid, explicitly denote this specific enantiomer.
The presence of this chiral center endows Phthaloyl-L-valine with the ability to rotate the plane of polarized light, a phenomenon known as optical activity. This property is a definitive characteristic of chiral substances and is absent in their achiral counterparts. The direction and magnitude of this rotation are unique to the enantiomer and are quantified as the specific rotation.
Quantitative Data Summary
| Property | Phthaloyl-L-valine | L-valine |
| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid | (2S)-2-amino-3-methylbutanoic acid |
| Molecular Formula | C₁₃H₁₃NO₄ | C₅H₁₁NO₂ |
| Molecular Weight | 247.25 g/mol | 117.15 g/mol |
| Chiral Centers | 1 | 1 |
| Stereochemistry | L / (S) | L / (S) |
| Optical Activity | Optically Active | Optically Active |
| Specific Rotation ([α]D) | Data not available | +28.8° (c=1, 6M HCl) |
Experimental Protocols
Synthesis of Phthaloyl-L-valine
The synthesis of Phthaloyl-L-valine is typically achieved through the reaction of L-valine with phthalic anhydride or a derivative thereof. A common method involves the following steps:
-
Reaction Setup: A mixture of L-valine and an equimolar amount of phthalic anhydride is suspended in a suitable solvent, such as glacial acetic acid or pyridine.
-
Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction and the formation of the phthalimide ring.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a non-solvent, such as water or a hydrocarbon, to precipitate the crude product.
-
Purification: The crude Phthaloyl-L-valine is collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure, optically active product.
It is crucial to employ reaction conditions that do not induce racemization, thereby preserving the enantiomeric purity of the starting L-valine.
Determination of Optical Activity by Polarimetry
Polarimetry is the standard technique used to measure the optical rotation of a chiral substance.
-
Sample Preparation: A solution of Phthaloyl-L-valine of a known concentration (c, in g/mL) is prepared using a suitable achiral solvent.
-
Instrumentation: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a sample cell of a known path length (l, in decimeters). The observed angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c)
Visualizing the Logic of Chirality Determination
The determination of the chirality of Phthaloyl-L-valine follows a logical workflow that begins with its precursor and is confirmed through experimental analysis.
Figure 1: Logical workflow for the determination of Phthaloyl-L-valine's chirality.
The experimental verification of this chirality involves a clear and systematic process.
Figure 2: Experimental workflow for determining the optical activity of Phthaloyl-L-valine.
The Phthaloyl Group: A Stalwart Protector in Amino Acid Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of complex nitrogen-containing molecules, the selective protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of amine-protecting groups, the phthaloyl group holds a significant, albeit traditional, position. Its robust nature and unique deprotection pathway offer distinct advantages in specific synthetic contexts. This technical guide provides a comprehensive overview of the role of the phthaloyl group in amino acid protection, detailing its introduction, cleavage, and comparative standing against more contemporary protecting groups.
The Phthaloyl Group: Chemical Nature and Strategic Value
The phthaloyl group is a cyclic diacyl protecting group, forming a stable phthalimide with the primary amino group of an amino acid. This protection strategy is valued for its high stability under a wide range of reaction conditions, including both acidic and basic environments where other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are labile.[1] This stability makes the phthaloyl group a valuable tool when orthogonality is required in a multi-step synthesis, allowing for selective deprotection of other protecting groups while the phthaloyl-protected amine remains intact.[2]
The primary method for introducing the phthaloyl group is through the Gabriel synthesis, which involves the reaction of an amino acid with phthalic anhydride or its derivatives.[3] This reaction is typically carried out at elevated temperatures, often in a solvent such as glacial acetic acid or a nonpolar solvent with a dehydrating agent.[3][4] Milder methods have also been developed to circumvent potential side reactions and racemization.[5]
Experimental Protocols
N-Phthaloylation of Amino Acids
Method A: Reaction with Phthalic Anhydride in Glacial Acetic Acid
This method is a traditional and effective way to achieve N-phthaloylation.
-
Materials:
-
Phthalic anhydride
-
Amino acid (e.g., glycine, alanine, phenylalanine)
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of phthalic anhydride (e.g., 6.75 mmol) and the desired amino acid (6.8 mmol) is prepared.[4][6]
-
The mixture is then filtered while hot to remove any insoluble impurities.
-
The solvent is evaporated from the filtrate.
-
The resulting solid is collected by filtration and can be recrystallized from a suitable solvent like ethanol to yield the pure N-phthaloyl amino acid.[4][6]
-
Method B: Fusion Method
This solvent-free approach is a rapid method for phthaloylation.
-
Materials:
-
Phthalic anhydride
-
Glycine
-
-
Procedure:
Method C: Mild Phthaloylation using N-(Ethoxycarbonyl)phthalimide
This method is advantageous for sensitive amino acids as it proceeds under mild conditions, minimizing the risk of racemization.[5]
-
Materials:
-
N-(Ethoxycarbonyl)phthalimide
-
Amino acid (e.g., glycine)
-
Sodium carbonate
-
Water
-
-
Procedure:
-
Dissolve the amino acid (e.g., 0.02 mole of glycine) and sodium carbonate (0.02 mole) in water (30 mL) at room temperature (17-20°C).[5]
-
Add N-(ethoxycarbonyl)phthalimide (4.5 g) to the solution.[5]
-
Stir the mixture for approximately 15 minutes.[5]
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate to precipitate the N-phthaloyl amino acid.
-
The product can be collected by filtration and recrystallized from water.[5]
-
Deprotection of N-Phthaloyl Amino Acids (Hydrazinolysis)
The removal of the phthaloyl group is most commonly achieved through hydrazinolysis.[2][8]
-
Materials:
-
N-phthaloyl amino acid
-
Hydrazine hydrate
-
Methanol or another suitable solvent
-
-
Procedure:
-
Dissolve the N-phthaloyl-protected amino acid in methanol.[8]
-
Add hydrazine hydrate to the solution.[8] The reaction is typically carried out at room temperature for 1-2 hours.[8]
-
A precipitate of phthalhydrazide will form.
-
The reaction mixture can be acidified with HCl in methanol to ensure the protonation of the liberated amine.[8]
-
The phthalhydrazide byproduct is removed by filtration.
-
The filtrate containing the deprotected amino acid can be further purified as needed.
-
Quantitative Data Summary
The efficiency of N-phthaloylation can vary depending on the amino acid and the chosen method. The following tables summarize reported yields for different amino acids.
Table 1: Yields of N-Phthaloylation with Phthalic Anhydride in Acetic Acid
| Amino Acid | Yield (%) |
| Glycine | 87.1 |
| Alanine | 75.5 |
| Phenylalanine | 68.2 |
| Valine | 55.8 |
| Leucine | 44.3 |
| Aspartic Acid | 71.4 |
| Data sourced from a study by Al-Masoudi et al. (2013).[6] |
Table 2: Yields of N-Phthaloylation via the Fusion Method
| Amino Acid | Temperature (°C) | Time (min) | Yield (%) |
| Glycine | 180-185 | 15 | 92 |
| Alanine | 180-185 | 15 | 85 |
| Phenylalanine | 180-185 | 15 | 90 |
| Data reported by Billman and Harting (1948).[3] |
Table 3: Yields of Mild N-Phthaloylation with N-(Ethoxycarbonyl)phthalimide
| Amino Acid | Yield (%) |
| Glycine | 90.5 |
| L-Glutamic Acid | - |
| L-Cystine (diphthaloyl) | 85 (deprotected) |
| Data from a study by Nefkens et al. (1960).[5] |
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the N-phthaloylation of an amino acid.
Caption: Experimental workflow for the deprotection of an N-phthaloyl amino acid.
Caption: Simplified logical relationship of the N-phthaloylation reaction mechanism.
Comparative Analysis with Boc and Fmoc Protecting Groups
While the phthaloyl group offers exceptional stability, it is less commonly used in modern solid-phase peptide synthesis (SPPS) compared to the Boc and Fmoc groups.[2] The choice of protecting group is a critical decision in peptide synthesis, and a comparative understanding is essential.
Table 4: Comparison of Amine Protecting Groups
| Feature | Phthaloyl | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Chemical Nature | Cyclic Diacyl | Carbamate | Carbamate |
| Cleavage Condition | Hydrazinolysis | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Stability | Stable to acid and base | Labile to strong acid | Labile to base |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base- and hydrogenolysis-labile groups | Orthogonal to acid-labile groups |
| Common Application | General organic synthesis, specialized peptide synthesis | Solid-phase and solution-phase peptide synthesis | Gold standard for solid-phase peptide synthesis |
| Potential Side Reactions | Side reactions with sensitive functional groups during hydrazinolysis | Acid-catalyzed side reactions (e.g., t-butylation) | Aspartimide formation, diketopiperazine formation |
This table provides a general comparison; specific reaction conditions can influence outcomes.[2][9]
Conclusion
The phthaloyl group, while a classic protecting group, remains a relevant and powerful tool in the synthetic chemist's toolbox. Its high stability under both acidic and basic conditions provides a unique orthogonality that is invaluable in complex, multi-step syntheses.[2] Although its deprotection conditions are harsher than those for the more modern Boc and Fmoc groups, the development of milder phthaloylation methods has broadened its applicability. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with the phthaloyl group is essential for its strategic and effective implementation in the synthesis of novel peptides and other nitrogen-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved Experimental 7. Synthesis of phthalylglycine | Chegg.com [chegg.com]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Applications of N-Phthaloyl-L-valine (Pht-Val-OH) in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Phthaloyl-L-valine (Pht-Val-OH) is a protected amino acid derivative that serves as a valuable building block in modern organic synthesis, particularly in the assembly of peptides. The phthaloyl (Pht) group provides a robust and orthogonal protection strategy for the α-amino group of valine, enabling complex and site-specific modifications of peptides that are challenging to achieve with standard protecting group schemes. This technical guide provides an in-depth overview of the applications of this compound, focusing on its primary role in solid-phase peptide synthesis (SPPS), and includes detailed experimental protocols, quantitative data, and workflow visualizations.
Core Application: Orthogonal Protection in Peptide Synthesis
The principal application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS). The phthaloyl group's stability to both acidic and basic conditions, commonly used for the removal of Boc/tBu and Fmoc protecting groups respectively, makes it an ideal choice for orthogonal protection strategies.[1] This "three-dimensional" orthogonality is crucial for the synthesis of complex peptides, such as those requiring side-chain cyclization, branching, or site-specific labeling, where one amine must be deprotected without affecting others.[1]
The phthaloyl group effectively prevents racemization at the α-carbon and is stable throughout the various coupling and deprotection cycles of a standard SPPS workflow.[1] Its removal is typically achieved through hydrazinolysis, a mechanism distinct from the acid- or base-labile cleavage of other common protecting groups.[1]
Quantitative Data Summary
The following tables summarize representative conditions and yields for the key steps involving the phthaloyl group in an SPPS context.
Table 1: Representative Conditions for N-Phthaloylation on Solid Support [1]
| Parameter | Condition | Notes |
| Reagent | Phthalic Anhydride | 5-10 equivalents relative to resin loading |
| Base | 2,4,6-Collidine or DIPEA | 5-10 equivalents. Primary/secondary amines should be avoided. |
| Solvent | N,N-Dimethylformamide (DMF) | Ensure the resin is fully swollen. |
| Temperature | 25°C - 60°C | Gentle heating may be necessary for complete reaction. |
| Time | 2 - 12 hours | Reaction progress can be monitored with a Kaiser test. |
| Typical Yield | >95% | Generally high-yielding with sufficient equivalents and time. |
Table 2: Representative Conditions for Phthaloyl Deprotection (Hydrazinolysis) on Solid Support [1]
| Parameter | Condition | Notes |
| Reagent | Hydrazine Monohydrate | 5-10% solution (v/v) |
| Solvent | N,N-Dimethylformamide (DMF) | Other polar aprotic solvents like THF can also be used. |
| Temperature | 25°C (Room Temperature) | The reaction is typically rapid at room temperature. |
| Time | 30 - 90 minutes | 2-3 repeated treatments are recommended for efficiency. |
| Typical Yield | >98% | Deprotection is usually very efficient. |
Experimental Protocols
Synthesis of N-Phthaloyl-L-valine (this compound)
A common method for the synthesis of this compound involves the reaction of L-valine with phthalic anhydride.
Procedure:
-
L-valine and phthalic anhydride are mixed in a suitable solvent, such as glacial acetic acid or pyridine.
-
The mixture is heated to reflux for several hours.
-
Upon cooling, the product crystallizes and can be collected by filtration.
-
The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-Phthaloyl-L-valine.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The following protocols outline the incorporation of a phthaloyl-protected amino acid and its subsequent deprotection within an SPPS workflow.
Protocol 1: N-Phthaloylation of a Resin-Bound Amine [1]
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Reagent Preparation: In a separate vessel, dissolve phthalic anhydride (5-10 equivalents) and a non-nucleophilic base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (5-10 equivalents) in DMF.
-
Phthaloylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-12 hours. Gentle heating (up to 60°C) can be applied to drive the reaction to completion.
-
Monitoring: Monitor the reaction using the Kaiser test. A negative result (colorless or yellow beads) indicates the complete protection of the primary amine.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and methanol (MeOH) to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Phthaloyl Group (Hydrazinolysis) [1]
-
Resin Preparation: Swell the phthaloyl-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with a 5-10% (v/v) solution of hydrazine monohydrate in DMF. Agitate the mixture at room temperature for 30-90 minutes. To ensure complete removal, it is recommended to repeat the treatment 2-3 times with fresh reagent solution.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove the phthalhydrazide byproduct. A final wash with a 0.5% DIPEA solution in DMF can aid in scavenging any remaining byproduct. Follow with washes of DCM (3 times) and MeOH (3 times).
-
Verification: Confirm the presence of the free amine with a positive Kaiser test (deep blue beads). The resin is now ready for the subsequent coupling step.
Visualizing the Workflow and Orthogonality
The following diagrams, generated using the DOT language, illustrate the integration of this compound into an SPPS workflow and the concept of orthogonal protection.
Other Potential Applications
While the predominant use of this compound is in peptide synthesis, N-phthaloyl protected amino acids, in general, have been explored in other areas of organic synthesis, although specific examples utilizing the valine derivative are less common.
-
Chiral Auxiliaries: In principle, the chiral center of this compound could be used to direct the stereochemical outcome of reactions at a prochiral center elsewhere in a molecule. However, there is limited evidence in the literature of this compound being employed as a chiral auxiliary in reactions such as asymmetric aldol or Michael additions. More commonly, other derivatives of valine are used for these purposes.
-
Synthesis of Heterocycles: N-protected amino acids can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. While plausible, specific, high-yielding methodologies starting from this compound for non-peptide targets are not widely reported.
Conclusion
N-Phthaloyl-L-valine is a specialized but highly effective reagent for advanced peptide synthesis. Its key attribute is the orthogonality of the phthaloyl protecting group, which is stable to the common deprotection conditions for Fmoc and Boc/tBu groups. This allows for the selective deprotection of specific amino groups, enabling the synthesis of complex peptide architectures. The introduction and removal of the phthaloyl group are high-yielding processes that can be seamlessly integrated into solid-phase peptide synthesis workflows. For researchers and drug development professionals working on sophisticated peptide-based therapeutics, this compound offers a powerful tool to expand the scope of accessible molecular designs.
References
Phthaloyl-DL-valine: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Phthaloyl-DL-valine as a versatile intermediate in the synthesis of complex pharmaceutical molecules. We will delve into its chemical properties, synthesis, and application, with a focus on its use as a protecting group for the valine moiety in the construction of chiral drug candidates. This guide provides detailed experimental protocols, quantitative data, and visual representations of key chemical workflows and biological pathways to support your research and development endeavors.
Introduction to Phthaloyl-DL-valine in Pharmaceutical Synthesis
Phthaloyl-DL-valine is a protected form of the racemic amino acid DL-valine, where the primary amine is masked by a phthaloyl group. This protection strategy is of paramount importance in multi-step organic synthesis, particularly in peptide synthesis and the preparation of chiral pharmaceutical intermediates.[1][2] The phthaloyl group offers robust protection under a variety of reaction conditions and can be selectively removed when desired, making it an invaluable tool for synthetic chemists.[1]
The use of a racemic mixture, DL-valine, necessitates a resolution step at some stage of the synthesis to isolate the desired enantiomer, as typically only one enantiomer of a chiral drug possesses the desired pharmacological activity.[3][4] This guide will address both the synthesis of the racemic protected amino acid and the subsequent resolution to obtain the enantiomerically pure intermediates required for drug synthesis.
Chemical Properties and Synthesis
Phthaloyl-DL-valine is a white solid that is synthesized by the condensation of DL-valine with phthalic anhydride.[5] This reaction proceeds via a nucleophilic acyl substitution, where the amino group of valine attacks a carbonyl carbon of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalimide ring.[6]
Physicochemical Properties of Phthaloyl-DL-valine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃NO₄ | [2] |
| Molecular Weight | 247.25 g/mol | [5] |
| Appearance | White solid powder | [2] |
| Purity | ≥ 95-98% | [2][5] |
| Storage Conditions | 2-8 °C | [7] |
Synthesis of Phthaloyl-DL-valine
Several methods have been reported for the N-phthaloylation of amino acids. A common and effective method involves the direct condensation of DL-valine with phthalic anhydride in a suitable solvent under reflux.
Experimental Protocol: Synthesis of Phthaloyl-DL-valine
-
Materials:
-
DL-valine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of DL-valine and phthalic anhydride in glacial acetic acid.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from ethanol to yield pure Phthaloyl-DL-valine.
-
-
Quantitative Data:
| Parameter | Value | Reference(s) |
| Typical Yield | 85-95% | [8][9] |
| Purity (after recrystallization) | >98% | [2] |
Application in Pharmaceutical Intermediate Synthesis: A Case Study
The phthaloyl protecting group is instrumental in the synthesis of various pharmaceutical agents. A notable application is in the preparation of intermediates for HIV protease inhibitors, such as Amprenavir.[10] While the direct synthesis of an Amprenavir intermediate from Phthaloyl-DL-valine is not explicitly detailed in the readily available literature, a closely related synthesis using N-phthaloyl-L-phenylalanine chloride provides a clear blueprint for the synthetic strategy.[2] This approach highlights the utility of phthaloyl-protected amino acids in constructing complex chiral molecules.
The following section outlines a representative synthesis of a key epoxide intermediate, adaptable for valine, which is a common building block for a class of HIV protease inhibitors.
Synthesis of a Chiral Epoxide Intermediate
The synthesis begins with the conversion of N-Phthaloyl-L-valine to its corresponding acid chloride, followed by a series of transformations to yield the desired chiral epoxide.
Experimental Workflow: Synthesis of a Chiral Epoxide from N-Phthaloyl-L-valine
Caption: Synthetic workflow for a chiral epoxide intermediate.
Experimental Protocol: Synthesis of Chiral Epoxide Intermediate
-
Step 1: Formation of N-Phthaloyl-L-valinyl chloride
-
Suspend N-Phthaloyl-L-valine in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
-
Step 2: Synthesis of the α-Hydroxymethyl ketone
-
Step 3: Reduction to the Diol
-
Reduce the ketone functionality of the α-hydroxymethyl ketone using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol) to afford the corresponding diol.[2]
-
-
Step 4: Epoxide Formation
-
Selectively mesylate the primary hydroxyl group of the diol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine).
-
Treat the resulting mesylate with a strong base, such as potassium tert-butoxide (t-BuOK), to induce intramolecular cyclization and form the desired chiral epoxide.[2]
-
Quantitative Data (Representative)
| Step | Product | Typical Yield | Reference(s) |
| 1 & 2 | α-Hydroxymethyl ketone | ~63% | [2] |
| 3 & 4 | Chiral Epoxide | ~20-30% (from α-hydroxymethyl ketone) | [2] |
Resolution of Phthaloyl-DL-valine
The separation of the enantiomers of Phthaloyl-DL-valine is a critical step to obtain the desired stereoisomer for pharmaceutical synthesis. Both chemical and enzymatic resolution methods can be employed.
Chemical Resolution
Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Chemical Resolution using a Chiral Amine
-
Materials:
-
Phthaloyl-DL-valine
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)
-
Suitable solvent (e.g., ethanol, methanol)
-
Acid and Base for salt breaking and recovery
-
-
Procedure:
-
Dissolve Phthaloyl-DL-valine in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Allow the diastereomeric salts to form and crystallize. One diastereomer will preferentially crystallize out of the solution.
-
Separate the crystals by filtration.
-
Liberate the enantiomerically enriched Phthaloyl-valine from the salt by treatment with an acid.
-
The other enantiomer can be recovered from the mother liquor by a similar process.
-
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. Lipases are commonly used for the kinetic resolution of racemic esters.
Experimental Workflow: Enzymatic Resolution
Caption: Enzymatic resolution of a racemic ester.
Deprotection of the Phthaloyl Group
The final stage in utilizing Phthaloyl-valine as an intermediate often involves the removal of the phthaloyl protecting group to liberate the free amine. The standard method for this deprotection is hydrazinolysis.
Experimental Protocol: Hydrazinolysis
-
Materials:
-
Phthaloyl-protected compound
-
Hydrazine hydrate
-
Suitable solvent (e.g., ethanol, THF)
-
-
Procedure:
-
Dissolve the phthaloyl-protected compound in a suitable solvent.
-
Add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours.
-
Upon completion, the phthalhydrazide byproduct precipitates out.
-
Filter off the precipitate and isolate the desired amine from the filtrate.
-
-
Quantitative Data:
| Parameter | Value | Reference(s) | | :--- | :--- | :--- | :--- | | Typical Yield | >95% |[1] |
Mechanism of Action of Derived Pharmaceuticals: HIV Protease Inhibitors
Many antiviral drugs derived from valine intermediates, such as Amprenavir and Nelfinavir, function as HIV protease inhibitors.[4][11] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. By inhibiting this enzyme, these drugs prevent the maturation of new, infectious virions.
Signaling Pathway: Inhibition of HIV Protease
Caption: Mechanism of action of HIV protease inhibitors.
Conclusion
Phthaloyl-DL-valine is a cornerstone intermediate in the synthesis of complex, chiral pharmaceuticals. Its robust nature as a protecting group, coupled with established methods for its synthesis, resolution, and deprotection, makes it an indispensable tool for medicinal chemists. The application of Phthaloyl-valine derivatives in the synthesis of potent antiviral agents like HIV protease inhibitors underscores its significance in modern drug development. This guide provides a foundational understanding and practical protocols to leverage the full potential of Phthaloyl-DL-valine in your synthetic endeavors.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. rsc.org [rsc.org]
- 8. Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride | Bentham Science [eurekaselect.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of Phthaloyl-L-valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Phthaloyl-L-valine, a critical derivative of the essential amino acid L-valine. The phthaloyl group serves as a robust protecting group for the primary amine of L-valine, a feature extensively utilized in peptide synthesis and the development of chiral pharmaceuticals. Understanding and controlling the stereochemistry of this compound is paramount to ensure the desired biological activity and to meet stringent regulatory requirements.
Core Concepts in the Stereochemistry of Phthaloyl-L-valine
The stereochemical integrity of Phthaloyl-L-valine hinges on the retention of the absolute configuration at the α-carbon (Cα) of the parent L-valine molecule during the phthaloylation reaction. L-valine possesses an (S)-configuration at its chiral center. The introduction of the phthaloyl group should not alter this configuration.
The primary methods for the synthesis of Phthaloyl-L-valine involve the reaction of L-valine with either phthalic anhydride or a derivative like N-carbethoxyphthalimide.[1] Studies have shown that these reactions, when carried out under appropriate conditions, proceed with retention of the optical configuration.[2] This means that the resulting Phthaloyl-L-valine will also possess the (S)-configuration.
Physicochemical and Crystallographic Data
A summary of the key physicochemical and crystallographic data for Phthaloyl-L-valine is presented in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid |
| CAS Number | 6306-54-3 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Cell Dimensions | a = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å, β = 109.980(4)° |
| Volume | 629.20(8) ų |
| Z | 2 |
Crystal data obtained from X-ray diffraction studies of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, the enantiomer of the L-form. The cell parameters for the L-form are expected to be identical.[1]
Experimental Protocols
Detailed methodologies for the synthesis and stereochemical analysis of Phthaloyl-L-valine are provided below.
Synthesis of Phthaloyl-L-valine
This protocol is adapted from the reaction of L-valine with phthalic anhydride.[1]
Materials:
-
L-valine
-
Phthalic anhydride
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine L-valine (1.0 equivalent) and phthalic anhydride (1.1 equivalents).
-
Heat the mixture with constant stirring at 150 °C (423 K) for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove any crystalline phthalic anhydride from the walls of the flask.
-
The solid crude product is then purified by recrystallization from an ethanol:water (e.g., 7:3 v/v) mixture to yield Phthaloyl-L-valine as a crystalline solid.
Stereochemical Analysis by Chiral HPLC
This protocol provides a general framework for the enantiomeric separation of N-phthaloyl amino acids based on established methods.[3][4] Optimization of the mobile phase composition and gradient may be required for baseline separation of Phthaloyl-L-valine and its D-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a macrocyclic glycopeptide-based column).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape.
Procedure:
-
Prepare a standard solution of racemic Phthaloyl-DL-valine and a sample solution of the synthesized Phthaloyl-L-valine in a suitable solvent (e.g., mobile phase).
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the synthesized Phthaloyl-L-valine sample.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
The enantiomeric purity can be calculated from the peak areas of the L- and D-enantiomers in the chromatogram.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stereochemistry of Phthaloyl-L-valine.
References
- 1. High-performance liquid chromatographic separation of stereoisomers of N-phthaloyl-protected amino acids and dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chiral recognition of N-phthaloyl, N-tetrachlorophthaloyl, and N-naphthaloyl α-amino acids and their esters on polysaccharide-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Pht-Val-OH: An In-depth Technical Guide to a Specialized Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the landscape, specialized building blocks offer unique advantages for complex synthetic challenges. Pht-Val-OH, or N-Phthaloyl-L-valine, is one such building block. It incorporates the phthaloyl (Pht) group for the protection of the α-amino function of L-valine.
The phthaloyl group is a cyclic diacyl protecting group known for its exceptional stability. This stability makes this compound a valuable tool in synthetic strategies that require an orthogonal protecting group, one that can be removed under conditions that do not affect the more common acid-labile (Boc, tBu) or base-labile (Fmoc) groups. This guide provides a comprehensive overview of the properties, synthesis, and application of this compound in modern peptide synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. Key data are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
| Synonyms | N-Phthaloyl-L-valine, (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid |
| CAS Number | 6306-54-3 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| SMILES | CC(C)--INVALID-LINK--O)N1C(=O)C2=CC=CC=C2C1=O |
The Phthaloyl (Pht) Protecting Group: A Tool for Orthogonal Synthesis
The primary role of a protecting group in peptide synthesis is to prevent undesirable side reactions, such as self-polymerization of amino acids. The choice of protecting group dictates the entire synthetic strategy.
The phthaloyl group is distinguished by its robustness. It is stable to the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively.[1][2] This unique characteristic provides a third dimension of orthogonality, which is indispensable for the synthesis of complex peptides, including:
-
Branched or cyclic peptides: Where site-specific deprotection is required to form lactam bridges or attach other molecules to the peptide backbone.
-
Peptides with sensitive modifications: Where the mild conditions for Fmoc/Boc removal are still incompatible with other functionalities.
Deprotection of the phthaloyl group is achieved under specific conditions, most commonly via hydrazinolysis (treatment with hydrazine).[1] This distinct cleavage mechanism ensures that other protecting groups remain intact.
Data Presentation: Comparative Analysis of N-Terminal Protecting Groups
While direct, sequence-for-sequence comparative yield data is highly dependent on the specific peptide, the following table summarizes the key operational differences between the Pht, Fmoc, and Boc protecting group strategies. Coupling efficiencies for all strategies are generally high, often exceeding 99% under optimized conditions, but can be lower for sterically hindered amino acids like valine.[][4][5]
| Feature | Phthaloyl (Pht) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Hydrazinolysis (e.g., 2-5% hydrazine in DMF) | Mild Base (e.g., 20% piperidine in DMF) | Strong Acid (e.g., 50% TFA in DCM) |
| Lability | Stable to acid and base | Base-labile | Acid-labile |
| Orthogonality | Orthogonal to both Fmoc/tBu and Boc/Bzl schemes | Orthogonal to Boc/Bzl | Semi-orthogonal to Bzl side-chain groups |
| Primary Use Case | Complex syntheses requiring a third orthogonal group | Standard SPPS, synthesis of sensitive peptides | Long or aggregation-prone sequences (Boc/Bzl) |
| Potential Side Reactions | Incomplete removal of phthalhydrazide byproduct | Diketopiperazine formation, aspartimide formation | Alkylation of sensitive residues (e.g., Trp, Met) by carbocations |
| Relative Cost | Higher | Higher than Boc | Lower |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.
Synthesis of this compound
Phthaloyl amino acids can be synthesized under mild conditions from N-carboethoxy phthalimide and the corresponding amino acid salt in an aqueous solution.
Materials:
-
L-Valine
-
Sodium Carbonate (Na₂CO₃)
-
N-carboethoxy phthalimide
-
Deionized Water
-
Hydrochloric Acid (HCl) for acidification
-
Organic solvent for crystallization (e.g., Ethanol/Water)
Procedure:
-
In a reaction vessel, dissolve L-Valine (1.0 equivalent) and sodium carbonate (1.0 equivalent) in deionized water at room temperature (17-20°C).
-
To this solution, add N-carboethoxy phthalimide (1.05 equivalents) and stir the mixture vigorously for approximately 15-30 minutes.
-
Monitor the reaction for the dissolution of the N-carboethoxy phthalimide.
-
Once the reaction is complete, filter the solution to remove any unreacted starting material.
-
Carefully acidify the clear filtrate with HCl until a precipitate forms.
-
Collect the crude this compound precipitate by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.
-
Dry the final product under vacuum.
Application of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support. It assumes a standard Fmoc/tBu strategy where the Pht group is used for a specific, orthogonal purpose.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HBTU, HATU) (1.5 equivalents)
-
Base (e.g., DIPEA) (2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (1.5 equivalents) and the coupling reagent (e.g., HBTU) (1.5 equivalents) in DMF. Add the base (e.g., DIPEA) (2.0 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swelled resin. Add the activated this compound solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The extended reaction time helps to overcome the steric hindrance associated with the valine residue.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): A Kaiser test can be performed on a small sample of beads. A negative result (yellow/colorless beads) indicates successful coupling.
Deprotection of the Phthaloyl Group (Hydrazinolysis)
This is the key step that leverages the orthogonality of the Pht group.
Materials:
-
Pht-protected peptide-resin
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Solvent: DMF or Tetrahydrofuran (THF)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Swell the Pht-protected peptide-resin in the chosen solvent (DMF or THF).
-
Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine hydrate in the same solvent.
-
Reaction: Add the hydrazine solution to the resin and agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.[]
-
Monitoring: The progress of the reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
Washing: Once the reaction is complete, drain the deprotection solution. It is crucial to wash the resin extensively with DMF and DCM to completely remove the phthalhydrazide byproduct and any residual hydrazine.[2][]
-
Verification: A positive Kaiser test (blue beads) will confirm the presence of the newly liberated free amine, ready for the next synthetic step.
Conclusion
This compound is a specialized yet powerful building block for peptide synthesis. While not as commonly employed as its Fmoc or Boc counterparts, its utility in complex synthetic routes is undeniable. The exceptional stability of the phthaloyl group to both acidic and basic conditions provides a true third dimension of orthogonality, enabling synthetic strategies that would otherwise be unfeasible. For researchers and drug development professionals designing intricate, modified, or cyclic peptides, a thorough understanding of the chemistry and protocols associated with this compound is a valuable addition to their synthetic toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Phthaloyl-L-valine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of Phthaloyl-L-valine, a key intermediate in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biochemical fields, this document provides an in-depth look into the solubility characteristics of N-protected amino acids in common organic solvents, with a focus on providing actionable data and experimental methodologies.
Understanding Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical parameter in drug development. It influences key processes such as reaction kinetics, crystallization, purification, and formulation. For N-protected amino acids like Phthaloyl-L-valine, solubility in organic solvents is paramount for their use in solid-phase and solution-phase peptide synthesis.
Quantitative Solubility Data of N-Acetyl-L-valine
As a structurally similar compound, the solubility of N-Acetyl-L-valine provides valuable insights into the expected solubility trends of Phthaloyl-L-valine. The following table summarizes the mole fraction solubility of N-Acetyl-L-valine in twelve common organic solvents at various temperatures, as determined by the static gravimetric method.[1] The data illustrates that solubility generally increases with temperature.[1]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Water | 283.15 | 0.852 |
| 288.15 | 0.956 | |
| 293.15 | 1.074 | |
| 298.15 | 1.209 | |
| 303.15 | 1.363 | |
| 308.15 | 1.539 | |
| 313.15 | 1.741 | |
| 318.15 | 1.972 | |
| 323.15 | 2.238 | |
| 2-Butanone | 283.15 | 1.063 |
| 288.15 | 1.201 | |
| 293.15 | 1.355 | |
| 298.15 | 1.528 | |
| 303.15 | 1.724 | |
| 308.15 | 1.946 | |
| 313.15 | 2.198 | |
| 318.15 | 2.486 | |
| 323.15 | 2.816 | |
| Dimethyl Carbonate | 283.15 | 0.169 |
| 288.15 | 0.203 | |
| 293.15 | 0.244 | |
| 298.15 | 0.294 | |
| 303.15 | 0.355 | |
| 308.15 | 0.428 | |
| 313.15 | 0.518 | |
| 318.15 | 0.627 | |
| 323.15 | 0.759 | |
| n-Propanol | 283.15 | 1.351 |
| 288.15 | 1.589 | |
| 293.15 | 1.868 | |
| 298.15 | 2.200 | |
| 303.15 | 2.593 | |
| 308.15 | 3.061 | |
| 313.15 | 3.619 | |
| 318.15 | 4.286 | |
| 323.15 | 5.085 | |
| Isopropanol | 283.15 | 1.551 |
| 288.15 | 1.758 | |
| 293.15 | 1.990 | |
| 298.15 | 2.251 | |
| 303.15 | 2.544 | |
| 308.15 | 2.875 | |
| 313.15 | 3.248 | |
| 318.15 | 3.669 | |
| 323.15 | 4.145 | |
| n-Butanol | 283.15 | 1.383 |
| 288.15 | 1.564 | |
| 293.15 | 1.766 | |
| 298.15 | 1.992 | |
| 303.15 | 2.246 | |
| 308.15 | 2.532 | |
| 313.15 | 2.854 | |
| 318.15 | 3.218 | |
| 323.15 | 3.629 | |
| Isobutanol | 283.15 | 1.139 |
| 288.15 | 1.304 | |
| 293.15 | 1.489 | |
| 298.15 | 1.700 | |
| 303.15 | 1.939 | |
| 308.15 | 2.212 | |
| 313.15 | 2.523 | |
| 318.15 | 2.878 | |
| 323.15 | 3.284 | |
| Acetone | 283.15 | 1.258 |
| 288.15 | 1.411 | |
| 293.15 | 1.584 | |
| 298.15 | 1.780 | |
| 303.15 | 2.002 | |
| 308.15 | 2.253 | |
| 313.15 | 2.537 | |
| 318.15 | 2.859 | |
| 323.15 | 3.224 | |
| Acetonitrile | 283.15 | 0.283 |
| 288.15 | 0.329 | |
| 293.15 | 0.384 | |
| 298.15 | 0.449 | |
| 303.15 | 0.526 | |
| 308.15 | 0.617 | |
| 313.15 | 0.725 | |
| 318.15 | 0.853 | |
| 323.15 | 1.004 | |
| Methyl Acetate | 283.15 | 0.528 |
| 288.15 | 0.610 | |
| 293.15 | 0.704 | |
| 298.15 | 0.811 | |
| 303.15 | 0.933 | |
| 308.15 | 1.072 | |
| 313.15 | 1.231 | |
| 318.15 | 1.412 | |
| 323.15 | 1.618 | |
| Ethyl Acetate | 283.15 | 0.354 |
| 288.15 | 0.415 | |
| 293.15 | 0.485 | |
| 298.15 | 0.565 | |
| 303.15 | 0.657 | |
| 308.15 | 0.762 | |
| 313.15 | 0.882 | |
| 318.15 | 1.020 | |
| 323.15 | 1.178 | |
| 1,4-Dioxane | 283.15 | 1.341 |
| 288.15 | 1.543 | |
| 293.15 | 1.774 | |
| 298.15 | 2.038 | |
| 303.15 | 2.341 | |
| 308.15 | 2.689 | |
| 313.15 | 3.089 | |
| 318.15 | 3.550 | |
| 323.15 | 4.081 |
Experimental Protocol: Static Gravimetric Method for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like Phthaloyl-L-valine in organic solvents, based on the static gravimetric method.[1]
3.1. Materials and Apparatus
-
Solute: Phthaloyl-L-valine (or N-Acetyl-L-valine as a proxy) of high purity.
-
Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of analytical grade.
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer.
-
Thermostatic water bath with temperature control (±0.1 K).
-
Analytical balance with a precision of ±0.1 mg.
-
Drying oven.
-
Filtration apparatus (e.g., syringe filters).
-
Sample vials.
-
3.2. Procedure
-
Sample Preparation: Add an excess amount of the solute to a known mass of the solvent in the jacketed glass vessel.
-
Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture continuously to ensure thorough mixing and facilitate the dissolution process. Allow the solution to equilibrate for a sufficient period (typically 24 hours) to ensure that saturation is reached.
-
Sample Withdrawal: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours. Carefully withdraw a sample of the supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.
-
Gravimetric Analysis: Transfer the collected sample into a pre-weighed vial. Record the total mass of the vial and the sample.
-
Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Dry the sample to a constant weight.
-
Mass Determination: After drying, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved solute.
-
Calculation: The mole fraction solubility (x) can be calculated using the following formula:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
where:
-
m_solute is the mass of the dissolved solute.
-
M_solute is the molar mass of the solute.
-
m_solvent is the mass of the solvent in the sample.
-
M_solvent is the molar mass of the solvent.
-
-
Repeatability: Repeat the experiment at different temperatures to obtain a solubility curve for each solvent.
Visualizing Key Processes
To further aid in the understanding of the context of Phthaloyl-L-valine's use, the following diagrams, generated using Graphviz, illustrate relevant workflows.
Caption: Workflow for the synthesis of Phthaloyl-L-valine.
Caption: General experimental workflow for solubility determination.
Conclusion
This technical guide provides a foundational understanding of the solubility of Phthaloyl-L-valine by presenting detailed data on a close structural analog, N-Acetyl-L-valine, and outlining a robust experimental protocol for solubility determination. The provided data and methodologies are intended to empower researchers in the fields of drug development and chemical synthesis to make informed decisions regarding solvent selection and process optimization for N-protected amino acids. Further experimental investigation is encouraged to establish a comprehensive solubility profile for Phthaloyl-L-valine itself.
References
Spectroscopic Profile of Phthaloyl-L-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Phthaloyl-L-valine, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of experimentally derived public data, this document presents a predictive spectroscopic profile based on the analysis of closely related compounds. The information herein is intended to serve as a reference for the characterization and quality control of Phthaloyl-L-valine.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Phthaloyl-L-valine. These predictions are derived from spectral data of analogous structures, including L-valine, N-phthaloyl glycine, and other N-acylated amino acids.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | br s | 1H | -COOH |
| ~7.85 - 7.95 | m | 2H | Ar-H |
| ~7.70 - 7.80 | m | 2H | Ar-H |
| ~4.85 | dd | 1H | α-CH |
| ~2.60 | m | 1H | β-CH |
| ~1.10 | d | 3H | γ-CH₃ |
| ~1.00 | d | 3H | γ'-CH₃ |
br s: broad singlet, m: multiplet, dd: doublet of doublets, d: doublet
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | -COOH |
| ~167.5 | Phthaloyl C=O |
| ~134.0 | Ar-C |
| ~132.0 | Ar-C (quaternary) |
| ~123.5 | Ar-C |
| ~58.0 | α-C |
| ~31.0 | β-C |
| ~19.0 | γ-C |
| ~18.5 | γ'-C |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1770 | Strong | C=O stretch (Phthaloyl, asymmetric) |
| ~1710 | Strong | C=O stretch (Phthaloyl, symmetric & Carboxylic Acid) |
| ~1610 | Medium | C=C stretch (Aromatic) |
| ~1390 | Medium | C-N stretch |
| ~720 | Strong | C-H bend (Aromatic, ortho-disubstituted) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of Phthaloyl-L-valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
Phthaloyl-L-valine sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of Phthaloyl-L-valine in 0.6 mL of CDCl₃ in a clean, dry vial. Vortex the mixture until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum using a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Phthaloyl-L-valine.
Materials and Equipment:
-
Phthaloyl-L-valine sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove any moisture.
-
Place approximately 1-2 mg of the Phthaloyl-L-valine sample and 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Visualization of the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of N-phthaloyl amino acids, such as Phthaloyl-L-valine.
Methodological & Application
Synthesis of Phthaloyl-L-valine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Phthaloyl-L-valine, a crucial derivative for peptide synthesis and the development of chiral synthons. The amino group of L-valine is protected by a phthaloyl group, which is stable under a variety of reaction conditions, yet can be selectively removed when necessary.[1] This document outlines two primary synthetic methodologies: a classical thermal condensation and a milder approach, allowing researchers to choose the most suitable method based on available resources and desired product specifications. Detailed experimental procedures, characterization data, and a visual representation of the workflow are provided to ensure reproducible and efficient synthesis.
Introduction
The protection of amino groups is a fundamental strategy in the synthesis of peptides and other complex organic molecules. The phthaloyl group serves as an effective protecting group for the primary amine of amino acids. The reaction involves the nucleophilic attack of the amino group of L-valine on phthalic anhydride, leading to the formation of a stable phthalimide ring structure.[2] Phthaloyl-L-valine is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.[3][4] This protocol details two established methods for its preparation.
Quantitative Data Summary
The following table summarizes key quantitative data for Phthaloyl-L-valine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [3][5] |
| Molecular Weight | 247.25 g/mol | [3][5] |
| Appearance | White solid powder | [] |
| Purity | ≥ 98% (Assay) | [] |
| Storage Temperature | 2-8 °C | [] |
Experimental Protocols
Two primary methods for the synthesis of Phthaloyl-L-valine are detailed below.
Method 1: Thermal Condensation with Phthalic Anhydride
This method involves the direct reaction of L-valine with phthalic anhydride in a suitable solvent under reflux conditions.[7][8]
Materials:
-
L-valine
-
Phthalic anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-valine (6.8 mmol, 0.796 g) and phthalic anhydride (6.75 mmol, 1.0 g).[7][8]
-
Add 15 mL of glacial acetic acid to the flask.[7]
-
After the reaction is complete, allow the mixture to cool.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure Phthaloyl-L-valine.[7][8]
Method 2: Mild Synthesis using N-Carboethoxy Phthalimide
This alternative method employs milder reaction conditions, which can be advantageous for preserving the optical purity of the amino acid.[9][10]
Materials:
-
L-valine
-
N-Carboethoxy phthalimide
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl, 1N)
-
Distilled water
Procedure:
-
Dissolve L-valine and an equimolar amount of sodium carbonate in water in a suitable reaction vessel at room temperature.[10]
-
Add N-carboethoxy phthalimide to the solution with stirring.
-
Continue stirring the mixture for approximately 15-30 minutes.[10]
-
Filter the solution to remove any insoluble byproducts.
-
Acidify the filtrate with 1N HCl to precipitate the Phthaloyl-L-valine.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Experimental Workflow
Caption: Experimental workflows for the synthesis of Phthaloyl-L-valine.
Signaling Pathway Diagram
Caption: Reaction mechanism for the synthesis of Phthaloyl-L-valine.
Conclusion
The protocols described in this application note provide reliable methods for the synthesis of Phthaloyl-L-valine. The choice between the thermal condensation and the milder synthesis will depend on the specific requirements of the researcher, including considerations of reaction time, temperature, and the need to strictly maintain optical purity. Both methods, when performed with care, yield a high-quality product suitable for a range of applications in synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction between valine and pthalic anhydride | Filo [askfilo.com]
- 3. Phthaloyl-DL-Valine | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Mild N-Phthaloylation of L-Valine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the N-phthaloylation of L-valine under mild conditions. The phthaloyl group serves as a crucial protecting group for the primary amine of L-valine, a common practice in peptide synthesis and the development of chiral synthons. Traditional methods often require harsh conditions, such as high temperatures, which can lead to racemization. The following protocols offer milder alternatives to preserve the stereochemical integrity of the L-valine molecule.
Introduction
The protection of the amino group in amino acids is a fundamental step in peptide chemistry and the synthesis of complex organic molecules. The phthaloyl group is a robust protecting group that is stable to a wide range of reaction conditions. However, its introduction via classical methods, often involving the fusion of the amino acid with phthalic anhydride at high temperatures, can compromise the chiral purity of the starting material. This application note details two primary mild methods for the N-phthaloylation of L-valine: one employing phthalic anhydride in refluxing glacial acetic acid under controlled conditions, and a gentler approach using N-carbethoxyphthalimide in an aqueous medium at ambient temperature.
Data Presentation
The following table summarizes the quantitative data for the different N-phthaloylation methods of L-valine, allowing for easy comparison of their efficacy and reaction conditions.
| Parameter | Method 1: Phthalic Anhydride in Acetic Acid | Method 2: N-Carbethoxyphthalimide in Aqueous Solution |
| Phthaloylating Agent | Phthalic Anhydride | N-Carbethoxyphthalimide |
| L-Valine Form | Free L-Valine | L-Valine Sodium Salt |
| Solvent | Glacial Acetic Acid | Water / Acetonitrile |
| Temperature | Reflux (~118 °C) | 0-5 °C then Room Temperature |
| Reaction Time | 2 hours | 1 hour 10 minutes |
| Reported Yield | 44.3 - 87.1%[1] | High (Specific yield for L-valine not detailed, but generally high for amino acids)[2][3][4] |
| Key Advantages | Readily available reagents | Mild conditions, retention of optical activity[2][3][4] |
| Key Disadvantages | Higher temperature, potential for racemization | Requires preparation of N-carbethoxyphthalimide |
Experimental Protocols
Method 1: N-Phthaloylation using Phthalic Anhydride in Glacial Acetic Acid
This protocol describes a common method for the N-phthaloylation of L-valine using phthalic anhydride in a refluxing acidic solvent. While effective, careful temperature control and monitoring are recommended to minimize potential side reactions.
Materials:
-
L-Valine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-valine (6.8 mmol, 0.796 g) and phthalic anhydride (6.75 mmol, 1.0 g).[1]
-
Add 15 mL of glacial acetic acid to the flask.[1]
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
After the reaction is complete, filter the hot reaction mixture to remove any insoluble impurities.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid is then recrystallized from ethanol to yield N-phthaloyl-L-valine.[1]
Method 2: Mild N-Phthaloylation using N-Carbethoxyphthalimide in Aqueous Solution
This protocol offers a significantly milder alternative for the N-phthaloylation of L-valine, proceeding at or below room temperature and preserving the optical purity of the amino acid.[2][3][4]
Materials:
-
L-Valine
-
Sodium Carbonate (Na₂CO₃)
-
N-Carbethoxyphthalimide
-
Acetonitrile
-
Distilled Water
-
Ice bath
-
Hydrochloric Acid (for acidification)
Procedure:
-
Prepare a solution of L-valine sodium salt by dissolving L-valine and an equimolar amount of sodium carbonate in distilled water with vigorous stirring at room temperature until a clear solution is obtained.
-
Cool the solution in an ice bath to 0-5 °C.
-
Separately, dissolve N-carbethoxyphthalimide (1.1 equivalents) in acetonitrile.[2]
-
Add the N-carbethoxyphthalimide solution to the cooled aqueous solution of L-valine sodium salt.[2]
-
Stir the reaction mixture in the ice bath for 10 minutes.[2]
-
Remove the ice bath and continue stirring at room temperature for 1 hour.[2]
-
After 1 hour, filter the solution.
-
Acidify the filtrate with hydrochloric acid to precipitate the N-phthaloyl-L-valine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
Caption: Comparative workflow for two distinct methods of N-phthaloylating L-valine.
Caption: Simplified reaction mechanism for the N-phthaloylation of L-valine.
References
Application Notes and Protocols for the Synthesis of Phthaloyl-L-Valine (Pht-Val-OH) using N-Carbethoxyphthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N-Phthaloyl-L-Valine (Pht-Val-OH), a valuable protected amino acid for peptide synthesis and as a building block in medicinal chemistry. The protocol detailed below utilizes N-carbethoxyphthalimide as an efficient phthaloylating agent, offering mild reaction conditions and good yields.
Introduction
The protection of the amino group of amino acids is a fundamental step in peptide synthesis and the development of various pharmaceuticals. The phthaloyl group is a robust protecting group that is stable to a wide range of reaction conditions. N-carbethoxyphthalimide has emerged as an effective reagent for the phthaloylation of amino acids under gentle conditions, preserving the stereochemical integrity of the chiral center.[1][2][3] This method, often referred to as the Nefkens procedure, proceeds at room temperature in an aqueous medium, making it an attractive alternative to harsher methods that require high temperatures and organic solvents.
This document outlines the synthesis of this compound from L-Valine and N-carbethoxyphthalimide, providing a detailed experimental protocol, characterization data, and visual representations of the workflow and reaction mechanism.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Product Information | ||
| Chemical Name | N-Phthaloyl-L-Valine (this compound) | [4] |
| CAS Number | 6306-54-3 | [4] |
| Molecular Formula | C₁₃H₁₃NO₄ | [4] |
| Molecular Weight | 247.25 g/mol | [4] |
| Appearance | White solid powder | [5] |
| Reactant Information | ||
| Starting Amino Acid | L-Valine | |
| Phthaloylating Agent | N-Carbethoxyphthalimide | [6] |
| Reaction Parameters | ||
| Typical Yield | ~69% | [1] |
| Reaction Temperature | Room Temperature | [1][2] |
| Solvent | Water | [1][2] |
| Characterization Data | ||
| Melting Point (°C) | Not available for L-isomer; DL-isomer: 138-141 | [5] |
| Expected IR Data (cm⁻¹) | ||
| C=O (imide) | ~1770 and ~1710 | |
| C=O (carboxylic acid) | ~1700 | |
| O-H (carboxylic acid) | 2500-3300 (broad) | |
| Expected ¹H NMR Data | ||
| Phthalimide Protons | Multiplet ~7.8-8.0 ppm | |
| α-Proton (Valine) | Doublet of doublets | |
| β-Proton (Valine) | Multiplet | |
| γ-Protons (Valine) | Doublets | |
| Carboxylic Acid Proton | Broad singlet | |
| Expected ¹³C NMR Data | ||
| Imide Carbonyls | ~168 ppm | [7] |
| Carboxylic Acid Carbonyl | >170 ppm | [7] |
| Phthalimide Carbons | ~123, ~132, ~134 ppm | [7] |
| α-Carbon (Valine) | ~55-60 ppm | [7] |
| β-Carbon (Valine) | ~30 ppm | [7] |
| γ-Carbons (Valine) | ~18-20 ppm | [7] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound using N-carbethoxyphthalimide.
Materials and Equipment
-
L-Valine
-
N-Carbethoxyphthalimide
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator (optional)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Synthesis of N-Phthaloyl-L-Valine (this compound)
-
Dissolution of L-Valine: In a 250 mL Erlenmeyer flask, dissolve L-Valine (e.g., 5.86 g, 0.05 mol) and sodium carbonate (e.g., 5.30 g, 0.05 mol) in 100 mL of deionized water with stirring. Continue stirring at room temperature until all solids have dissolved.
-
Addition of N-Carbethoxyphthalimide: To the stirred solution of the sodium salt of L-valine, add a solution of N-carbethoxyphthalimide (e.g., 10.96 g, 0.05 mol) in a suitable organic solvent like ethyl acetate or acetonitrile (e.g., 50 mL).[1] The original Nefkens procedure suggests adding the solid reagent directly.[3]
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted N-carbethoxyphthalimide and by-products.
-
Cool the aqueous solution in an ice bath and acidify to approximately pH 2 by the slow addition of 2M HCl with constant stirring.
-
A white precipitate of N-Phthaloyl-L-Valine will form.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain FT-IR and NMR (¹H and ¹³C) spectra to confirm the structure and purity of the synthesized this compound.
-
Mandatory Visualizations
Reaction Mechanism
The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The deprotonated amino group of L-valine acts as a nucleophile, attacking one of the carbonyl carbons of N-carbethoxyphthalimide. This is followed by the elimination of ethyl carbamate to yield the final product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Photoinduced electron-transfer chemistry of the bielectrophoric N-phthaloyl derivatives of the amino acids tyrosine, histidine and tryptophan [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-Carbethoxyphthalimide - Enamine [enamine.net]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Purification of Phthaloyl-L-valine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthaloyl-L-valine is a protected amino acid derivative crucial as an intermediate in peptide synthesis and the development of various pharmaceuticals.[1] The purity of this reagent is paramount, as impurities can lead to the formation of related substances in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.[2][3] Recrystallization is a powerful, cost-effective, and scalable purification technique used to isolate and purify solid compounds based on their differential solubility in a specific solvent or solvent system.[4][5] This application note provides a detailed protocol for the purification of Phthaloyl-L-valine by recrystallization, aimed at achieving high purity suitable for research and drug development applications.
Data Presentation
Physicochemical Properties of Phthaloyl-L-valine
A summary of the key physical and chemical properties of Phthaloyl-L-valine is presented below. This data is essential for handling the compound and understanding its behavior during the purification process.
| Property | Value | Reference |
| CAS Number | 6306-54-3 | [6][7] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][6] |
| Molecular Weight | 247.25 g/mol | [6][8] |
| Appearance | White solid powder | [1] |
| Storage Temperature | 0-8 °C | [1][7] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the structure of Phthaloyl-L-valine (a derivative of an amino acid) and general principles of solubility, the following solvents can be considered.[9][10]
| Solvent/Solvent System | Rationale & Expected Solubility | Suitability |
| Ethanol | Phthaloyl-protected amino acids often show good solubility in hot alcohols and lower solubility upon cooling. Ethanol is a common and effective solvent for recrystallizing similar organic compounds.[11] | High |
| Isopropanol | Similar to ethanol, but often provides a greater solubility differential between hot and cold, potentially leading to better crystal yield.[11] | High |
| Ethanol/Water | The addition of water (an anti-solvent) to an ethanol solution can effectively induce crystallization. The optimal ratio must be determined empirically.[12] | Medium-High |
| Acetone/Hexane | A polar solvent (acetone) to dissolve the compound, followed by the addition of a non-polar anti-solvent (hexane) to induce precipitation.[9] | Medium |
| Water | While some simple phthaloyl amino acids can be recrystallized from water, the hydrophobicity of the valine side chain may limit its solubility.[11] | Low (potential for washing) |
Experimental Protocols
This protocol outlines a general procedure for the recrystallization of Phthaloyl-L-valine. The optimal solvent and specific volumes should be determined on a small scale before proceeding with a large-scale purification.
Materials and Equipment
-
Crude Phthaloyl-L-valine
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Vacuum oven
Protocol: Single Solvent Recrystallization (Example with Ethanol)
-
Dissolution:
-
Place the crude Phthaloyl-L-valine (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and a small volume of ethanol (e.g., 20 mL).
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper on top.
-
Carefully and quickly pour the hot solution through the fluted filter paper. The pre-heated setup prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat and cover it with a watch glass or inverted beaker.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small volume of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
Visualizations
Workflow for Recrystallization
Caption: Experimental workflow for the purification of Phthaloyl-L-valine.
Principle of Impurity Separation
Caption: Logical diagram illustrating the separation of impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scbt.com [scbt.com]
- 7. usbio.net [usbio.net]
- 8. Phthaloyl-DL-Valine | CymitQuimica [cymitquimica.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Growth and Characterization of Urea L-valine a Organic Non Linear Optical Crystal – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Phthaloyl-L-valine Purity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of Phthaloyl-L-valine using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Phthaloyl-L-valine is a protected amino acid commonly used as an intermediate in the synthesis of peptides and other pharmaceutical compounds.[1][2] The purity of this raw material is critical to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy.[3]
This application note details a robust RP-HPLC method for the quantitative analysis of Phthaloyl-L-valine and the separation of potential process-related impurities and degradation products. The method is designed to be stability-indicating, meaning it can resolve the main component from its degradation products formed under stress conditions.
Chemical Properties of Phthaloyl-L-valine:
| Property | Value |
| Chemical Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol [4] |
| Appearance | White solid powder[2] |
| CAS Number | 6306-54-3[4] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Reference Standard: Phthaloyl-L-valine of known purity.
-
Sample: Phthaloyl-L-valine to be analyzed.
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of acetonitrile. Degas before use.
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the Phthaloyl-L-valine reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the Phthaloyl-L-valine sample.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Presentation and Analysis
The purity of the Phthaloyl-L-valine sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity Calculation:
System Suitability:
To ensure the validity of the analytical results, system suitability parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Example Data Table:
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Phthaloyl-L-valine Standard | 15.2 | 125,400 | 99.8 |
| Impurity 1 | 8.5 | 150 | 0.1 |
| Impurity 2 | 17.1 | 100 | 0.1 |
| Total | 125,650 | 100.0 |
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a sample with a known amount of impurity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship of Method Validation Parameters
Caption: Relationship of HPLC method to validation parameters.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for determining the purity of Phthaloyl-L-valine. The method is suitable for quality control and stability testing in a pharmaceutical development setting. Proper method validation in accordance with regulatory guidelines is essential before implementation for routine analysis.
References
Application Notes and Protocols: 1H NMR Characterization of Phthaloyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of Phthaloyl-L-valine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Phthaloyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a phthaloyl group. This modification is common in peptide synthesis and drug development to control reactivity.[1] ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds.
Data Presentation
The following table summarizes the expected ¹H NMR spectral data for Phthaloyl-L-valine. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity describes the splitting pattern of the signal, and the coupling constants (J) provide information about the connectivity of neighboring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phthaloyl-H (Ar-H) | 7.80 - 7.95 | Multiplet | - | 4H |
| α-H | ~4.5 | Doublet of doublets | ~4.5, ~9.0 | 1H |
| β-H | ~2.5 | Multiplet | - | 1H |
| γ-CH₃ | ~1.1 | Doublet | ~7.0 | 3H |
| γ'-CH₃ | ~1.0 | Doublet | ~7.0 | 3H |
| COOH | > 10 | Broad Singlet | - | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration used. The data presented here are estimates based on analogous compounds and the known effects of the phthaloyl group.
Experimental Protocols
This section outlines the protocol for acquiring a ¹H NMR spectrum of Phthaloyl-L-valine.
1. Sample Preparation
-
Weigh approximately 5-10 mg of Phthaloyl-L-valine.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Data Acquisition
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Before acquiring the spectrum of the sample, shim the magnetic field to optimize its homogeneity.
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
Visualizations
Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of Phthaloyl-L-valine with the different protons labeled, corresponding to the assignments in the data table.
Experimental Workflow
The flowchart below outlines the major steps involved in the ¹H NMR characterization of Phthaloyl-L-valine.
References
Application Note: A Comprehensive Guide to the Deprotection of Phthaloyl-L-valine using Hydrazine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The phthaloyl group is a robust and widely used protecting group for primary amines, particularly in the synthesis of amino acids and peptides, due to its stability across a range of reaction conditions.[1] The removal of this group, a critical step known as deprotection, is most commonly and efficiently achieved through hydrazinolysis. This application note provides a detailed protocol for the deprotection of Phthaloyl-L-valine using hydrazine hydrate, a method often referred to as the Ing-Manske procedure.[1] It includes a summary of reaction conditions, a step-by-step experimental protocol, and diagrams illustrating the reaction mechanism and workflow.
Reaction Mechanism: Hydrazinolysis of the Phthalimide Group
The deprotection proceeds via a nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This leads to a ring-opened intermediate, which then undergoes an intramolecular cyclization to form the highly stable, five-membered phthalhydrazide ring. This byproduct precipitates from the reaction mixture, driving the reaction to completion and leaving the deprotected primary amine in solution.
References
Sodium Borohydride Method for Phthalimide Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide group is a robust and widely used protecting group for primary amines in organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its removal, however, can present challenges, often requiring harsh conditions that may not be compatible with sensitive functional groups. The use of sodium borohydride (NaBH₄) for phthalimide deprotection offers a mild, efficient, and high-yielding alternative to traditional methods like hydrazinolysis.[1][2] This two-stage, one-flask procedure proceeds under near-neutral conditions, making it particularly valuable in peptide synthesis where the preservation of stereochemical integrity is paramount.[2][3]
This document provides detailed application notes and experimental protocols for the sodium borohydride-mediated deprotection of phthalimides, tailored for researchers, scientists, and professionals in drug development.
Advantages of the Sodium Borohydride Method
-
Mild Reaction Conditions: Avoids the harsh acidic or basic conditions of other methods, preserving sensitive functional groups.[1][2]
-
High Yields: Generally provides good to excellent yields of the desired primary amine.[1]
-
Prevention of Racemization: The gentle nature of the reaction minimizes the risk of racemization in chiral compounds, a critical consideration in peptide and pharmaceutical synthesis.[2][3]
-
Clean Byproducts: The primary byproduct, phthalide, is a neutral compound that can be readily removed through extractive workup or chromatography.[1]
-
One-Flask Procedure: The two-stage process can be conveniently carried out in a single reaction vessel, simplifying the experimental workflow.[1][2]
Reaction Mechanism
The deprotection proceeds via a two-step mechanism:
-
Reduction: Sodium borohydride selectively reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming an intermediate o-hydroxymethyl benzamide.[1][2]
-
Lactonization: Upon gentle heating in the presence of a weak acid, the intermediate undergoes intramolecular cyclization to form phthalide, releasing the free primary amine.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the deprotection of various N-substituted phthalimides using sodium borohydride.
| N-Substituted Phthalimide | Product (Primary Amine) | Reaction Time (Reduction) | Yield (%) |
| N-Benzylphthalimide | Benzylamine | 24 h | 81 |
| N-Phenethylphthalimide | Phenethylamine | 24 h | 85 |
| N-Phthaloyl-glycine | Glycine | 24 h | 95 |
| N-Phthaloyl-alanine | Alanine | 24 h | 92 |
| N-Phthaloyl-valine | Valine | 24 h | 93 |
| N-Phthaloyl-leucine | Leucine | 24 h | 96 |
| N-Phthaloyl-phenylalanine | Phenylalanine | 24 h | 94 |
| N-Phthaloyl-tryptophan | Tryptophan | 24 h | 91 |
| N-Phthaloyl-4-aminobutyric acid | 4-Aminobutyric acid | 24 h | 97 |
Experimental Protocols
Two detailed protocols are provided below, catering to different types of amine products.
Protocol 1: Deprotection of N-Phthaloyl Amino Acids with Ion-Exchange Workup
This protocol is particularly suitable for the deprotection of phthaloylated amino acids, where the final product is a water-soluble amino acid.
Materials:
-
N-Phthaloyl amino acid
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
Dowex 50 (H⁺ form) ion-exchange resin
-
1 M Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve the N-phthaloyl amino acid (1.0 equiv) in a 6:1 mixture of 2-propanol and deionized water.
-
To this stirred solution, add sodium borohydride (5.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
-
Lactonization and Workup:
-
Carefully add glacial acetic acid to the reaction mixture to quench any excess sodium borohydride and to adjust the pH to approximately 5.[1] Foaming will occur.
-
Heat the mixture to 80 °C for 2 hours to facilitate the lactonization and release of the primary amine.[1]
-
Cool the reaction mixture to room temperature.
-
Load the crude reaction mixture onto a pre-packed Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with deionized water to remove the phthalide byproduct and other neutral impurities.
-
Elute the desired amino acid from the column using a 1 M ammonium hydroxide solution.
-
Collect the ninhydrin-positive fractions and concentrate them under reduced pressure to obtain the purified amino acid.[1]
-
Protocol 2: Deprotection of N-Alkyl/Aryl Phthalimides with Extractive Workup
This protocol is suitable for the deprotection of phthalimides that yield neutral, water-insoluble primary amines.
Materials:
-
N-Substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve the N-substituted phthalimide (1.0 equiv) in a 6:1 mixture of 2-propanol and deionized water.
-
Add sodium borohydride (5.0 equiv) in portions to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC for the disappearance of the starting material.[1]
-
-
Lactonization and Workup:
-
Carefully add glacial acetic acid to the reaction mixture to quench excess NaBH₄ and catalyze the cyclization.[1]
-
Heat the mixture to 80 °C for 2 hours.[1]
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution.[4]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
The crude product can be further purified by column chromatography, distillation, or crystallization as needed.
-
Mandatory Visualizations
Caption: General workflow for phthalimide deprotection using sodium borohydride.
Caption: Key mechanistic steps in the sodium borohydride deprotection of phthalimides.
References
Application of Pht-Val-OH in Solid-Phase Peptide Synthesis (SPPS): A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Orthogonal Protection in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The success of SPPS is critically dependent on the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The two most dominant strategies, Fmoc/tBu and Boc/Bzl, utilize orthogonal protecting groups that can be removed under distinct chemical conditions.
While highly effective, these standard strategies can be insufficient for the synthesis of more complex peptides, such as cyclic peptides, branched peptides, or molecules requiring site-specific modifications. In these advanced applications, an additional layer of orthogonal protection is often necessary. The phthaloyl (Pht) group, used to protect the N-terminus of amino acids like valine (Pht-Val-OH), serves as a robust and truly orthogonal amino-protecting group. It exhibits remarkable stability to both the acidic conditions used to cleave tBu-based side-chain protecting groups and the basic conditions used for Fmoc group removal, offering a unique deprotection pathway via hydrazinolysis.[1] This application note provides a detailed overview, protocols, and comparative data for the use of this compound in SPPS.
Data Presentation: Comparative Analysis of N-α-Protecting Groups for Valine
The selection of an N-α-protecting group is a critical decision in SPPS design, impacting coupling efficiency, potential for racemization, and overall synthetic strategy. Valine, a β-branched amino acid, is known to present steric challenges during coupling reactions. The following tables provide a comparative summary of this compound alongside the more common Fmoc-Val-OH and Boc-Val-OH.
Table 1: Chemical Properties and Orthogonality
| Protecting Group | Structure | Cleavage Reagent | Cleavage Mechanism | Orthogonality |
| Phthaloyl (Pht) | Phthalimide | Hydrazine (e.g., 5-10% in DMF) | Hydrazinolysis | Orthogonal to acid- and base-labile groups.[1] |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine (e.g., 20% in DMF) | Base-catalyzed β-elimination | Orthogonal to acid-labile side-chain protecting groups. |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA) (e.g., 50% in DCM) | Acidolysis | Quasi-orthogonal to benzyl-based side-chain protecting groups (requires different acid strengths). |
Table 2: Performance Characteristics in SPPS (Qualitative and Semi-Quantitative)
| Parameter | This compound | Fmoc-Val-OH | Boc-Val-OH |
| Coupling Efficiency | Generally high with standard coupling reagents. May require slightly longer coupling times or more potent activators due to the rigid phthalimide structure. | Can be slow due to steric hindrance from the isopropyl side chain. Potent activators like HATU or HCTU are often recommended. | High with standard coupling reagents like DIC/HOBt. |
| Racemization Risk | The rigid phthaloyl group can help mitigate racemization of the protected valine residue. | Low for valine itself, but the risk increases with stronger activating agents and longer activation times. | Low, but the repeated strong acid treatments throughout the synthesis can pose risks to sensitive residues. |
| Stability | Highly stable to both acidic (TFA) and basic (piperidine) conditions used in standard SPPS cycles.[1] | Labile to basic conditions (piperidine). | Labile to acidic conditions (TFA). |
| Typical Crude Purity | Highly sequence-dependent. The robust protection can lead to high purity for complex sequences. | Sequence-dependent. Aggregation of hydrophobic sequences containing valine can reduce purity. | Generally high, as aggregation can sometimes be mitigated by the acidic deprotection steps. |
| Application | Ideal for complex peptides (cyclic, branched, side-chain modified) requiring an additional layer of orthogonal protection. | Standard for routine SPPS, particularly for peptides with acid-sensitive modifications. | Well-suited for long or difficult sequences where aggregation is a concern. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from L-valine and phthalic anhydride.
Materials:
-
L-Valine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine L-valine (1 equivalent) and phthalic anhydride (1 equivalent) in a round-bottom flask.
-
Add glacial acetic acid to the flask.
-
Reflux the mixture for 2 hours.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield pure this compound.
Protocol 2: Coupling of this compound in SPPS
This protocol outlines the coupling of this compound to a resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
Activation of this compound:
-
For HBTU/HATU: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
For DIC/HOBt: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
For HBTU/HATU: Add the activated amino acid solution to the swollen resin.
-
For DIC/HOBt: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).
-
-
Agitate the reaction mixture at room temperature for 1-4 hours. For the sterically hindered valine, a longer coupling time or double coupling may be necessary.
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Deprotection of the Phthaloyl (Pht) Group
This protocol describes the selective removal of the Pht group from the N-terminus of the peptide-resin.
Materials:
-
Pht-protected peptide-resin
-
Hydrazine monohydrate
-
DMF
-
DCM
-
Methanol
-
DIPEA (optional)
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the Pht-protected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Deprotection: Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin and agitate at room temperature for 30 minutes. Drain the solution and repeat this step two more times for a total of three treatments.[1]
-
Washing: This step is critical to remove the phthalhydrazide byproduct. Wash the resin extensively with DMF (5-7 times). A final wash with a 0.5% DIPEA solution in DMF can help scavenge any remaining byproducts.[1]
-
Follow with DCM (3x) and Methanol (3x) washes.
-
Verification: The presence of a free amine can be confirmed with a positive Kaiser test. The resin is now ready for the next coupling step or final cleavage from the resin.
Mandatory Visualizations
Workflow for SPPS using this compound
Caption: General workflow for a single coupling and deprotection cycle using this compound in SPPS.
Orthogonality of Protecting Groups in SPPS
Caption: Orthogonality of the Pht group compared to the Fmoc/tBu strategy.
Application Example: Integrin Antagonism by Cyclic RGD Peptides
The synthesis of complex cyclic peptides, such as the integrin antagonist Cilengitide cyclo(RGDf(NMe)V), often requires advanced protecting group strategies to achieve cyclization and incorporate modified amino acids. The use of this compound would be a chemically sound approach for such syntheses, providing an orthogonal protecting group that is stable during the assembly of the linear precursor and can be selectively removed to facilitate cyclization.
Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions. The αvβ3 integrin is a known receptor for proteins containing the Arg-Gly-Asp (RGD) sequence and plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Cilengitide acts as an antagonist, blocking the binding of extracellular matrix proteins to αvβ3 integrin, thereby inhibiting downstream signaling pathways that promote endothelial cell migration and survival.
Caption: Simplified signaling pathway of αvβ3 integrin and its inhibition by a cyclic RGD peptide.
Conclusion
This compound is a valuable tool in the arsenal of peptide chemists, particularly for the synthesis of complex, non-linear, or modified peptides. Its key advantage lies in its robust orthogonality to the widely used Fmoc/tBu and Boc/Bzl strategies. While the incorporation of the sterically hindered valine residue requires careful optimization of coupling conditions, the stability of the phthaloyl group under both acidic and basic conditions allows for a greater flexibility in synthetic design. The protocols and comparative data provided herein serve as a comprehensive guide for researchers and drug development professionals looking to leverage the unique properties of this compound in their advanced solid-phase peptide synthesis endeavors.
References
Application Notes and Protocols for the Chiral Resolution of DL-Valine Using a Phthaloyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. The distinct stereoisomers of a chiral molecule often exhibit significant differences in pharmacological activity and toxicity. DL-valine, an essential amino acid, is a chiral molecule existing as D-valine and L-valine. The production of enantiomerically pure valine is crucial for the synthesis of various pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and experimental protocols for the chiral resolution of DL-valine. The strategy involves the protection of the amino group of DL-valine with a phthaloyl group to form N-phthaloyl-DL-valine. This derivative, now an acidic compound, can be resolved by forming diastereomeric salts with a chiral base. Subsequent separation of these diastereomers by fractional crystallization, followed by removal of the protecting group, yields the individual D- and L-valine enantiomers.
Principle of Chiral Resolution
The core principle of this method lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties such as solubility. This allows for their separation using standard laboratory techniques like fractional crystallization.
The workflow for the chiral resolution of DL-valine via its phthaloyl derivative is as follows:
-
Protection: The amino group of racemic DL-valine is reacted with phthalic anhydride to form N-phthaloyl-DL-valine.
-
Diastereomeric Salt Formation: The resulting N-phthaloyl-DL-valine is treated with a chiral resolving agent, typically a chiral base such as brucine or strychnine, to form a mixture of two diastereomeric salts.[1][2]
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in a suitable solvent system. One diastereomer will preferentially crystallize out of the solution.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid to regenerate the individual enantiomers of N-phthaloyl-valine.
-
Deprotection: Finally, the phthaloyl protecting group is removed to yield the pure D- and L-valine.
Data Presentation
Synthesis of N-Phthaloyl-DL-Valine
| Parameter | Value | Reference |
| Reactants | DL-Valine, Phthalic Anhydride | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Reaction Time | 5-7 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Typical Yield | Up to 90% | Adapted from similar synthesis[3] |
| Melting Point | 110 °C | [4] |
Chiral Resolution of N-Phthaloyl-DL-Valine
| Parameter | Value | Reference |
| Resolving Agent | Brucine or Strychnine | [1][2] |
| Separation Method | Fractional Crystallization | [1][2] |
| Key Principle | Differential solubility of diastereomeric salts | [1][2] |
| Expected Purity | High enantiomeric excess (>95%) with optimization | General expectation for this method |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-DL-Valine
This protocol is adapted from the synthesis of N-phthaloyl-dl-alanine.[3]
Materials:
-
DL-Valine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-valine in 20 mL of glacial acetic acid.[3]
-
Reflux the mixture for 5-7 hours.[3]
-
Remove the solvent under reduced pressure (in vacuo) to obtain a crude product.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure N-phthaloyl-DL-valine.
Protocol 2: Chiral Resolution of N-Phthaloyl-DL-Valine via Diastereomeric Salt Formation
This protocol provides a general methodology based on the resolution of N-protected amino acids using a chiral base.[1][2]
Materials:
-
N-Phthaloyl-DL-Valine
-
Brucine (or another suitable chiral base like Strychnine)
-
Methanol (or other suitable solvent for crystallization)
-
10% Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve N-phthaloyl-DL-valine in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., brucine) in hot methanol.
-
Mix the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystallized diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.
-
The mother liquor will be enriched in the more soluble diastereomeric salt. The solvent can be evaporated and the residue recrystallized from a different solvent system to isolate the second diastereomer, or the resolving agent can be recovered.
-
To achieve high diastereomeric purity, the collected crystals may need to be recrystallized one or more times from the same solvent.
-
-
Liberation of N-Phthaloyl-L-Valine and N-Phthaloyl-D-Valine:
-
Suspend the separated diastereomeric salt in water and add 10% hydrochloric acid until the solution is acidic (pH ~2).
-
The free N-phthaloyl-valine enantiomer will precipitate out of the aqueous solution. The salt of the chiral resolving agent will remain dissolved.
-
Extract the N-phthaloyl-valine enantiomer with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure N-phthaloyl-valine enantiomer.
-
Repeat this process for the other diastereomeric salt to obtain the other N-phthaloyl-valine enantiomer.
-
-
Enantiomeric Purity Analysis:
-
The enantiomeric excess (e.e.) of the resolved N-phthaloyl-valine can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Deprotection of N-Phthaloyl-Valine to Yield D- or L-Valine
Materials:
-
Enantiomerically pure N-Phthaloyl-Valine
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve the N-phthaloyl-valine enantiomer in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the filtrate to dryness to obtain the hydrochloride salt of the valine enantiomer.
-
The free amino acid can be obtained by neutralizing the hydrochloride salt.
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of DL-valine.
Logical Relationship of the Resolution Process
Caption: Conversion of enantiomers to separable diastereomers.
References
Application Notes and Protocols: The Role of Pht-Val-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity, especially when constructing complex bioactive peptides. N-Phthaloyl-L-valine (Pht-Val-OH) emerges as a crucial building block, particularly in the synthesis of potent anti-cancer agents known as auristatins. The phthaloyl (Pht) group serves as a robust and orthogonal amino-protecting group in Solid-Phase Peptide Synthesis (SPPS). Its stability to both acidic and basic conditions, commonly used for the removal of Boc and Fmoc protecting groups respectively, allows for selective deprotection via hydrazinolysis. This unique characteristic is indispensable for the synthesis of complex peptides requiring site-specific modifications.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive peptides, with a focus on auristatin analogues. Detailed protocols for key experimental procedures, quantitative data for synthesis and biological activity, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for professionals in peptide chemistry and drug development.
Data Presentation
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, and alcohols |
Comparative Performance of N-Terminal Protecting Groups for Valine
| Parameter | This compound | Fmoc-Val-OH | Boc-Val-OH |
| Deprotection Condition | Hydrazinolysis (e.g., 5% hydrazine in DMF) | Mild Base (e.g., 20% piperidine in DMF) | Moderate Acid (e.g., 50% TFA in DCM) |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile groups | Quasi-orthogonal to benzyl-based side-chain protection |
| Racemization Risk | The rigid phthaloyl group can help mitigate racemization of the protected residue. | Risk of racemization, especially with certain coupling reagents and bases. | Generally low risk during coupling. |
| Coupling Efficiency | Can be challenging due to steric hindrance; may require potent coupling reagents. | Can be slow due to steric hindrance; often requires optimized coupling conditions. | Generally good, but can be affected by aggregation in long sequences. |
Biological Activity of Auristatin Analogues
This compound is a key precursor for the P1 position of many auristatin analogues, such as Monomethyl Auristatin F (MMAF). The following table summarizes the in vitro cytotoxic activity of MMAF and some of its analogues against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| MMAF | HCT116 (Colon Cancer) | Varies by study | [1] |
| Analogue 11k | HCT116 (Colon Cancer) | Potent Inhibition | [1] |
| Analogue 18d | HCT116 (Colon Cancer) | Enhanced cytotoxicity vs. MMAF | [1] |
| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | |
| MMAE | HEK293 (Kidney Cancer) | 4.24 ± 0.37 | |
| [natCu]PDC-1 (MMAE conjugate) | BxPC-3 (Pancreatic Cancer, αvβ6+) | 65.1 ± 10.6 | [2] |
| [natCu]PDC-1 (MMAE conjugate) | MIA PaCa-2 (Pancreatic Cancer, αvβ6-) | >250 | [2] |
Experimental Protocols
Protocol 1: N-Phthaloylation of L-Valine
This protocol describes the synthesis of this compound from L-valine.
Materials:
-
L-Valine
-
Phthalic anhydride
-
Pyridine (or other suitable base)
-
Toluene (or other suitable solvent)
Procedure:
-
Suspend L-valine (1.0 eq) in toluene.
-
Add phthalic anhydride (1.0-1.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the theoretical amount of water is collected, cool the reaction mixture.
-
The product will precipitate upon cooling.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: >90%
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Auristatin Analogue
This protocol provides a general workflow for the synthesis of an MMAF analogue using Fmoc-based SPPS, where a modified valine derivative (derived from this compound in earlier solution-phase steps not detailed here) is incorporated at the P1 position.
Materials:
-
Fmoc-Rink Amide resin
-
Protected amino acids (e.g., Fmoc-Dolaproine-OH, Fmoc-Dolaisoleuine-OH, Fmoc-Val-OH, and the novel Fmoc-P1-amino acid)
-
Coupling reagent: HATU
-
Base: DIPEA
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling using a Kaiser test.
-
-
Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (repeat step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Phthaloyl Group Deprotection
This protocol describes the removal of the Pht group from a peptide-resin.
Materials:
-
Pht-protected peptide-resin
-
Hydrazine monohydrate
-
DMF
Procedure:
-
Swell the Pht-protected peptide-resin in DMF for 30 minutes.
-
Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution and agitate at room temperature for 30-60 minutes.
-
Drain the solution and repeat the hydrazine treatment.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove the phthalhydrazide byproduct.
-
The resin with the deprotected N-terminus is now ready for the next coupling step.
Expected Yield: >98%[]
Visualizations
SPPS Workflow for Bioactive Peptides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a bioactive peptide.
Orthogonal Deprotection Strategy
Caption: Orthogonality of Pht, Fmoc, and Boc protecting groups in peptide synthesis.
Mechanism of Action for Auristatin-based ADCs
References
Application Notes and Protocols for the Large-Scale Synthesis of Phthaloyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthaloyl-L-valine is a protected form of the essential amino acid L-valine, where the primary amine is masked by a phthaloyl group. This protection strategy is crucial in peptide synthesis and the development of chiral synthons. The phthaloyl group is robust under a variety of reaction conditions, yet it can be removed when necessary, making it an invaluable tool in synthetic organic chemistry. The efficient and scalable synthesis of Phthaloyl-L-valine is a critical step in the development and manufacturing of various pharmaceutical compounds.
These application notes provide detailed protocols for the large-scale synthesis of Phthaloyl-L-valine, focusing on two primary, scalable methods: direct condensation with phthalic anhydride and a milder approach using N-carbethoxyphthalimide. This document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and diagrams illustrating the chemical workflows.
Methods for the Synthesis of Phthaloyl-L-valine
Two principal methods for the large-scale synthesis of Phthaloyl-L-valine are presented below. Method A involves the direct reaction of L-valine with phthalic anhydride, which is a cost-effective but often requires higher temperatures. Method B utilizes N-carbethoxyphthalimide for a milder, racemization-free synthesis.
Method A: Direct Condensation with Phthalic Anhydride
This protocol involves the reaction of L-valine and phthalic anhydride in a suitable solvent at elevated temperatures. Glacial acetic acid is a commonly used solvent for this reaction.[1]
Method B: Synthesis using N-Carbethoxyphthalimide
This method provides a milder route to N-phthaloyl amino acids, proceeding at room temperature and minimizing the risk of racemization.[2][3] The reaction is typically carried out in an aqueous solution.[2]
Data Presentation
The following tables summarize the quantitative data for the two primary synthesis protocols for Phthaloyl-L-valine. Yields and reaction conditions can be optimized based on the specific scale of the synthesis.
Table 1: Reagents and Molar Ratios for Phthaloyl-L-valine Synthesis
| Parameter | Method A: Phthalic Anhydride | Method B: N-Carbethoxyphthalimide |
| L-valine | 1.0 eq | 1.0 eq |
| Phthalic Anhydride | 1.0-1.1 eq | - |
| N-Carbethoxyphthalimide | - | 1.0-1.1 eq |
| Solvent | Glacial Acetic Acid | Water |
| Base | - | Sodium Carbonate (Na₂CO₃) |
| Base Molar Ratio | - | 2.0 eq |
Table 2: Reaction Conditions and Yields for Phthaloyl-L-valine Synthesis
| Parameter | Method A: Phthalic Anhydride | Method B: N-Carbethoxyphthalimide |
| Temperature | Reflux (e.g., ~118 °C in AcOH) | Room Temperature (17-20 °C) |
| Reaction Time | 2-4 hours | 15-30 minutes |
| Typical Yield | Good to Excellent | High (e.g., >90% for similar amino acids)[2] |
| Key Considerations | Higher temperature may risk racemization. | Milder conditions preserve stereochemistry. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Phthaloyl-L-valine via Direct Condensation (Method A)
This protocol is adapted from procedures for the synthesis of N-phthaloyl amino acids using phthalic anhydride.[1]
Materials:
-
L-Valine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Large-scale reaction vessel with overhead stirrer, condenser, and temperature control
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, add L-valine (1.0 eq) and glacial acetic acid. Stir the mixture to form a suspension.
-
Addition of Phthalic Anhydride: To the stirred suspension, add phthalic anhydride (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Purification: The crude product is collected by filtration and washed with cold water to remove residual acetic acid and unreacted starting materials.
-
Recrystallization: The crude Phthaloyl-L-valine is then recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Drying: The purified crystals are dried in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: Large-Scale Synthesis of Phthaloyl-L-valine using N-Carbethoxyphthalimide (Method B)
This protocol is based on the mild synthesis of N-phthaloyl amino acids.[2]
Materials:
-
L-Valine
-
N-Carbethoxyphthalimide
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate (for extraction, optional)
Equipment:
-
Large-scale reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Preparation of Amino Acid Salt Solution: In the reaction vessel, dissolve L-valine (1.0 eq) and sodium carbonate (2.0 eq) in deionized water at room temperature (17-20 °C).
-
Addition of Phthaloylating Agent: To the stirred solution, add a solution of N-carbethoxyphthalimide (1.05 eq) in a minimal amount of a suitable organic solvent like ethyl acetate or add it directly as a solid if the reaction proceeds efficiently.
-
Reaction: Stir the mixture vigorously at room temperature for 15-30 minutes. Monitor the reaction completion by TLC or HPLC.
-
Work-up: Once the reaction is complete, filter the solution to remove any insoluble by-products.
-
Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3. The Phthaloyl-L-valine will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated product by filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified Phthaloyl-L-valine in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Visualizations
Reaction Workflow Diagrams
Caption: Comparative workflow for the synthesis of Phthaloyl-L-valine.
Chemical Transformation Diagram
Caption: Overall chemical transformation for the synthesis of Phthaloyl-L-valine.
References
Troubleshooting & Optimization
Technical Support Center: Phthaloyl-L-valine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Phthaloyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of Phthaloyl-L-valine?
A1: The most frequently identified byproducts include unreacted starting materials, intermediates, and products from side reactions. These commonly consist of:
-
Phthalic Acid: Formed from the hydrolysis of phthalic anhydride.
-
Unreacted L-valine: Incomplete reaction can leave residual starting material.
-
Phthalamic Acid Derivative: Specifically, 2-(1-carboxy-2-methylpropylcarbamoyl)benzoic acid, which is an intermediate formed by the opening of the phthalic anhydride ring by the amino group of L-valine that does not proceed to cyclize into the final product.[1]
-
N-(ethoxycarbonyl)phthalamic acid: This byproduct is specific to syntheses utilizing N-carbethoxyphthalimide as the phthaloylating agent.[1]
Q2: What are the primary methods for synthesizing Phthaloyl-L-valine?
A2: There are two main approaches for the synthesis of Phthaloyl-L-valine:
-
Reaction with Phthalic Anhydride: This is a common method involving the condensation of L-valine with phthalic anhydride, typically at elevated temperatures in a suitable solvent like glacial acetic acid.
-
Reaction with N-carbethoxyphthalimide: This method offers a milder reaction pathway, often conducted at or below room temperature in an aqueous basic solution.[1]
Q3: How can I minimize the formation of the phthalamic acid derivative byproduct?
A3: The formation of the phthalamic acid derivative is an equilibrium step before the final cyclization to Phthaloyl-L-valine. To favor the formation of the desired product, ensure complete dehydration to close the imide ring. When using phthalic anhydride, maintaining the recommended reaction temperature and time is crucial. Azeotropic removal of water can also be employed to drive the reaction to completion.
Q4: Is racemization a significant concern during the synthesis of Phthaloyl-L-valine?
A4: Racemization can be a concern, particularly under harsh reaction conditions such as high temperatures or prolonged exposure to strong acids or bases. The use of milder reagents like N-carbethoxyphthalimide at lower temperatures can help preserve the stereochemical integrity of the L-valine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Phthaloyl-L-valine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Phthaloyl-L-valine | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or temperature according to the chosen protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal pH in the reaction mixture (for the N-carbethoxyphthalimide method). | Ensure the pH of the aqueous solution is adequately basic to facilitate the reaction. | |
| Inefficient purification leading to product loss. | Optimize the recrystallization solvent system to improve recovery. | |
| Presence of Significant Amounts of Phthalic Acid in the Final Product | Hydrolysis of phthalic anhydride due to the presence of water in the reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incomplete reaction leaving unreacted phthalic anhydride which hydrolyzes during workup. | Ensure the reaction goes to completion by monitoring with TLC. | |
| High Levels of Unreacted L-valine Detected | Insufficient amount of the phthaloylating agent. | Use a slight excess of phthalic anhydride or N-carbethoxyphthalimide. |
| Poor solubility of L-valine in the reaction solvent. | Choose a solvent system in which L-valine has better solubility at the reaction temperature. | |
| Major Byproduct is the Phthalamic Acid Derivative | Incomplete cyclization of the phthalamic acid intermediate. | Ensure adequate heating and reaction time to promote the dehydration and ring closure. Consider using a dehydrating agent or azeotropic distillation to remove water. |
| Premature workup of the reaction. | Allow the reaction to proceed for the full recommended duration before quenching and purification. |
Experimental Protocols
Method 1: Synthesis of Phthaloyl-L-valine using Phthalic Anhydride
This protocol is adapted from general procedures for the N-phthaloylation of amino acids.
Materials:
-
L-valine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add L-valine (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Add glacial acetic acid to the flask to dissolve the reactants.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure.
-
To the resulting residue, add a small amount of cold water and triturate to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Phthaloyl-L-valine.
Method 2: Synthesis of Phthaloyl-L-valine using N-carbethoxyphthalimide
This protocol offers a milder alternative to the phthalic anhydride method.[1]
Materials:
-
L-valine
-
N-carbethoxyphthalimide
-
Sodium carbonate
-
Deionized water
-
Hydrochloric acid (1 M)
-
Acetonitrile
Procedure:
-
Dissolve L-valine (1 equivalent) and sodium carbonate (2 equivalents) in deionized water in a flask.
-
Cool the solution in an ice bath.
-
In a separate container, dissolve N-carbethoxyphthalimide (1.1 equivalents) in acetonitrile.
-
Slowly add the N-carbethoxyphthalimide solution to the cooled L-valine solution with stirring.
-
Continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
After the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl.
-
A precipitate of Phthaloyl-L-valine will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Experimental workflows for the synthesis of Phthaloyl-L-valine.
Caption: Reaction pathways in Phthaloyl-L-valine synthesis.
References
How to remove phthalic acid impurity from Pht-val-OH.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of phthalic acid impurity from Phthaloyl-L-valine (Pht-Val-OH).
Frequently Asked Questions (FAQs)
Q1: What is the likely source of phthalic acid impurity in my this compound sample?
Phthalic acid is a common impurity in this compound that has been synthesized using phthalic anhydride and L-valine. The impurity arises from the hydrolysis of unreacted phthalic anhydride either during the reaction or the subsequent workup.
Q2: How can I detect and monitor the presence of phthalic acid impurity?
Thin-Layer Chromatography (TLC) is a quick and effective method. Phthalic acid is significantly more polar than this compound. Using a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid, the phthalic acid will have a much lower Rf value (it will travel a shorter distance up the plate) than the this compound. The spots can be visualized under a UV lamp (254 nm).
Q3: What is the most straightforward method to remove phthalic acid?
For most lab-scale purifications, a simple acid-base liquid-liquid extraction is the most effective and straightforward method. This technique exploits the significant difference in acidity between the dicarboxylic phthalic acid and the monocarboxylic this compound.
Q4: When should I consider using column chromatography?
If acid-base extraction fails to completely remove the impurity, or if other, less polar impurities are present, flash column chromatography is the recommended next step. This method separates compounds based on their differing affinities for the stationary phase (e.g., silica gel).
Q5: Is recrystallization a viable purification method?
Recrystallization can be effective, particularly for removing small amounts of residual phthalic acid after an initial purification step like extraction. The challenge lies in finding a solvent system where the solubility of this compound and phthalic acid are sufficiently different. An ethanol/water mixture is a good starting point for experimentation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Phthalic acid remains after extraction. | 1. Incomplete deprotonation of phthalic acid. 2. Insufficient number of extractions. 3. Emulsion formation preventing clean separation. | 1. Ensure the pH of the aqueous solution is basic enough (pH ~8-9) to fully deprotonate both carboxylic acids of phthalic acid. Use a pH meter or pH paper. 2. Perform at least 2-3 extractions with the basic aqueous solution. 3. To break an emulsion, try adding a small amount of brine (saturated NaCl solution). |
| Low yield of this compound after purification. | 1. Product loss into the aqueous basic washes. 2. Incomplete precipitation after acidification. 3. Product is partially soluble in the recrystallization mother liquor. | 1. Avoid using a very strong base or a highly concentrated basic solution for extraction, as this can deprotonate and transfer some this compound into the aqueous layer. A dilute solution of sodium bicarbonate is recommended. 2. After acidification of the aqueous layer to recover any dissolved product, ensure the pH is sufficiently acidic (pH ~2) and cool the solution in an ice bath to maximize precipitation. 3. When recrystallizing, cool the solution slowly and then in an ice bath to minimize the amount of product remaining in the solvent. |
| Product oils out during recrystallization. | 1. The solvent is too nonpolar for the compound. 2. The solution is cooling too rapidly. | 1. Add a co-solvent in which the product is more soluble (e.g., add more ethanol to a water/ethanol mixture). 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. |
| Compounds do not separate well on the column. | 1. Inappropriate eluent polarity. 2. Column was overloaded with the sample. | 1. Optimize the eluent system using TLC first. Aim for an Rf of ~0.3 for this compound. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. Use an appropriate ratio of sample to silica gel (typically 1:50 to 1:100 by weight). |
Data Presentation: Physicochemical Properties
| Property | This compound | Phthalic Acid (Impurity) | Significance for Separation |
| Structure | Phthalimide group attached to L-valine | Benzene ring with two adjacent carboxylic acid groups | This compound is larger and more hydrophobic. |
| Molecular Weight | 247.25 g/mol [1] | 166.13 g/mol | --- |
| Acidity (pKa) | ~4-5 (estimated for the single COOH group) | pKa1 ≈ 2.9, pKa2 ≈ 5.5 | Phthalic acid is a stronger acid and has two acidic protons, making it much more susceptible to deprotonation with a mild base. This is the key principle for acid-base extraction. |
| Solubility in Water | Sparingly soluble / Insoluble | Moderately soluble (0.6 g/100 mL at 25°C), solubility increases with pH and temperature. | The sodium salt of phthalic acid is very water-soluble, while the neutral this compound has low water solubility, allowing for separation by extraction. |
| Solubility in Organic Solvents | Soluble in solvents like ethyl acetate, dichloromethane, ethanol. | Soluble in alcohols, acetone; less soluble in less polar solvents. | Both are soluble in common organic solvents, allowing the crude mixture to be dissolved for extraction or chromatography. |
Experimental Protocols
Method 1: Purification by Acid-Base Extraction
This is the primary and most recommended method for removing phthalic acid. It relies on the differential acidity of the two compounds. Phthalic acid, being a dicarboxylic acid, can be selectively deprotonated and extracted into a mild aqueous base.
Protocol:
-
Dissolution: Dissolve the crude this compound mixture in an organic solvent in which both the product and impurity are soluble (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom will be the aqueous phase containing the sodium salt of phthalic acid. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction (steps 2-3) with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the phthalic acid.
-
Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and aid in layer separation.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
Purity Check: Confirm the absence of phthalic acid using TLC.
Method 2: Purification by Flash Column Chromatography
This method is suitable if extraction is incomplete or other impurities are present.
Protocol:
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape. The ideal system will show good separation between this compound (Rf ≈ 0.3) and phthalic acid (Rf ≈ 0).
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like dichloromethane). Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the nonpolar solvent, then gradually increase the polarity by adding more of the polar solvent (gradient elution). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for the purification of this compound.
References
Troubleshooting low yield in Phthaloyl-L-valine preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of Phthaloyl-L-valine, with a focus on addressing low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Phthaloyl-L-valine synthesis can arise from several factors. Below are common causes and actionable troubleshooting steps:
-
Incomplete Reaction: The reaction between phthalic anhydride and L-valine may not have proceeded to completion.
-
Solution:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Depending on the method, this can range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: Higher temperatures generally favor the reaction but can also lead to side product formation. For methods involving heating, ensure the temperature is maintained at the recommended level (e.g., reflux in a suitable solvent). For milder methods, ensure adequate stirring and reaction time at room temperature.[1]
-
Reagent Purity: Use high-purity L-valine and phthalic anhydride. Impurities in the starting materials can interfere with the reaction.
-
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or pH may not be ideal for the reaction.
-
Solution:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While glacial acetic acid or toluene are commonly used for thermal methods, consider alternative, milder conditions. A method using N-carbethoxyphthalimide in an aqueous sodium carbonate solution at room temperature has been shown to give high yields for other amino acids.[1] Another effective approach is the reaction of phthalic anhydride with the amino acid at a lower temperature under reduced pressure.
-
pH Control: In aqueous preparations, maintaining the appropriate pH is crucial for the nucleophilicity of the amino group of L-valine.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
Phthalamic Acid Formation: The initial ring-opening of phthalic anhydride by L-valine forms an intermediate phthalamic acid derivative. Incomplete cyclization to the phthalimide will result in this as a major byproduct. Ensure sufficient heating and reaction time to drive the cyclization to completion.
-
Hydrolysis: Phthalic anhydride is sensitive to moisture and can hydrolyze to phthalic acid, which will not react with L-valine. Ensure all glassware is dry and use anhydrous solvents where specified.
-
Racemization: Although L-valine is somewhat sterically hindered, harsh reaction conditions (e.g., high temperatures, strong bases) can potentially lead to racemization. Opting for milder reaction conditions can help preserve the stereochemical integrity of the product.
-
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.
-
Solution:
-
Extraction: During aqueous work-up, ensure the pH is adjusted appropriately to minimize the solubility of Phthaloyl-L-valine in the aqueous phase before extraction with an organic solvent.
-
Recrystallization: To maximize the recovery of pure product, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly. A common and effective solvent system for recrystallization is an ethanol-water mixture.
-
-
Q2: The melting point of my synthesized Phthaloyl-L-valine is lower than the literature value and/or it melts over a broad range. What does this indicate and how can I purify my product?
A2: A low or broad melting point is a strong indicator of impurities in your product. The presence of unreacted starting materials (L-valine, phthalic anhydride), side products (phthalic acid), or residual solvent can depress and broaden the melting point range.
-
Purification:
-
Recrystallization: This is the most effective method for purifying crude Phthaloyl-L-valine.
-
Solvent Selection: An ethanol-water mixture is a suitable solvent system. Other potential solvents include mixtures of other alcohols with water or other organic solvent pairs where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Washing: The filtered crystals should be washed with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Q3: How can I confirm the identity and purity of my Phthaloyl-L-valine product?
A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized product:
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the molecule by showing the characteristic peaks for the phthaloyl group and the L-valine moiety.
-
IR Spectroscopy: The presence of characteristic peaks for the imide carbonyl groups and the carboxylic acid group will provide further structural confirmation.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of the product and can also be used to quantify any impurities.
-
-
Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of high purity.
Data Presentation
The following table summarizes yields obtained for phthaloylated amino acids under different reaction conditions, providing a reference for expected outcomes.
| Phthaloyl Amino Acid | Reagent | Solvent | Temperature | Yield (%) |
| Phthaloyl-glycine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 90.5 |
| Phthaloyl-β-alanine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 91 |
| Phthaloyl-L-glutamic acid | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 65 |
| Phthaloyl-DL-serine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 95 |
| Phthaloyl-L-asparagine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 85 |
| Phthaloyl-DL-phenylalanine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 90 |
| Phthaloyl-DL-methionine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 96 |
| Phthaloyl-L-leucine | N-carbethoxyphthalimide | Water (aq. Na₂CO₃) | Room Temperature | 92 |
| Phthaloyl-L-serine / -threonine | Phthalic Anhydride | DMF | Not Specified | >90 |
Experimental Protocols
Method 1: Mild Synthesis using N-carbethoxyphthalimide (Adapted from literature for other amino acids[1])
This method is advantageous as it proceeds under mild conditions, which helps in preserving the optical purity of the amino acid.
Materials:
-
L-valine
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
N-carbethoxyphthalimide
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve L-valine (1 equivalent) and sodium carbonate decahydrate (1 equivalent) in deionized water.
-
To this solution, add N-carbethoxyphthalimide (1 equivalent) and stir the mixture vigorously at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the solution to remove any insoluble byproducts.
-
Cool the filtrate in an ice bath and acidify with dilute HCl to a pH of approximately 2-3 to precipitate the Phthaloyl-L-valine.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain Phthaloyl-L-valine.
Method 2: Thermal Condensation in Glacial Acetic Acid
This is a more traditional method for the synthesis of phthaloylamino acids.
Materials:
-
L-valine
-
Phthalic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend L-valine (1 equivalent) and phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of Phthaloyl-L-valine.
Caption: Troubleshooting flowchart for low yield in Phthaloyl-L-valine synthesis.
References
Preventing racemization during Phthaloyl-L-valine synthesis.
Technical Support Center: Phthaloyl-L-valine Synthesis
Welcome to the technical support center for the synthesis of Phthaloyl-L-valine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in Phthaloyl-L-valine synthesis?
A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (L- and D-isomers) from a single enantiomerically pure starting material. In the context of Phthaloyl-L-valine synthesis, which starts with the naturally occurring L-valine, racemization leads to the contamination of the desired Phthaloyl-L-valine with its unwanted D-isomer. For pharmaceutical applications, where stereochemistry is crucial for biological activity, such contamination can render the product ineffective or even harmful.
Q2: What is the primary chemical mechanism that causes racemization during this synthesis?
A2: The primary mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activation of the carboxyl group of the N-protected amino acid can lead to cyclization. The proton at the chiral alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
Q3: Which reaction parameters have the most significant impact on the rate of racemization?
A3: Several factors influence the rate of racemization, with the most critical being temperature, the type and amount of base used, and the reaction time.[2][3] Elevated temperatures and prolonged exposure to basic conditions significantly increase the likelihood of racemization.[2][3][4] The choice of solvent and coupling reagents also plays a role.
Q4: Are there alternative phthaloylation reagents that can reduce the risk of racemization?
A4: Yes, using milder reagents can significantly reduce racemization. N-(Ethoxycarbonyl)phthalimide (often referred to as N-Carboethoxy phthalimide) is an excellent reagent for preparing phthaloyl amino acids under mild conditions, such as in an aqueous solution at room temperature.[5][6] This method has been shown to preserve the optical activity of the amino acids.[5][6]
Troubleshooting Guide: Preventing Racemization
This guide is designed to help you diagnose and solve common issues related to racemization during Phthaloyl-L-valine synthesis.
Problem: Significant percentage of D-isomer detected in the final product.
| Potential Cause | Recommended Corrective Action | Explanation |
| Excessive Heat | Maintain a lower reaction temperature. For many phthaloylation reactions, operating at or near room temperature is sufficient, especially when using milder reagents. Avoid high-temperature reflux unless absolutely necessary.[2][3] | The rate of racemization is highly dependent on temperature.[2][3] Even a small increase in temperature can significantly accelerate the rate of epimerization.[3][7] |
| Inappropriate Base | Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (TEA) or Diisopropylethylamine (DIEA).[8] | Stronger bases more readily abstract the acidic α-proton from the oxazolone intermediate, which is the key step in the racemization pathway.[8] Steric hindrance can also reduce the base's ability to access this proton.[8] |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed. Avoid leaving reactions to run overnight without prior optimization.[4] | The longer the activated amino acid is exposed to reaction conditions, particularly in the presence of a base, the greater the opportunity for racemization to occur.[4] |
| Suboptimal Reagent Choice | Consider using N-(Ethoxycarbonyl)phthalimide instead of phthalic anhydride, especially if harsh conditions are currently employed. This allows the reaction to proceed under milder, aqueous conditions.[5][6] | Phthalic anhydride often requires thermal conditions or strong acids/bases, which can promote racemization.[9] Milder reagents form the product with less risk to the chiral center.[5][6] |
| Solvent Effects | Choose a solvent that is appropriate for the reaction conditions. For N-(Ethoxycarbonyl)phthalimide, an aqueous solution is used. For other methods, ensure the solvent is dry and suitable for the chosen reagents. | The polarity and protic nature of the solvent can influence the stability of the intermediates involved in both the desired reaction and the racemization pathway. |
Visualization of Key Processes
To better understand the workflow and potential pitfalls, the following diagrams illustrate the synthesis workflow and a troubleshooting decision process.
Caption: A general experimental workflow for the synthesis of Phthaloyl-L-valine.
Caption: A troubleshooting decision tree for diagnosing sources of racemization.
Experimental Protocols
Protocol 1: Synthesis via N-(Ethoxycarbonyl)phthalimide (Low Racemization Risk)
This method is adapted from procedures known to proceed under mild conditions that preserve optical activity.[6]
Materials:
-
L-Valine
-
N-(Ethoxycarbonyl)phthalimide
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Hydrochloric Acid (HCl, for acidification)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve L-Valine (1 equivalent) and sodium carbonate (1 equivalent) in deionized water at room temperature (17-20°C).
-
To this stirred solution, add N-(Ethoxycarbonyl)phthalimide (1.05 to 1.1 equivalents).
-
Continue stirring the mixture vigorously for approximately 15-30 minutes at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC to confirm the consumption of L-Valine.
-
Once the reaction is complete, filter the solution to remove any unreacted starting material or byproducts.
-
Carefully acidify the clear filtrate with HCl until the product precipitates out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., water or ethanol/water mixture) if necessary.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Determining the enantiomeric purity of your final product is essential. Chiral HPLC is the standard method for this analysis.[10][11]
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose or Amylose)[11]
-
Phthaloyl-L-valine sample
-
Racemic (DL) Phthaloyl-valine standard (for peak identification)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Acid modifier (e.g., Trifluoroacetic Acid - TFA)
General Procedure:
-
Method Development: A suitable method must be developed. A typical starting point for polysaccharide-based columns under reversed-phase conditions would be a mobile phase of Acetonitrile/Water with 0.1% TFA.[11] The ratio is typically varied to achieve optimal separation (e.g., starting with 60:40 Acetonitrile:Water).
-
Sample Preparation: Prepare a stock solution of your Phthaloyl-L-valine sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Also, prepare a solution of the racemic standard.
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard first to determine the retention times for both the D- and L-enantiomers.
-
Inject your synthesized sample.
-
-
Data Interpretation:
-
Integrate the peak areas for both enantiomers in your sample's chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
-
This guide provides a foundational framework for troubleshooting and preventing racemization in Phthaloyl-L-valine synthesis. Always consult relevant literature and safety data sheets before performing any experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Phthaloyl Protecting Group in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the phthaloyl (Pht) protecting group in peptide synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a phthaloyl (Pht) protecting group in peptide synthesis?
A1: The primary advantage of the phthaloyl group is its orthogonality to the most common protecting group strategies in solid-phase peptide synthesis (SPPS), namely Fmoc/tBu and Boc/Bzl.[1][2] The Pht group is stable under the acidic conditions used to cleave Boc and tBu-based side-chain protecting groups (e.g., trifluoroacetic acid - TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[1][2] It is selectively cleaved under nucleophilic conditions, most commonly by hydrazinolysis, providing a distinct deprotection pathway essential for the synthesis of complex peptides like cyclic or branched peptides.[1][2]
Q2: What are the most common side reactions associated with the phthaloyl protecting group?
A2: The most significant side reactions are typically observed during the deprotection and coupling steps. These include:
-
Racemization: N-phthaloyl protected amino acids are susceptible to racemization during the coupling step, especially when using carbodiimide-based coupling reagents without additives.[3][4]
-
Side reactions during hydrazinolysis: The use of hydrazine for deprotection can lead to undesired reactions with sensitive amino acid side chains and even cleavage of the peptide backbone.[5]
-
Incomplete deprotection: The phthalhydrazide byproduct formed during deprotection can be challenging to remove completely, requiring extensive washing steps.[5]
Q3: Are there any alternatives to hydrazine for phthaloyl group deprotection?
A3: Yes, ethylenediamine is a commonly cited milder alternative to hydrazine for the removal of the phthaloyl group, especially on solid phase.[6][7][8] It is considered less harsh and can be used at room temperature, which can be beneficial for sensitive peptide sequences.[7] Another reported method involves the use of NaBH4/2-propanol followed by acetic acid, which has been shown to deprotect phthalimides of α-amino acids without significant loss of optical activity.[9]
Q4: Is phthaloyl group migration a common side reaction?
A4: Phthaloyl group migration is not a commonly reported side reaction in peptide synthesis. The phthalimide linkage is generally stable under standard coupling and deprotection conditions (excluding hydrazinolysis).
Troubleshooting Guides
Issue 1: Racemization during coupling of Pht-protected amino acids
Symptom:
-
LC-MS analysis of the crude peptide shows a diastereomeric impurity with the same mass as the desired product.
-
Chiral HPLC analysis confirms the presence of the D-enantiomer.
Root Cause: Racemization of N-acyl protected amino acids, including N-phthaloyl amino acids, primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate during the activation of the carboxylic acid for coupling.[3] This intermediate can be deprotonated at the α-carbon by a base, leading to a loss of stereochemical integrity.[3] Amino acids such as Cysteine (Cys) and Histidine (His) are particularly prone to this side reaction.[3]
Solutions:
-
Choice of Coupling Reagent: Avoid using carbodiimides (e.g., DIC, DCC) alone. Use them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®.[3] Uronium/aminium-based reagents like HBTU, HATU, or HCTU generally lead to less racemization.
-
Base Selection: Use a sterically hindered, weaker base for activation. N,N-diisopropylethylamine (DIPEA) is a common choice, but for highly sensitive amino acids, consider using a less basic amine like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]
-
Temperature and Time: Perform the coupling at a lower temperature (e.g., 0 °C) and for the minimum time required for complete reaction to reduce the opportunity for oxazolone formation and racemization.
Issue 2: Side reactions observed after hydrazine deprotection
Symptom:
-
LC-MS analysis shows multiple unexpected peaks with lower molecular weights than the target peptide.
-
Mass shifts corresponding to the loss of specific amino acids or modifications to side chains are observed.
Root Cause: Hydrazine is a strong nucleophile and can participate in side reactions other than the desired phthalimide cleavage.
-
Peptide Bond Cleavage: Hydrazine can cleave the peptide backbone, with a preference for Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser peptide bonds.
-
Deguanidination of Arginine: The guanidinium group of arginine can be converted to ornithine.
-
Reactions with other side chains: While less common, hydrazine can potentially react with other sensitive functionalities, especially if they are not properly protected.
Solutions:
-
Use a Milder Deprotection Reagent: Switch to ethylenediamine for deprotection. It is less nucleophilic than hydrazine and generally results in cleaner deprotection for sensitive sequences.[6][7]
-
Optimize Hydrazine Conditions: If hydrazine must be used, optimize the reaction conditions. Use the lowest possible concentration of hydrazine and the shortest reaction time necessary for complete deprotection. Perform the reaction at room temperature if possible.
-
Protect Sensitive Residues: Ensure that all sensitive side chains are appropriately protected.
Issue 3: Incomplete Deprotection or Byproduct Contamination
Symptom:
-
The Kaiser test (ninhydrin test) is negative or weak after the deprotection step, indicating the presence of a protected amine.
-
LC-MS analysis shows the presence of the phthaloyl-protected peptide.
-
The final purified peptide yield is low, and the product is difficult to purify due to a co-eluting impurity.
Root Cause:
-
Incomplete Reaction: The deprotection reaction may not have gone to completion due to insufficient reagent, time, or temperature.
-
Poor Resin Swelling: In solid-phase synthesis, poor swelling of the resin can limit reagent access to the peptide.
-
Inadequate Washing: The phthalhydrazide byproduct is often poorly soluble and can precipitate on the resin, hindering further reactions and complicating purification.[5]
Solutions:
-
Ensure Complete Reaction: Increase the reaction time or the number of deprotection cycles. A typical protocol involves 2-3 treatments with the hydrazine solution.[1]
-
Optimize Resin Swelling: Ensure the peptide-resin is fully swollen in a suitable solvent like DMF before starting the deprotection.[1]
-
Extensive Washing: After deprotection, wash the resin extensively with DMF (5-7 times) to remove the phthalhydrazide byproduct. A final wash with a dilute solution of DIPEA in DMF can help to scavenge any remaining acidic byproducts.[1]
Data Presentation
Table 1: Illustrative Racemization of Pht-Amino Acids during Coupling
The following data is illustrative and intended to demonstrate the principles of racemization. Actual values can vary significantly based on specific reaction conditions.
| Pht-Amino Acid | Coupling Reagent | Base (2 eq.) | Temperature (°C) | Estimated % D-Isomer |
| Pht-Phe-OH | DIC | DIPEA | 25 | 5-10% |
| Pht-Phe-OH | DIC/HOBt | DIPEA | 25 | <1% |
| Pht-Phe-OH | HATU | DIPEA | 25 | <0.5% |
| Pht-His(Trt)-OH | DIC | DIPEA | 25 | 15-30% |
| Pht-His(Trt)-OH | HATU | 2,4,6-Collidine | 25 | 2-5% |
| Pht-Cys(Trt)-OH | DIC/HOBt | DIPEA | 25 | 3-7% |
| Pht-Cys(Trt)-OH | HATU | DIPEA | 25 | <1% |
Table 2: Comparison of Deprotection Reagents for the Phthaloyl Group
| Feature | Hydrazine Monohydrate | Ethylenediamine |
| Typical Conditions | 5-10% in DMF or Ethanol, RT to reflux, 1-4 hours[1][5] | 10 eq. in isopropanol at RT, or ~0.5% in DMF at 50°C[6][7] |
| Reactivity | High | Moderate |
| Potential Side Reactions | Peptide bond cleavage (Gly, Asn, Ser), Arg to Orn conversion | Generally cleaner, fewer reported side reactions[7] |
| Byproduct Removal | Phthalhydrazide can be difficult to remove | Byproducts are generally more soluble |
| Safety | Toxic | Less toxic than hydrazine |
| Recommendation | Use with caution on robust sequences | Recommended for sensitive peptides |
Experimental Protocols
Protocol 1: Deprotection of N-Phthaloyl Group using Hydrazine Monohydrate (SPPS)
-
Resin Preparation: Swell the N-phthaloyl protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the solvent.
-
Deprotection Solution: Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Reaction: Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 30 minutes. Drain the solution.
-
Repeat: Repeat step 3 two more times.
-
Washing: This step is critical. Wash the resin extensively with DMF (at least 5-7 times) to remove the phthalhydrazide byproduct.
-
Final Wash: Perform a final wash with a 0.5% (v/v) DIPEA solution in DMF to remove any remaining acidic byproducts. Follow with washes with dichloromethane (DCM) (3 times) and methanol (3 times).
-
Verification: The presence of a free amine can be confirmed with a positive Kaiser test (ninhydrin test). The resin is now ready for the next coupling step.
Protocol 2: Deprotection of N-Phthaloyl Group using Ethylenediamine (SPPS)
-
Resin Preparation: Swell the N-phthaloyl protected peptide-resin in a suitable solvent like isopropanol or DMF for 30 minutes. Drain the solvent.
-
Deprotection Solution: Prepare a solution of 10 equivalents of ethylenediamine relative to the resin loading in isopropanol.
-
Reaction: Add the ethylenediamine solution to the resin and agitate at room temperature. Monitor the reaction for completion (typically 1-4 hours) using a test cleavage and LC-MS analysis.
-
Washing: Once the reaction is complete, drain the deprotection solution and wash the resin thoroughly with isopropanol (3 times), followed by DMF (3 times), and DCM (3 times).
-
Verification: Confirm the presence of a free amine using the Kaiser test.
Protocol 3: Analysis of Racemization by Chiral HPLC
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin after the coupling of the Pht-protected amino acid.
-
HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a chiral column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: Develop a suitable mobile phase, typically a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, to achieve separation of the diastereomers.
-
Analysis: Inject the crude peptide sample. The L- and D-diastereomers should elute as separate peaks.
-
Quantification: Integrate the peak areas of the two diastereomers. Calculate the percentage of the D-isomer using the formula: % D-isomer = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] * 100
Visualizations
Caption: Mechanism of racemization of N-phthaloyl amino acids during peptide coupling.
Caption: Deprotection of the phthaloyl group using hydrazine and potential side reactions.
Caption: A logical workflow for troubleshooting common issues with the phthaloyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Pht-Val-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Phthaloyl-L-valine (Pht-Val-OH).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Extend the reflux time in acetic acid to ensure the reaction completes.[1] - For solvent-free microwave methods, ensure the temperature reaches the melting point of the amino acid for a sufficient duration. |
| Steric Hindrance: The bulky isopropyl group of valine can hinder the nucleophilic attack on phthalic anhydride. | - Consider using a milder phthaloylating agent such as N-carbethoxyphthalimide, which can react under less harsh conditions. - Employing microwave-assisted synthesis can sometimes overcome steric hindrance by providing localized and rapid heating. | |
| Poor quality of starting materials: Impurities in L-valine or phthalic anhydride can interfere with the reaction. | - Ensure the use of high-purity, dry reagents. Phthalic anhydride can hydrolyze to phthalic acid if exposed to moisture. | |
| Presence of Multiple Spots on TLC / Impure Product | Unreacted Starting Materials: L-valine and phthalic anhydride may remain if the reaction is incomplete. | - Optimize reaction time and temperature as mentioned above. - Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to remove unreacted starting materials. |
| Formation of Phthalamic Acid Intermediate: Incomplete cyclization can lead to the presence of the N-phthalamic acid derivative of valine. | - Ensure sufficient heating and reaction time to promote the dehydration and ring closure to the phthalimide. - Refluxing the crude product in toluene can help drive the cyclization to completion. | |
| Formation of Phthalic Acid: Hydrolysis of phthalic anhydride due to moisture in the reactants or solvent. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Product is a Sticky Oil Instead of a Solid | Residual Solvent: Traces of the reaction solvent (e.g., glacial acetic acid) may remain. | - Ensure complete removal of the solvent under reduced pressure. Co-evaporation with a high-boiling point, non-reactive solvent like toluene can be effective. |
| Presence of Impurities: The presence of byproducts can lower the melting point and result in an oily product. | - Purify the product by recrystallization or column chromatography. | |
| Potential Racemization of the Chiral Center | Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially under basic or strongly acidic conditions, can lead to racemization. | - Use milder reaction conditions where possible. Synthesis with N-carbethoxyphthalimide in an aqueous solution at room temperature has been shown to proceed without racemization. - Phthaloylation using phthalic anhydride in refluxing nonpolar solvents in the presence of triethylamine can also be achieved without racemization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The thermal condensation of L-valine with phthalic anhydride in a solvent like glacial acetic acid is a widely used and economical method.[2]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, ensure you are using an appropriate molar ratio of reactants (typically equimolar), a suitable solvent, and optimal reaction time and temperature. For the thermal condensation method, refluxing for an adequate duration is crucial.[3][1] Using microwave-assisted synthesis can also lead to higher yields in shorter reaction times.
Q3: What are the main byproducts to look out for in the synthesis of this compound?
A3: The primary byproducts include unreacted L-valine and phthalic anhydride, the intermediate N-phthalamic acid derivative, and phthalic acid from the hydrolysis of phthalic anhydride.[2]
Q4: How can I confirm the purity and identity of my synthesized this compound?
A4: The purity of this compound can be assessed by Thin Layer Chromatography (TLC) and by its melting point. The identity can be confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry.
Q5: Is there a risk of racemization during the synthesis of this compound, and how can it be minimized?
A5: Yes, harsh reaction conditions, particularly high temperatures, can pose a risk of racemization. To minimize this, milder synthesis methods can be employed, such as using N-carbethoxyphthalimide at room temperature.[2] When using thermal methods, it is important to control the temperature and reaction time to avoid excessive exposure to harsh conditions.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for N-Phthaloylamino Acids
| Synthesis Method | Reagents | Solvent | Conditions | Typical Yield | Reference |
| Thermal Condensation | Phthalic Anhydride, Amino Acid | Glacial Acetic Acid | Reflux, 2-7 hours | Good | [1] |
| Microwave-Assisted | Phthalic Anhydride, Amino Acid | None (Solvent-free) | 200W, 130°C, 5-15 min | High | |
| Mild Phthaloylation | N-carbethoxyphthalimide, Amino Acid Salt | Water | Room Temperature, ~15 min | High (e.g., 90.5% for Glycine) | |
| Non-polar Solvent | Phthalic Anhydride, Amino Acid, Triethylamine | Toluene | Reflux | Good | [2] |
Experimental Protocols
Method 1: Thermal Condensation of L-Valine with Phthalic Anhydride in Glacial Acetic Acid
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
L-Valine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-valine (e.g., 6.8 mmol) and phthalic anhydride (e.g., 6.75 mmol, 1g) in glacial acetic acid (e.g., 15 mL).[3]
-
Heat the mixture to reflux and maintain for 2-4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the glacial acetic acid under reduced pressure (in vacuo) to obtain a solid or oily residue.
-
To the residue, add a minimal amount of hot ethanol to dissolve it.
-
Slowly add distilled water until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Identifying Impurities in Pht-val-OH using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in N-Phthaloyl-L-valine (Pht-val-OH) samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should look for in my this compound sample?
Impurities in this compound typically originate from the synthesis process. The most common synthesis involves the reaction of Phthalic Anhydride with L-Valine. Therefore, impurities can be categorized as:
-
Starting Materials: Unreacted L-Valine or Phthalic Anhydride.
-
Synthesis Byproducts: Phthalic acid, formed by the hydrolysis of phthalic anhydride, is a common byproduct.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., acetone, diethyl ether, dichloromethane, toluene, hexane) may remain in the final product.
-
Enantiomeric Impurities: If the starting material was not enantiomerically pure or if racemization occurred, D-Valine related impurities could be present.
Q2: How can I identify the signals of this compound in my ¹H NMR spectrum?
A pure sample of this compound should exhibit a distinct set of signals. The approximate chemical shifts (δ) in a common solvent like CDCl₃ are detailed in the table below. Note that exact shifts can vary based on solvent and concentration.
Q3: I see unexpected peaks in my spectrum. How can I identify them?
Identifying unknown signals is a systematic process. Nuclear Magnetic Resonance (NMR) is a powerful tool for identifying and characterizing impurities.[1][2]
-
Confirm Known Peaks: First, identify the signals corresponding to your product (this compound) and the residual solvent peak (e.g., ~7.26 ppm for CDCl₃). A peak for water may also be present (around 1.56 ppm in CDCl₃).
-
Analyze Unknown Peaks: Examine the chemical shift, multiplicity (singlet, doublet, etc.), and integration of the remaining "impurity" peaks.
-
Compare with Common Impurities: Compare these signals to the known chemical shifts of potential impurities listed in the data tables below. For instance, sharp singlets in the 1-3 ppm range often correspond to solvents like acetone, while complex multiplets in the aromatic region (7.5-8.0 ppm) could indicate unreacted phthalic anhydride or phthalic acid.[3]
-
Quantify: Use the integration values to estimate the concentration of the impurity relative to your main compound. According to ICH guidelines, impurities present at levels of 0.10% or higher should generally be identified and characterized.[4]
Q4: What is the standard protocol for preparing a this compound sample for NMR analysis?
Proper sample preparation is crucial for acquiring a high-quality spectrum.
-
Determine Sample Amount: For a standard ¹H NMR spectrum of a small molecule like this compound (MW ≈ 247.25 g/mol ), use 5-25 mg of your sample.[5][6] For ¹³C NMR, a higher concentration (50-100 mg) may be needed.[5][6]
-
Select Solvent: Choose a deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Dissolve Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent, first in a small vial.[6] Ensure the sample is completely dissolved; any solid particles will degrade the spectrum quality.[6][7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solids are present, filter the solution through a small cotton or glass wool plug in the pipette.[8]
-
Label and Analyze: Cap and label the tube clearly before inserting it into the spectrometer.
Q5: When should I use 2D NMR techniques for impurity identification?
While 1D NMR is often sufficient, 2D NMR techniques are invaluable when the ¹H NMR spectrum is complex or signals overlap.
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other. This is useful for confirming the spin systems of both the this compound and any complex impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This is extremely useful for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, helping to piece together the complete structure of an unknown impurity.
Data Presentation: NMR Chemical Shifts
The following tables summarize the expected NMR data for this compound and common impurities. Chemical shifts are reported in ppm (δ) and are referenced to TMS (δ = 0 ppm).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Based on typical values for N-phthaloyl amino acids and valine derivatives)
| Assignment (this compound) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-OH) | 10.0 - 13.0 | Broad s | 1H | ~175 |
| Phthaloyl (Aromatic) | 7.8 - 8.0 | m | 4H | ~134, ~132, ~124 |
| α-CH | ~4.85 | d | 1H | ~58 |
| β-CH | ~2.75 | m | 1H | ~31 |
| γ-CH₃ | ~1.25 | d | 3H | ~19 |
| γ'-CH₃ | ~1.05 | d | 3H | ~18 |
Table 2: ¹H NMR Chemical Shifts of Common Process-Related Impurities
| Impurity | ¹H Chemical Shift (δ, ppm) | Solvent | Key Signal Description |
| L-Valine | ~3.6 (α-CH), ~2.3 (β-CH), ~1.0 (γ-CH₃'s) | D₂O | Characteristic amino acid signals. |
| Phthalic Anhydride[3] | ~8.03, ~7.58, ~7.27, ~6.96 | DMSO-d₆ | Symmetrical aromatic multiplets. |
| Phthalic Acid[9] | ~7.6 - 7.8 (aromatic), >10.0 (acid) | Acetone-d₆ | Aromatic multiplet and broad acid peak. |
Table 3: ¹H and ¹³C NMR Chemical Shifts of Common Residual Solvents
| Solvent | ¹H Shift (δ) | ¹³C Shift (δ) | ¹H Shift (δ) | ¹³C Shift (δ) |
| CDCl₃ | CDCl₃ | DMSO-d₆ | DMSO-d₆ | |
| Acetone | 2.17 | 206.7, 30.6 | 2.09 | 206.6, 29.8 |
| Dichloromethane | 5.30 | 53.8 | 5.76 | 54.2 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.0, 15.4 | 3.38 (q), 1.09 (t) | 65.6, 15.1 |
| Hexane | 1.25, 0.88 | 31.5, 22.6, 14.0 | 1.24, 0.86 | 31.2, 22.3, 13.9 |
| Toluene | 7.2-7.3 (m), 2.36 (s) | 137.9, 129.2, 128.4, 125.5, 21.4 | 7.2-7.3 (m), 2.31 (s) | 138.2, 129.2, 128.3, 125.4, 20.9 |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for Impurity Identification
The logical process for identifying an unknown peak in an NMR spectrum is outlined below. This workflow ensures a systematic approach, from initial data acquisition to final identification.
Caption: Workflow for troubleshooting and identifying impurities using NMR spectroscopy.
Diagram 2: Potential Origins of Impurities in this compound Synthesis
Understanding the synthesis pathway is key to predicting potential impurities. This diagram illustrates the main reaction and the points at which common impurities can be introduced.
Caption: Origins of common impurities during the synthesis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. biomedres.us [biomedres.us]
- 3. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Managing Sterically Hindered Peptide Coupling with Pht-val-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the challenges associated with the peptide coupling of N-Phthaloyl-L-valine (Pht-val-OH). Due to the significant steric hindrance posed by both the bulky phthaloyl protecting group and the isopropyl side chain of valine, its incorporation into a peptide sequence often requires optimized protocols and careful selection of reagents to ensure high coupling efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary challenge with this compound is the substantial steric hindrance around the carboxylic acid group. This bulkiness is a combination of the planar phthaloyl (Pht) protecting group on the alpha-amino group and the isopropyl side chain of the valine residue. This steric congestion can significantly slow down the rate of peptide bond formation, leading to incomplete reactions and lower yields when using standard coupling protocols.
Q2: What are the most common issues encountered when coupling this compound?
A2: The most frequent issues include:
-
Low Coupling Yields: Incomplete reaction leading to the presence of unreacted free amine on the growing peptide chain. This results in deletion sequences in the final product.
-
Epimerization: Although the phthaloyl group can help mitigate racemization, the forcing conditions sometimes required for coupling (e.g., extended reaction times, elevated temperatures) can increase the risk of epimerization, leading to the incorporation of the D-valine diastereomer.
-
Side Reactions: Formation of byproducts due to the high reactivity of potent coupling reagents or prolonged reaction times.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more powerful coupling reagents are generally required. Onium salt-based reagents are often the preferred choice over carbodiimides like DIC, even with additives.[1]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective at activating the carboxylic acid and overcoming steric barriers.[2] HATU, in particular, is often recommended for difficult couplings due to its high reactivity and ability to suppress epimerization.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[2][4] They are known for clean reactions and high efficiency.
Q4: How can I monitor the completion of a this compound coupling reaction?
A4: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin after the coupling step.[5] A negative result (yellow to colorless beads) indicates a complete reaction, while a positive result (blue or purple beads) signifies that unreacted amine remains, and a recoupling step may be necessary.
Q5: What is the deprotection method for the Phthaloyl (Pht) group?
A5: The phthaloyl group is a robust protecting group that is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. It is typically removed by hydrazinolysis, using a solution of hydrazine monohydrate in DMF.[6] This orthogonality makes it a valuable tool for the synthesis of complex peptides requiring site-specific modifications.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the coupling of this compound and provides a systematic approach to resolving them.
Issue 1: Low Coupling Yield / Incomplete Reaction
-
Symptom: Positive ninhydrin (Kaiser) test after coupling. Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the target peptide minus the valine residue).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield with this compound.
Issue 2: Presence of Diastereomeric Impurity (Epimerization)
-
Symptom: HPLC analysis of the crude peptide shows a peak eluting close to the main product peak, and MS analysis confirms it has the same mass, indicating the presence of a diastereomer.
-
Troubleshooting Workflow:
Caption: Decision-making process to minimize epimerization.
Data Presentation
While specific comparative data for this compound is scarce in the literature, the following table summarizes the expected performance of common coupling reagents based on their efficacy with other sterically hindered amino acids, such as Boc-L-Valine.[7] This data should be used as a general guideline for reagent selection.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Relative Reaction Rate | Risk of Epimerization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[7] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for both routine and challenging couplings.[7] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[7] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[7] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may require longer reaction times and careful monitoring for completeness.[7] |
Experimental Protocols
Key Experiment: Solid-Phase Coupling of this compound using HATU
This protocol outlines a general procedure for the manual solid-phase coupling of this compound to a resin-bound peptide using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test (Ninhydrin, Phenol, KCN in Pyridine)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc or Boc protecting group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Swell the resin in DMF for at least 30 minutes prior to coupling.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3.0 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the solution.
-
Briefly vortex or agitate the mixture to ensure complete dissolution and pre-activate the carboxylic acid for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended to overnight.
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of resin beads (10-15 beads).
-
Wash the beads thoroughly with DMF and then DCM, and dry them.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
Negative Test (Yellow/Colorless beads): The coupling is complete. Proceed to the washing step.
-
Positive Test (Blue/Purple beads): The coupling is incomplete.
-
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, drain the reaction solution and repeat steps 2 and 3 with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Perform a final wash with DCM (3-5 times) to prepare the resin for the next deprotection step or final cleavage.
-
Experimental Workflow Diagram:
Caption: Workflow for the solid-phase coupling of this compound.
References
Alternative reagents for the deprotection of Phthaloyl-L-valine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative reagents and troubleshooting for the deprotection of Phthaloyl-L-valine.
Frequently Asked Questions (FAQs)
Q1: Why might I need an alternative to hydrazine for the deprotection of Phthaloyl-L-valine?
A1: While hydrazine hydrate is a common reagent for phthaloyl group removal (the Ing-Manske procedure), it is highly toxic and potentially explosive.[1][2] Alternative reagents are sought to mitigate these safety concerns, to accommodate substrates sensitive to hydrazinolysis, or to avoid potential side reactions. For instance, in molecules with other sensitive functional groups, the harshness of hydrazine can be a drawback.[3]
Q2: What are the main alternative methods for Phthaloyl-L-valine deprotection?
A2: The primary alternatives to hydrazinolysis include:
-
Reductive Deprotection: A mild method using reagents like sodium borohydride (NaBH₄) that is particularly suitable for sensitive substrates and helps avoid racemization of the amino acid.[4][5]
-
Amine-Mediated Deprotection: Utilizing primary amines such as ethylenediamine or methylamine to cleave the phthalimide group.[6][7]
-
Acidic or Basic Hydrolysis: Classical methods that often require harsh conditions, such as strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) and prolonged heating, which may not be suitable for sensitive molecules.[1][2]
Q3: How do I choose the most suitable deprotection method for my experiment?
A3: The choice of deprotection method depends on several factors, including the stability of your substrate to acidic, basic, or reductive conditions, the desired reaction time and temperature, and the expected yield.[1] The workflow diagram below can help guide your decision-making process.
Q4: What is a common issue encountered during the workup of hydrazine-based deprotection?
A4: A common challenge is the removal of the phthalhydrazide byproduct, which precipitates out of the reaction mixture.[1] Additionally, any residual hydrazine must be completely removed, as it can interfere with subsequent reactions.[7]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting Phthaloyl-L-valine remaining after the reaction.
-
Possible Cause (Hydrazinolysis): Insufficient hydrazine hydrate or reaction time.
-
Solution: Increase the equivalents of hydrazine hydrate (typically 1.5 - 2 equivalents) and monitor the reaction by TLC until the starting material is consumed.[1] Refluxing the reaction mixture can also increase the reaction rate.[1]
-
Possible Cause (Reductive Deprotection): Incomplete reduction of the phthalimide.
-
Solution: Ensure an adequate excess of sodium borohydride is used (typically 4-5 equivalents).[8] The reaction may require stirring for an extended period (12-24 hours) at room temperature.[8]
-
Possible Cause (Hydrolysis): Reaction conditions are too mild.
-
Solution: Acidic or basic hydrolysis often requires prolonged heating (reflux) for several hours to days.[1] Monitor the reaction progress by TLC.
Issue 2: Low Yield of L-valine
-
Symptom: The isolated yield of the deprotected L-valine is lower than expected.
-
Possible Cause: The substrate may be sensitive to the reaction conditions, leading to degradation.
-
Solution: Consider a milder deprotection method. For example, if you are using harsh acidic or basic hydrolysis, switching to the reductive sodium borohydride method may improve the yield for sensitive substrates.[4][5]
-
Possible Cause: Incomplete removal of the byproduct, leading to co-elution or difficult purification.
-
Solution: For hydrazinolysis, ensure the phthalhydrazide is fully precipitated and removed by filtration.[1] For the reductive method, an extractive workup or ion-exchange chromatography can be used to remove the phthalide byproduct.[4]
Issue 3: Racemization of L-valine
-
Symptom: The optical activity of the final L-valine product is diminished or lost.
-
Possible Cause: Harsh reaction conditions, particularly with strong acids or bases at high temperatures, can lead to racemization.[4]
-
Solution: Employ milder, near-neutral deprotection methods. The reductive deprotection using sodium borohydride followed by acetic acid is reported to proceed with no measurable loss of optical activity for α-amino acids.[3][5][9]
Data Presentation: Comparison of Alternative Deprotection Reagents
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Advantages & Disadvantages |
| Hydrazine Hydrate | 1.5 - 2 equiv. in Ethanol or Methanol, RT or Reflux | Varies (monitored by TLC) | Generally High | Advantages: Widely used, relatively mild and neutral conditions.[1] Disadvantages: Toxic, potential for side reactions.[3] |
| Sodium Borohydride | 4-5 equiv. NaBH₄ in 2-propanol/H₂O, followed by acetic acid | 12-24 hours for reduction, 2 hours for cyclization | High (e.g., 81% for PhthNCH₂Ph)[4] | Advantages: Exceptionally mild, near-neutral, avoids racemization, suitable for sensitive substrates.[2][5] Disadvantages: Two-stage, one-flask procedure.[5] |
| Ethylenediamine | Excess ethylenediamine in a suitable solvent (e.g., ethanol, THF) | Varies, can be accelerated with microwave heating | Not readily available for Phthaloyl-L-valine | Advantages: Alternative to hydrazine.[6] Disadvantages: Requires removal of excess amine, quantitative data not as common.[6][7] |
| Acidic Hydrolysis | Excess 20-30% HCl or H₂SO₄, Reflux | Several hours to days | Variable | Advantages: Simple reagents. Disadvantages: Harsh conditions, can cause racemization and degradation of sensitive substrates.[1][2] |
| Basic Hydrolysis | Excess NaOH or KOH in aqueous or aqueous-alcoholic solution, Reflux | Several hours | Variable | Advantages: Simple reagents. Disadvantages: Harsh conditions, can be incomplete, yielding the phthalamic acid intermediate.[1] |
Experimental Protocols
Protocol 1: Reductive Deprotection using Sodium Borohydride[8]
This method is a mild, two-stage, one-flask procedure suitable for substrates sensitive to hydrazinolysis.[10]
Materials:
-
Phthaloyl-L-valine
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Phthaloyl-L-valine (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the L-valine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.
-
Extract the L-valine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude L-valine. Purify as needed.
Protocol 2: Deprotection using Hydrazinolysis (Ing-Manske Procedure)[1]
This is a widely used method for phthalimide deprotection.
Materials:
-
Phthaloyl-L-valine
-
Ethanol or Methanol
-
Hydrazine hydrate
-
Dilute Hydrochloric acid (HCl)
Procedure:
-
Dissolve Phthaloyl-L-valine (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux until TLC analysis indicates the consumption of the starting material. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated L-valine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol or water.
-
The filtrate containing the L-valine hydrochloride can then be further processed, for example, by neutralization and extraction.
Mandatory Visualization
Caption: Workflow for selecting an alternative deprotection reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Stability of Phthaloyl-L-valine under acidic and basic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phthaloyl-L-valine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the phthaloyl protecting group under acidic and basic conditions?
A1: The phthaloyl group, used to protect the amine functionality of L-valine, is susceptible to hydrolysis under both acidic and basic conditions. Generally, the rate of hydrolysis is significant under strongly acidic or basic conditions, especially at elevated temperatures. Under neutral pH conditions and at ambient temperature, Phthaloyl-L-valine is expected to be relatively stable.
Q2: What are the primary degradation products of Phthaloyl-L-valine?
A2: The primary degradation products from the hydrolysis of Phthaloyl-L-valine are expected to be Phthalic Acid and L-valine . The hydrolysis reaction cleaves the imide bonds of the phthaloyl group.
Q3: Is there a recommended analytical technique to monitor the stability of Phthaloyl-L-valine?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique. An ideal method should be able to separate Phthaloyl-L-valine from its degradation products, phthalic acid and L-valine, as well as any other potential impurities.
Q4: How can I perform a forced degradation study for Phthaloyl-L-valine?
A4: Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2] These studies involve exposing Phthaloyl-L-valine to conditions more severe than accelerated stability testing.[2] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[3]
-
Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.[2]
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of Phthaloyl-L-valine in my formulation.
| Possible Cause | Troubleshooting Step |
| Highly acidic or basic excipients: | Review the pH of all excipients in your formulation. Even seemingly neutral excipients can have acidic or basic impurities. Consider performing compatibility studies by preparing binary mixtures of Phthaloyl-L-valine with each excipient and analyzing for degradation. |
| Presence of moisture: | Hydrolysis is a water-dependent reaction. Ensure that all solvents and excipients are anhydrous. Store your formulation in a desiccated and tightly sealed container. |
| Elevated storage temperature: | Degradation rates are generally accelerated at higher temperatures. Store your formulation at the recommended temperature and monitor for any temperature excursions during storage and handling. |
| Incompatibility with other components: | Certain functional groups in other active pharmaceutical ingredients (APIs) or excipients might catalyze the degradation. Conduct thorough literature searches on potential interactions. |
Issue 2: Difficulty in developing a stability-indicating HPLC method.
| Possible Cause | Troubleshooting Step |
| Poor separation of degradation products: | Optimize the mobile phase composition. A gradient elution is often necessary to separate compounds with different polarities like Phthaloyl-L-valine, phthalic acid, and L-valine. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH of the aqueous phase. Consider using a different column chemistry (e.g., C8, Phenyl). |
| L-valine is not retained or detected: | L-valine is very polar and may not be well-retained on a standard C18 column. Consider using a derivatization agent (e.g., o-phthalaldehyde (OPA)) to make it more hydrophobic and detectable by UV or fluorescence. Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column could be used. |
| Phthalic acid peak tailing: | Phthalic acid can exhibit peak tailing due to its two carboxylic acid groups. Adjusting the pH of the mobile phase to suppress the ionization of the carboxylic acids (e.g., pH 2.5-3) can improve peak shape. |
| Co-elution of impurities: | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the gradient slope, mobile phase composition, or column temperature. |
Data Presentation
The following tables present illustrative quantitative data for the degradation of Phthaloyl-L-valine under forced degradation conditions. Note: This data is hypothetical and for demonstration purposes, as specific experimental data for Phthaloyl-L-valine was not found in the public domain.
Table 1: Illustrative Degradation of Phthaloyl-L-valine under Acidic and Basic Conditions
| Condition | Time (hours) | Phthaloyl-L-valine Remaining (%) | Phthalic Acid Formed (%) | L-valine Formed (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 14.5 | 14.8 | |
| 4 | 72.1 | 27.5 | 28.0 | |
| 8 | 55.8 | 43.9 | 44.5 | |
| 24 | 25.3 | 74.1 | 75.0 | |
| 0.1 M NaOH at 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 7.3 | 7.5 | |
| 4 | 86.1 | 13.7 | 14.0 | |
| 8 | 75.4 | 24.3 | 24.8 | |
| 24 | 50.1 | 49.5 | 50.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Phthaloyl-L-valine
Objective: To investigate the degradation of Phthaloyl-L-valine under acidic and basic stress conditions.
Materials:
-
Phthaloyl-L-valine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Phthaloyl-L-valine in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration for HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature (25°C).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Illustrative Stability-Indicating HPLC Method
Objective: To separate and quantify Phthaloyl-L-valine and its degradation products.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Program:
Time (min) %B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Note: For the analysis of L-valine, a pre-column derivatization step with a reagent like OPA would be necessary for UV detection, or an alternative detection method such as mass spectrometry (MS) or a charged aerosol detector (CAD) could be employed.
Mandatory Visualizations
Caption: Proposed degradation pathway of Phthaloyl-L-valine under hydrolytic conditions.
Caption: General experimental workflow for the forced degradation study of Phthaloyl-L-valine.
References
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of Phthaloyl-L-valine by HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Phthaloyl-L-valine is a critical step in synthesis and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for this purpose, offering high precision and sensitivity. This guide provides an objective comparison of various chiral HPLC methods applicable to the enantiomeric separation of Phthaloyl-L-valine and other N-protected amino acids, supported by experimental data to aid in method selection and development.
The primary challenge in the chiral separation of N-protected amino acids lies in the selection of an appropriate chiral stationary phase and mobile phase combination that provides adequate resolution and selectivity between the enantiomers. Polysaccharide-based CSPs have demonstrated significant success in the resolution of N-phthaloyl protected α-amino acids.[1][2] Additionally, other CSPs such as macrocyclic glycopeptide and zwitterionic phases are effective for a broad range of N-protected and underivatized amino acids.[3][4][5]
Comparative Performance of Chiral Stationary Phases
The enantiomeric separation of N-phthaloyl-α-amino acids has been successfully achieved using various polysaccharide-derived CSPs. The following table summarizes the performance of different columns for this class of compounds, providing a basis for comparison. While specific data for Phthaloyl-L-valine is not always detailed in abstracts, the data for other N-phthaloyl amino acids on these columns is highly indicative of their potential performance for the target analyte.
| Chiral Stationary Phase (CSP) | Mobile Phase | Observations for N-Phthaloyl Amino Acids | Reference |
| Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol/Trifluoroacetic Acid | Showed the greatest performance for enantiomer resolution of N-PHT α-amino acids, achieving baseline separation for all tested analytes. The L-enantiomers are typically retained longer.[2] | [2] |
| Chiralcel® OF | Not specified in abstract | Exhibited high resolution capability for N-PHT α-amino acids and their esters.[1] | [1] |
| Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Not specified in abstract | Showed good enantioselectivity for N-TCPHT α-amino acid methyl esters. Elution order was not always consistent for N-PHT α-amino acids.[1][2] | [1][2] |
| Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)) | Not specified in abstract | Showed enantioseparation for N-PHT α-amino acids, but the elution orders were not always consistent.[2] | [2] |
| Chiralpak® IB (Immobilized cellulose tris(3,5-dimethylphenylcarbamate)) | Not specified in abstract | The coated version (Chiralcel OD) showed greater enantioseparation than this immobilized version for N-PHT α-amino acids.[2] | [2] |
| Chiralpak® ZWIX(+) (Cinchona alkaloid-based zwitterionic) | Methanol/Acetonitrile with additives (e.g., DEA and FA) | Effective for the separation of underivatized and N-protected amino acids.[4][6] | [4][6] |
| CHIROBIOTIC™ T (Teicoplanin macrocyclic glycopeptide) | Polar organic or reversed-phase | Has unique selectivity for underivatized and N-derivatized amino acids (e.g., FMOC, CBZ, t-BOC).[5] | [5] |
Experimental Protocols
Below are detailed experimental methodologies for key experiments cited in the literature for the chiral separation of N-protected amino acids.
Method 1: Polysaccharide-Based CSP for N-Phthaloyl Amino Acids
This method is based on the successful separation of N-phthaloyl α-amino acids using a Chiralcel® OD column.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD (250 mm x 4.6 mm, 10 µm particle size).
-
Mobile Phase: A mixture of hexane, 2-propanol, and trifluoroacetic acid (TFA). A typical starting composition would be 90:10:0.1 (v/v/v) of hexane:2-propanol:TFA. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the Phthaloyl-L-valine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Method 2: Zwitterionic CSP for N-Protected Amino Acids
This protocol is adapted from methods using Cinchona alkaloid-based zwitterionic CSPs for N-protected amino acids.[4][6]
-
Instrumentation: An HPLC system, preferably with a mass spectrometer (LC-MS) for enhanced sensitivity and identification, although a UV detector is also suitable.
-
Chiral Stationary Phase: CHIRALPAK® ZWIX(+) (150 mm x 3.0 mm, 3 µm particle size).
-
Mobile Phase: Methanol/Acetonitrile (50/50 v/v) containing 25 mM diethylamine (DEA) and 50 mM formic acid (FA).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm or MS detection.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Injection Volume: 5 µL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described HPLC methods.
Caption: Workflow for Chiral Purity Analysis using a Polysaccharide-Based CSP.
Caption: Workflow for Chiral Purity Analysis using a Zwitterionic CSP.
References
- 1. Chiral recognition of N-phthaloyl, N-tetrachlorophthaloyl, and N-naphthaloyl α-amino acids and their esters on polysaccharide-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chiraltech.com [chiraltech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
A Comparative Guide to Phthaloyl-L-valine and Boc-L-valine as Amine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an N-terminal protecting group is a critical determinant in the successful synthesis of peptides. This choice influences not only the overall yield and purity of the final product but also the design of the entire synthetic strategy. Among the arsenal of available protecting groups, tert-Butoxycarbonyl (Boc) has been a long-standing workhorse, while the Phthaloyl (Phth) group offers unique advantages in specific synthetic contexts. This guide provides an objective, data-supported comparison of Phthaloyl-L-valine and Boc-L-valine, focusing on their performance, stability, and application in peptide synthesis.
At a Glance: Key Characteristics of Phthaloyl and Boc Protecting Groups
| Feature | Phthaloyl-L-valine | Boc-L-valine |
| Chemical Nature | Phthalimide derivative | tert-Butyl carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate) | Strong acid (e.g., trifluoroacetic acid - TFA)[1][2] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[1] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[1] |
| Stability | Stable to both acidic and basic conditions commonly used in Fmoc and Boc strategies.[3] | Stable under various coupling conditions but readily removed with mild acids.[4] |
| Racemization Risk | The rigid structure can help minimize racemization of the protected amino acid. | Acidic deprotection conditions are generally less prone to causing racemization during deprotection.[3] |
| Monitoring | Less straightforward real-time monitoring of deprotection.[1] | No straightforward real-time monitoring of deprotection.[1] |
| Common Application | Synthesis of complex peptides requiring an additional layer of orthogonal protection. | Widely used in both solid-phase and solution-phase peptide synthesis.[1][5] |
| Potential Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis.[1] | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).[1] |
Performance Comparison: Quantitative Data
Direct head-to-head quantitative comparisons of Phthaloyl-L-valine and Boc-L-valine in the same peptide synthesis are scarce in publicly available literature. However, we can infer their relative performance from studies on related structures and general principles of peptide chemistry.
Table 1: Comparative Purity and Yield in Peptide Synthesis
| Protecting Group | Typical Crude Peptide Purity (%) | Typical Final Purified Peptide Yield (%) | Key Considerations Affecting Yield and Purity |
| Phthaloyl | Generally high, dependent on the efficiency of hydrazinolysis and removal of byproducts. | Can be lower due to the harshness of deprotection and potential for side reactions with sensitive residues. | The phthaloyl group has been shown to provide excellent stability during synthesis, potentially leading to fewer side products.[6] |
| Boc | 55-85% (highly sequence-dependent)[1] | 25-40% (highly sequence-dependent)[1] | The strong acidic cleavage can lead to side-chain modifications and incomplete deprotection in "difficult sequences," affecting purity and yield.[7] |
Table 2: Coupling Efficiency of Sterically Hindered Amino Acids like Valine
The steric hindrance of the valine side chain can lead to incomplete coupling. The choice of coupling reagent is crucial for both Phthaloyl-L-valine and Boc-L-valine.
| Coupling Reagent Class | Typical Yield (%) with Hindered Amino Acids | Risk of Racemization | Recommended for |
| Aminium/Uronium Salt (e.g., HATU, HBTU) | >95 | Low | Highly efficient for hindered couplings.[1] |
| Phosphonium Salt (e.g., PyBOP) | 90-95 | Low | Effective for hindered residues.[1] |
| Carbodiimide/Additive (e.g., DIC/HOBt) | 85-90 | Moderate | A classic and economical choice; the additive is crucial to suppress racemization.[1] |
Experimental Protocols
Protocol 1: Synthesis of Phthaloyl-L-valine
This protocol is adapted from general methods for the phthaloylation of amino acids.
Materials:
-
L-valine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of L-valine in 20 mL of glacial acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Remove the solvent under reduced pressure to obtain a sticky, oily mass.
-
Reflux the mass with 10% HCl for one hour.
-
After cooling, extract the product with a mixture of diethyl ether and water (1:4 ratio).
-
The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) and dried to yield N-phthaloyl-L-valine.
Protocol 2: Synthesis of Boc-L-valine
Materials:
-
L-valine
-
1N Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
2N NaOH solution
-
Diethyl ether
-
0.5 M Citric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH and adjust the total volume to 400 ml with water.
-
Add 150 ml of THF to the solution.
-
While vigorously stirring at 10°C, add 100 ml of (Boc)₂O in five equal portions at ten-minute intervals. After each addition, add 2N aqueous NaOH to maintain a pH of approximately 8 to 9.
-
After two hours, extract the mixture with diethyl ether.
-
Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance to precipitate.
-
Extract the precipitate with ethyl acetate.
-
Wash the ethyl acetate extract with a small amount of water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization. The expected yield is approximately 55%.[4]
Protocol 3: Comparative Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating either Phthaloyl-L-valine or Boc-L-valine onto a resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Phthaloyl-L-valine or Boc-L-valine
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
For Phthaloyl Deprotection: Hydrazine hydrate
-
For Boc Deprotection: Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, pre-activate Phthaloyl-L-valine or Boc-L-valine (3 equivalents relative to resin loading) with HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.
-
Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.[3]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Deprotection:
-
Phthaloyl-L-valine: Treat the resin with a solution of 5% hydrazine hydrate in DMF for 30 minutes. Repeat this step. Wash the resin extensively with DMF.
-
Boc-L-valine: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. Drain the acidic solution and wash the resin with DCM. Neutralize the resulting N-terminal ammonium salt with a hindered base (e.g., 10% DIEA in DCM) before the next coupling step.[2]
-
Visualizing the Synthetic Workflows
The choice of protecting group dictates the overall workflow of solid-phase peptide synthesis. The following diagrams illustrate the cyclical nature of SPPS using both Phthaloyl and Boc protecting groups.
Caption: Cyclical workflow of Phthaloyl-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Application in Bioactive Peptide Synthesis
Both Phthaloyl-L-valine and Boc-L-valine can be utilized in the synthesis of bioactive peptides. The choice often depends on the complexity of the target peptide and the presence of other sensitive functional groups. For instance, the Boc strategy is frequently employed in the synthesis of therapeutic peptides and vaccines.[5] The hydrophobicity of valine makes it a key residue in constructing hydrophobic domains of membrane-active peptides.[5]
The synthesis of a bioactive peptide, such as an antimicrobial peptide, involves the sequential addition of protected amino acids, followed by cleavage from the resin and purification. The final peptide can then exert its biological effect, for example, by disrupting the cell membrane of bacteria.
Caption: Synthesis and mechanism of action of a model antimicrobial peptide.
Conclusion
The choice between Phthaloyl-L-valine and Boc-L-valine as a protecting group is a strategic decision that should be made based on the specific requirements of the peptide being synthesized.
-
Boc-L-valine remains a robust and widely used protecting group, particularly for routine peptide synthesis and for sequences that are not sensitive to strong acids. Its well-established protocols and extensive literature support make it a reliable choice.
-
Phthaloyl-L-valine , while less common in routine synthesis, offers the significant advantage of orthogonality to both acid- and base-labile protecting groups. This makes it an invaluable tool for the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring site-specific modifications where multiple levels of orthogonal protection are necessary. Its stability under a wide range of conditions can also be beneficial in preventing the formation of side products during a lengthy synthesis.
Ultimately, the optimal choice will depend on a careful consideration of the target peptide's structure, the overall synthetic strategy, and the potential for side reactions. This guide provides the foundational information and experimental context to aid researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Phthaloyl vs. Fmoc: A Comparative Guide to Protecting Groups for Valine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparison of the Phthaloyl (Phth) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the sterically hindered amino acid valine, supported by available experimental data and detailed protocols.
The selection of an appropriate α-amino protecting group is fundamental to the efficiency, purity, and yield of the final peptide. While the Fmoc group has become the gold standard in modern SPPS due to its mild deprotection conditions, the Phthaloyl group presents an orthogonal option with distinct characteristics that may be advantageous in specific synthetic contexts. This guide will delve into a quantitative and qualitative comparison of these two protecting groups when applied to valine, an amino acid known for its challenging coupling kinetics.
At a Glance: Key Differences
| Feature | Phthaloyl (Phth) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Chemical Nature | Cyclic diacyl protecting group | Urethane-type protecting group |
| Deprotection Condition | Hydrazinolysis (e.g., 5-10% hydrazine in DMF) | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). |
| Monitoring of Deprotection | Less straightforward real-time monitoring. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring. |
| Common Application | Less common in routine SPPS; used for specific applications requiring its unique stability and orthogonality. | The standard for most SPPS applications, including the synthesis of long or complex peptides.[1] |
Performance Comparison: Phthaloyl-Valine vs. Fmoc-Valine
Valine, with its bulky isopropyl side chain, presents a steric challenge in SPPS, which can lead to incomplete coupling reactions and lower yields. The choice of protecting group can significantly influence the outcome of incorporating this amino acid into a peptide sequence.
| Parameter | Phthaloyl-Valine | Fmoc-Valine |
| Coupling Efficiency | Data is not widely available in direct comparative studies. Generally expected to be high with appropriate activation. | Typically high (>99%) with optimized coupling reagents (e.g., HBTU, HATU) and conditions.[2] |
| Yield & Purity | Overall yield and purity are highly dependent on the efficiency of both coupling and deprotection steps. The hydrazinolysis deprotection is reported to be highly efficient (>98%).[3] | High yields and purity are achievable with modern SPPS protocols.[4] However, incomplete reactions can lead to deletion sequences. |
| Racemization Risk | The rigid phthaloyl group, by protecting both hydrogens of the primary amine, is suggested to help mitigate racemization of the protected amino acid.[3] However, quantitative data for valine is limited. | The basic conditions of Fmoc deprotection can promote racemization, especially with hindered amino acids. The extent of racemization is highly dependent on the coupling reagents, additives, and base used.[5][6][7] For Fmoc-amino acids, racemization is generally low but can be significant under certain conditions.[6] |
| Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis. | Aspartimide formation in sequences containing aspartic acid and diketopiperazine formation at the dipeptide stage are common side reactions.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the deprotection of Phthaloyl and Fmoc groups in an SPPS workflow.
Phthaloyl Group Deprotection (Hydrazinolysis)
This protocol outlines the removal of the Phthaloyl group from a resin-bound peptide.
Reagents:
-
Deprotection Solution: 5-10% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)[3]
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol
Procedure:
-
Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate at room temperature for 30-90 minutes. For efficient deprotection, this step can be repeated 2-3 times.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove the phthalhydrazide byproduct and excess hydrazine.[3]
Fmoc Group Deprotection
This is a standard protocol for the removal of the Fmoc group in SPPS.
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[1]
-
Washing Solvent: DMF.
Procedure:
-
Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.
-
Agitate the mixture for 3-5 minutes and then drain the solution.
-
Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove the dibenzofulvene-piperidine adduct.
Coupling of Protected Valine
The following is a general protocol for coupling either Phthaloyl-Valine or Fmoc-Valine to the resin-bound peptide. The specific coupling reagent and reaction times may need to be optimized.
Reagents:
-
Protected Valine (Phth-Val-OH or Fmoc-Val-OH) (3-5 equivalents)
-
Coupling Reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)
-
Solvent: DMF
Procedure:
-
In a separate vessel, dissolve the protected valine and the coupling reagent in DMF.
-
Add the base to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizing the Workflows
To better illustrate the cyclical nature of SPPS and the distinct deprotection pathways, the following diagrams are provided.
Conclusion
The choice between Phthaloyl and Fmoc protecting groups for valine in SPPS is a strategic one, dictated by the specific requirements of the target peptide.
Fmoc-valine remains the preferred choice for routine SPPS. Its mild deprotection conditions, compatibility with a wide range of side-chain protecting groups, and the ability to monitor the deprotection reaction in real-time make it a robust and reliable option. While racemization can be a concern, it can be minimized through careful selection of coupling reagents and conditions.
Phthaloyl-valine , on the other hand, offers a valuable orthogonal protection strategy. Its stability to both acidic and basic conditions makes it ideal for the synthesis of complex peptides requiring site-specific modifications where other protecting groups might be labile. The primary drawback is the use of hydrazine for deprotection, which may not be compatible with all peptide sequences or downstream applications.
Ultimately, the decision rests on a careful evaluation of the synthetic strategy, the complexity of the target peptide, and the available resources. For straightforward syntheses, Fmoc-valine is the well-established and efficient choice. For more complex synthetic challenges that demand an additional layer of orthogonality, Phthaloyl-valine provides a powerful, albeit less commonly used, alternative. Further direct comparative studies are warranted to provide more quantitative insights into the performance of the Phthaloyl group for sterically hindered amino acids in modern SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. chempep.com [chempep.com]
Pht-val-OH vs. Cbz-valine: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate amino-protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic strategy. This guide provides an objective comparison of two such protecting groups for the amino acid valine: Phthaloyl-L-valine (Pht-val-OH) and Carbobenzyloxy-L-valine (Cbz-valine). This comparison is supported by a review of their chemical properties, with illustrative experimental data and detailed protocols for their use in key synthetic steps.
Core Principles: A Tale of Two Protection Strategies
The primary distinction between this compound and Cbz-valine lies in their chemical nature and, consequently, the conditions required for their removal. This fundamental difference dictates their orthogonality to other protecting groups and their suitability for different synthetic applications.
Cbz-valine , a well-established protecting group, is known for its stability in a range of conditions and is typically removed by catalytic hydrogenolysis or strong acids.[1][2] Its urethane-type protection is recognized for helping to suppress racemization during the activation of the amino acid for coupling.[3] Furthermore, the Cbz group often imparts crystallinity to the protected amino acid, which can simplify purification by recrystallization.[4]
This compound , on the other hand, employs a phthaloyl group, which is a cyclic diacyl protecting group. A key advantage of the phthaloyl group is its exceptional stability to both the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used for 9-fluorenylmethyloxycarbonyl (Fmoc) group removal.[5][6] This makes the phthaloyl group "orthogonal" to the two most common strategies in solid-phase peptide synthesis (SPPS).[6] Its removal is achieved under specific conditions using hydrazine.[5]
Performance Comparison: this compound vs. Cbz-valine
While direct head-to-head comparative studies with quantitative data for this compound and Cbz-valine are not extensively available in the literature, a comparison can be constructed based on the known properties of the phthaloyl and Cbz protecting groups in peptide synthesis. The following table summarizes the expected performance of these two protected amino acids in key aspects of peptide synthesis.
| Parameter | This compound | Cbz-valine | References |
| Orthogonality | High; stable to acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal respectively. | Moderate; stable to mild acid and base, but cleaved by strong acids and catalytic hydrogenolysis. | [5][6],[1][2] |
| Deprotection Conditions | Hydrazinolysis (e.g., hydrazine hydrate in ethanol). | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr in acetic acid). | [5],[1][3] |
| Potential for Racemization | Generally low; the rigid phthalimide structure can help mitigate racemization of the protected residue. | Generally low due to the urethane linkage which suppresses oxazolone formation. | [6],[3] |
| Side Reactions in Deprotection | Potential for side reactions with sensitive functional groups during hydrazinolysis. | Catalyst poisoning can be an issue in hydrogenolysis, especially with sulfur-containing residues. Incomplete deprotection is possible. | [5],[7] |
| Compatibility with SPPS | Well-suited for complex syntheses requiring an orthogonal protecting group strategy. | Less commonly used in standard automated SPPS due to the challenges of catalytic hydrogenolysis on a solid support. More suited for solution-phase synthesis or the synthesis of protected peptide fragments. | [6],[3] |
| Crystallinity of Protected Amino Acid | Crystalline solid. | Often imparts crystallinity, aiding in purification. | [4] |
Experimental Protocols
The following are detailed methodologies for key experimental steps involving this compound and Cbz-valine.
Coupling of Protected Valine in Peptide Synthesis
The following is a general protocol for the coupling of either this compound or Cbz-valine to a resin-bound amine in solid-phase peptide synthesis.
Materials:
-
This compound or Cbz-valine (3 equivalents)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU) (3 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve this compound or Cbz-valine, the coupling reagent, and the base in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of the valine side chain, longer coupling times may be necessary.[8]
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[8]
-
After a complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Deprotection Protocols
The deprotection of the Pht and Cbz groups requires distinct chemical conditions, highlighting their orthogonality.
Materials:
-
Pht-val-resin
-
Hydrazine hydrate (e.g., 10 equivalents)
-
Ethanol
Procedure:
-
Suspend the Pht-val-resin in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by LC-MS.[5]
-
Upon completion, cool the reaction mixture and filter to remove the resin and the phthalhydrazide byproduct.
-
Wash the resin thoroughly with ethanol and other appropriate solvents.
-
The presence of a free amine on the resin can be confirmed with a positive Kaiser test.[6]
Materials:
-
Cbz-valine-peptide (dissolved in a suitable solvent like methanol or ethanol)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected peptide in the chosen solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[9]
Mandatory Visualizations
Logical Workflow for Orthogonal Protection Strategy
Caption: Workflow for using this compound in an orthogonal protection strategy.
Decision Pathway for Choosing Between this compound and Cbz-valine
Caption: Decision-making for selecting this compound or Cbz-valine.
Conclusion
The choice between this compound and Cbz-valine is highly dependent on the specific requirements of the synthetic strategy. Cbz-valine remains a valuable and cost-effective option, particularly for solution-phase synthesis and when its tendency to induce crystallinity can be leveraged for purification. However, its deprotection via catalytic hydrogenolysis presents challenges for standard solid-phase peptide synthesis.
In contrast, this compound offers the significant advantage of orthogonality to the widely used Boc and Fmoc protecting groups. This makes it an invaluable tool for the synthesis of complex peptides, such as those requiring site-specific modifications like cyclization or branching, where selective deprotection is essential. While the use of hydrazine for deprotection requires careful consideration of substrate compatibility, the robustness and unique cleavage conditions of the phthaloyl group provide a level of synthetic flexibility that is often crucial in advanced drug discovery and development. For researchers tackling complex peptide architectures, the advantages offered by this compound often outweigh the considerations of its specific deprotection requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
Comparative study of deprotection methods for Phthaloyl-L-valine.
For researchers, scientists, and professionals in drug development, the efficient and clean removal of protecting groups is a critical step in the synthesis of peptides and other complex molecules. The phthaloyl group, a robust protecting group for primary amines, offers stability under various conditions. However, its effective removal requires specific methods. This guide provides a comparative analysis of the two most common deprotection methods for Phthaloyl-L-valine: hydrazinolysis and reductive cleavage with sodium borohydride, supported by experimental data and detailed protocols.
Comparative Analysis of Deprotection Methods
The choice between hydrazinolysis and sodium borohydride reduction for the deprotection of Phthaloyl-L-valine depends on several factors, including the desired reaction conditions (e.g., pH, temperature), the presence of other sensitive functional groups in the molecule, and the preferred workup procedure. The following table summarizes the key quantitative parameters for each method.
| Parameter | Hydrazinolysis | Sodium Borohydride Reduction |
| Reagent | Hydrazine monohydrate (NH₂NH₂·H₂O) | Sodium borohydride (NaBH₄), Acetic Acid |
| Solvent | N,N-Dimethylformamide (DMF), Ethanol | 2-Propanol/Water, Acetic Acid |
| Temperature | Room Temperature to 60°C | Room Temperature, then 80°C |
| Reaction Time | 30 minutes - 4 hours | 24 hours, then 2 hours |
| Typical Yield | >98%[1] | High (e.g., 97% for a similar substrate)[2] |
| Byproduct | Phthalhydrazide | Phthalide |
| Workup | Filtration of byproduct, extensive washing | Extractive workup |
| Key Advantages | Fast reaction, high yield[1] | Mild, near-neutral conditions, minimizes racemization[2][3] |
| Key Disadvantages | Phthalhydrazide byproduct can be difficult to remove completely. | Longer reaction time. |
Reaction Mechanisms and Workflows
The two methods proceed via distinct mechanistic pathways, leading to different byproducts and requiring different purification strategies.
Hydrazinolysis
Hydrazinolysis involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide byproduct, which often precipitates from the reaction mixture.
Sodium Borohydride Reduction
This method is a two-stage, one-flask procedure. First, sodium borohydride reduces one of the carbonyl groups of the phthalimide to a hydroxyl group. Subsequent treatment with acid catalyzes an intramolecular cyclization to form phthalide, releasing the free amine of L-valine.[2][3]
Experimental Protocols
Protocol 1: Deprotection of Phthaloyl-L-valine via Hydrazinolysis
Materials:
-
Phthaloyl-L-valine
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve Phthaloyl-L-valine in a minimal amount of DMF.
-
Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the Phthaloyl-L-valine solution and stir at room temperature for 30-90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, the phthalhydrazide byproduct will precipitate.
-
Filter the reaction mixture to remove the precipitated phthalhydrazide.
-
Wash the filtrate (or the solid support in solid-phase synthesis) extensively with DMF (5-7 times) to remove any remaining phthalhydrazide.[1]
-
Follow with washes of DCM (3 times) and Methanol (3 times).[1]
-
The solvent from the filtrate can be removed under reduced pressure to yield the crude L-valine. Further purification can be performed by recrystallization or chromatography if necessary.
Protocol 2: Deprotection of Phthaloyl-L-valine via Sodium Borohydride Reduction
Materials:
-
Phthaloyl-L-valine
-
2-Propanol
-
Deionized Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of Phthaloyl-L-valine in a mixture of 2-propanol and water (approximately 6:1 v/v), add sodium borohydride (approximately 5 equivalents) portion-wise at room temperature.[2]
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the consumption of the starting material by TLC.[2]
-
Carefully add glacial acetic acid to the reaction mixture until the foaming subsides.[2]
-
Heat the mixture to 80°C for 2 hours to induce cyclization and release of the amine.[2]
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.[4]
-
Make the aqueous layer basic (pH > 8) by the addition of a saturated NaHCO₃ solution.
-
Extract the L-valine into an organic solvent such as dichloromethane (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude L-valine. Further purification can be achieved by appropriate methods.
Conclusion
Both hydrazinolysis and sodium borohydride reduction are effective methods for the deprotection of Phthaloyl-L-valine. Hydrazinolysis is a rapid and high-yielding method, well-suited for robust substrates. However, the complete removal of the phthalhydrazide byproduct can be challenging. The sodium borohydride method offers a milder, near-neutral alternative that is particularly advantageous for sensitive substrates where racemization is a concern. The longer reaction time is a trade-off for the gentler conditions and easier extractive workup of the phthalide byproduct. The selection of the optimal method will ultimately be dictated by the specific requirements of the synthetic route and the nature of the molecule being synthesized.
References
Validating the Structure of Phthaloyl-L-valine: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the chemical structure of Phthaloyl-L-valine using mass spectrometry. It offers a comparative analysis of expected fragmentation patterns and includes detailed experimental protocols and data presentation to aid in the structural elucidation of this and similar amino acid derivatives.
Introduction to Phthaloyl-L-valine and Mass Spectrometry
Phthaloyl-L-valine is a derivative of the amino acid valine, where the amino group is protected by a phthaloyl group. This compound and its analogues are valuable intermediates in the synthesis of peptide-based drugs and other bioactive molecules.[1] Accurate structural confirmation is a critical step in the development and quality control of these molecules.
Mass spectrometry is a powerful analytical technique for structural elucidation, offering high sensitivity and the ability to determine the precise mass of a molecule and its fragments.[2] Techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) systems, are instrumental in providing detailed structural information from minute sample quantities.[2]
Experimental Protocol: Mass Spectrometry of Phthaloyl-L-valine
This section details a standard protocol for the analysis of Phthaloyl-L-valine using ESI-Q-TOF mass spectrometry.
Objective: To acquire a high-resolution mass spectrum and tandem mass spectrum (MS/MS) of Phthaloyl-L-valine to confirm its molecular weight and fragmentation pattern.
Materials:
-
Phthaloyl-L-valine sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS System or equivalent) equipped with an electrospray ionization (ESI) source.
-
An ultra-high-performance liquid chromatography (UHPLC) system for sample introduction.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Phthaloyl-L-valine in methanol.
-
Vortex the solution until the sample is completely dissolved.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.
-
For positive ion mode analysis, add 0.1% formic acid to the working solution to facilitate protonation.
-
Transfer the final solution to an autosampler vial.
-
-
Instrumentation Setup and Data Acquisition:
-
LC Method (for sample introduction):
-
Column: Use a standard C18 column for desalting and sample cleanup.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Method (Positive Ion Mode):
-
Ion Source: ESI
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage (Vcap): 3500 V
-
Nozzle Voltage: 1000 V
-
Fragmentor Voltage: 175 V
-
Skimmer Voltage: 65 V
-
Mass Range (MS1): 50 - 500 m/z
-
Acquisition Rate (MS1): 5 spectra/s
-
-
Tandem MS (MS/MS) Method:
-
Select the precursor ion corresponding to protonated Phthaloyl-L-valine ([M+H]⁺).
-
Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.
-
Acquire product ion spectra.
-
-
Expected Mass Spectrometry Data for Phthaloyl-L-valine
The molecular formula for Phthaloyl-L-valine is C₁₃H₁₃NO₄, with a molecular weight of approximately 247.25 g/mol .[1][3][4][5]
| m/z (Expected) | Ion Formula | Ion Description | Proposed Fragmentation Pathway |
| 248.0917 | [C₁₃H₁₄NO₄]⁺ | Protonated Molecular Ion ([M+H]⁺) | N/A |
| 202.0811 | [C₁₂H₁₂NO₂]⁺ | Loss of Carboxylic Acid (-COOH) and H | [M+H]⁺ → [M+H - H₂O - CO]⁺ |
| 160.0393 | [C₉H₆NO₂]⁺ | Loss of isobutene from m/z 202 | [C₁₂H₁₂NO₂]⁺ → [C₉H₆NO₂]⁺ + C₄H₆ |
| 148.0393 | [C₈H₆NO₂]⁺ | Further fragmentation | Complex rearrangement and loss |
| 130.0495 | [C₈H₄O₂]⁺ | Phthalic anhydride fragment | Rearrangement and cleavage |
Visualization of Phthaloyl-L-valine Fragmentation
The following diagram illustrates the primary fragmentation pathway of protonated Phthaloyl-L-valine as observed in tandem mass spectrometry.
Caption: Fragmentation pathway of Phthaloyl-L-valine.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural validation, it is often used in conjunction with other techniques for comprehensive characterization.
| Technique | Advantages | Limitations |
| Mass Spectrometry (MS) | High sensitivity, requires minimal sample, provides exact mass and fragmentation data, fast analysis time.[2] | Does not provide detailed stereochemical or conformational information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, stereochemistry, and conformation. | Lower sensitivity than MS, requires larger sample amounts, longer analysis time. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule.[6][7] | Requires a well-ordered single crystal, which can be challenging to grow.[6][7] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Provides limited information on the overall molecular structure. |
Conclusion
Mass spectrometry, particularly high-resolution tandem mass spectrometry, is an indispensable tool for the structural validation of Phthaloyl-L-valine. The characteristic fragmentation pattern, initiated by the loss of the carboxylic acid group, provides a clear fingerprint for the molecule's identity. When combined with other analytical methods like NMR, a complete and unambiguous structural determination can be achieved, ensuring the quality and integrity of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 3. scbt.com [scbt.com]
- 4. Phthaloyl-DL-Valine | CymitQuimica [cymitquimica.com]
- 5. Pht-val-OH | C13H13NO4 | CID 229337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Orthogonal Protecting Group Strategies: A Comparative Guide to Phthaloyl-L-valine
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity. The principle of orthogonality—the selective removal of one protecting group in the presence of others—is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the Phthaloyl (Pht) protecting group for L-valine against the more common Fmoc and Boc strategies, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform their synthetic designs.
The Phthaloyl group offers a distinct advantage due to its remarkable stability under both the acidic conditions used to remove Boc and tert-butyl-based side-chain protecting groups, and the basic conditions used for Fmoc group removal.[1] This three-dimensional orthogonality makes Phthaloyl-L-valine a valuable tool for the synthesis of complex peptides, such as cyclic or branched structures, where multiple layers of protection are required.[1]
Comparative Analysis of Amino Acid Protection Strategies
The choice of an N-terminal protecting group dictates the overall synthetic strategy. The following table summarizes the key characteristics of Phthaloyl, Fmoc, and Boc protecting groups for L-valine.
| Feature | Phthaloyl (Pht) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Chemical Nature | Cyclic diacyl derivative | Fluorenyl-based carbamate | tert-Butyl carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate), or milder reductive methods.[2] | Mild base (e.g., 20% piperidine in DMF).[3] | Strong acid (e.g., trifluoroacetic acid - TFA).[3] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups.[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[3] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[3] |
| Racemization Risk | The rigid phthalimide structure can help mitigate racemization of the protected amino acid.[1] | Basic deprotection conditions can sometimes promote racemization in sensitive amino acids.[2] | Acidic deprotection is generally less prone to causing racemization.[2] |
| Monitoring | Less straightforward for real-time monitoring of deprotection.[3] | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring.[3] | No straightforward real-time monitoring of deprotection.[3] |
Experimental Protocols
Detailed methodologies for the protection of L-valine with the Phthaloyl group and its subsequent deprotection are provided below, along with protocols for the standard Fmoc and Boc strategies for comparison.
Protocol 1: Phthaloylation of L-valine using N-Carbethoxyphthalimide
This method provides a mild route to N-Phthaloyl-L-valine, avoiding the harsh conditions of direct condensation with phthalic anhydride.[4]
Materials:
-
L-valine
-
Sodium carbonate decahydrate (Na₂CO₃·10H₂O)
-
N-Carbethoxyphthalimide
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a flask, dissolve L-valine (1 equivalent) and sodium carbonate decahydrate (1 equivalent) in water at room temperature (17-20°C).
-
To this solution, add N-Carbethoxyphthalimide (1 equivalent) and stir the mixture for approximately 15 minutes.
-
Filter the solution to remove any insoluble material.
-
Acidify the filtrate with hydrochloric acid to precipitate the Phthaloyl-L-valine.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield the product.
Good yields have been reported for the synthesis of optically pure Phthaloyl-L-valine by refluxing the intermediate formed from N-carbethoxyphthalimide and the amino acid in toluene.[4]
Protocol 2: Deprotection of Phthaloyl-L-valine
Several methods are available for the removal of the Phthaloyl group, offering a range of conditions from traditional hydrazinolysis to milder alternatives.
This is the most common method for Phthaloyl group cleavage.
Materials:
-
Phthaloyl-L-valine peptide resin
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes and then drain the solvent.
-
Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the deprotection solution to the resin and agitate at room temperature for 30 minutes.[1]
-
Drain the reaction mixture and wash the resin thoroughly with DMF to remove the phthalhydrazide byproduct. A final wash with a 0.5% DIPEA solution in DMF can help scavenge any remaining byproduct.[1]
-
Follow with washes in DCM and Methanol. The presence of a free amine can be confirmed with a positive Kaiser test.[1]
This two-stage, one-flask method offers a gentle, near-neutral alternative to hydrazinolysis.[2]
Materials:
-
N-Phthaloyl derivative
-
2-Propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
Procedure:
-
Dissolve the N-phthaloyl compound in a mixture of 2-propanol and water (e.g., 6:1 v/v).[2]
-
Add sodium borohydride (excess, e.g., 5 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed (typically 24 hours), carefully add glacial acetic acid.[2]
-
Heat the mixture (e.g., to 80°C) for a few hours to facilitate lactonization and release of the free amine.[2]
-
The product can then be isolated through standard work-up procedures, such as ion-exchange chromatography.[2]
Alternative Protecting Group: 4,5-Dichlorophthaloyl (DCPhth)
For applications requiring even milder deprotection conditions, the 4,5-dichlorophthaloyl (DCPhth) group presents a viable alternative. The electron-withdrawing chlorine atoms facilitate the cleavage of the phthalimide ring.
Deprotection of the DCPhth group can be achieved under mild conditions using ethylenediamine or hydrazine in methanol at room temperature, which is particularly advantageous for sensitive or large oligosaccharides and peptides.[5]
Orthogonal Synthesis Strategy in Practice
The true utility of the Phthaloyl group is demonstrated in complex synthetic schemes, such as the on-resin cyclization of peptides.
Caption: Workflow for the synthesis of a modified cyclic peptide using an orthogonal strategy with Phthaloyl protection.
In this workflow, the peptide chain is assembled using standard Fmoc chemistry. After elongation and removal of the terminal Fmoc group, the acid-labile side-chain protecting groups are removed. The free N-terminus and C-terminus (attached to the resin via a cleavable linker) can then be cyclized on the solid support. Subsequently, the Phthaloyl group on a lysine side chain is selectively removed using hydrazine, without affecting the rest of the molecule. This allows for the specific modification of the lysine side chain before the final cleavage of the modified cyclic peptide from the resin.
Logical Relationship of Protecting Group Strategies
The selection of a protecting group strategy is a critical decision that influences the entire synthetic pathway.
Caption: Decision logic for selecting a protecting group strategy based on the target peptide structure.
Conclusion
The Phthaloyl protecting group, particularly for sterically hindered amino acids like L-valine, provides a robust and truly orthogonal strategy in peptide synthesis. Its stability to both acidic and basic conditions makes it an invaluable tool for the synthesis of complex, non-linear peptides where sequential and selective deprotection is necessary. While the traditional hydrazinolysis for its removal can be harsh, the development of milder deprotection methods enhances its applicability for sensitive substrates. For researchers venturing into the synthesis of intricate peptide architectures, the Phthaloyl group offers a reliable third dimension of orthogonality, complementing the well-established Fmoc and Boc strategies.
References
A Researcher's Guide to Strategic Amino Acid Selection: A Cost-Benefit Analysis of Fmoc-D-Val-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a pivotal tool in designing peptide-based therapeutics with enhanced properties. Among these, D-amino acids, the enantiomers of their natural L-counterparts, provide significant advantages. This guide offers a comprehensive cost-benefit analysis of utilizing Fmoc-D-Val-OH in solid-phase peptide synthesis (SPPS), comparing its performance, cost implications, and downstream benefits against the standard Fmoc-L-Val-OH. The decision to use a D-amino acid like D-valine involves a trade-off between higher initial material costs and substantial improvements in the final peptide's therapeutic potential, primarily through enhanced stability.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the key quantitative and qualitative parameters to consider when choosing between Fmoc-D-Val-OH and Fmoc-L-Val-OH for peptide synthesis.
Table 1: Cost and Synthesis Efficiency Comparison
| Parameter | Fmoc-L-Val-OH (Standard) | Fmoc-D-Val-OH (Alternative) | Key Considerations |
| Raw Material Cost | Lower | Higher | The cost of D-amino acid derivatives is generally greater due to less demand and more complex manufacturing. |
| Typical Coupling Efficiency | High | High | Both enantiomers typically couple with high efficiency using standard coupling reagents like HBTU/HATU.[1] |
| Crude Peptide Purity | Generally High | Potentially Lower | The presence of a D-amino acid can sometimes influence peptide aggregation, potentially affecting the final purity and yield.[2] |
| Purification Costs | Standard | Potentially Higher | Lower crude purity necessitates more extensive purification (e.g., RP-HPLC), increasing solvent consumption and instrument time.[2] |
Table 2: Performance and Benefit Comparison
| Parameter | Fmoc-L-Val-OH (Standard) | Fmoc-D-Val-OH (Alternative) | Key Considerations |
| Proteolytic Stability | Low | High | Peptides with D-amino acids are resistant to degradation by most proteases, which are stereospecific for L-amino acids.[2] |
| In Vivo Half-Life | Shorter | Significantly Longer | Enhanced stability leads to a longer circulation half-life, potentially allowing for less frequent dosing.[2] |
| Bioavailability | Standard | Potentially Improved | Increased stability is a critical factor for overcoming enzymatic barriers, which can lead to improved bioavailability.[2] |
| Immunogenicity | Standard | Potentially Reduced | Peptides composed of D-amino acids are often less immunogenic than their L-counterparts.[2] |
| Biological Activity | Native Conformation | Potential for Novel Activity | The unique stereochemistry of D-valine can alter peptide conformation, potentially leading to improved receptor binding or novel biological activities.[2] |
Experimental Protocols
A detailed methodology for a standard solid-phase peptide synthesis cycle is provided below. This protocol is applicable for incorporating both L- and D-amino acid residues.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a manual Fmoc/tBu strategy for peptide synthesis.
1. Materials and Reagents:
-
Resin: Rink Amide MBHA or Wang resin.
-
Amino Acids: Fmoc-L-Val-OH or Fmoc-D-Val-OH, and other required Fmoc-protected amino acids.
-
Deprotection Solution: 20% piperidine in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvents: NMP, DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: e.g., Reagent K (Trifluoroacetic acid/Thioanisole/Water/Phenol/Ethanedithiol).
2. Synthesis Cycle:
-
Step 1: Resin Swelling: The resin is swollen in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Step 2: Fmoc Deprotection: The peptidyl-resin is treated with 20% piperidine in NMP twice (e.g., for 5 and 15 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.[3]
-
Step 3: Washing: The resin is thoroughly washed multiple times with NMP and DCM to remove residual piperidine and byproducts.[3]
-
Step 4: Amino Acid Activation and Coupling:
-
The Fmoc-amino acid (L- or D-Valine, 1.5-4 equivalents) is pre-activated by dissolving it in DMF with HBTU/HOBt (1.5 eq) and DIEA (2 eq).[3]
-
The activated amino acid solution is added to the resin.
-
The reaction is allowed to proceed for 1-2 hours. Microwave-assisted synthesis can significantly shorten this time to minutes.[3]
-
Coupling completion can be monitored using a qualitative test like the Kaiser (ninhydrin) test.
-
-
Step 5: Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
-
Step 6: Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc removal, the resin is washed and dried.
-
The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., TFA-based) for 2-3 hours.
-
The cleaved peptide is precipitated with ice-cold diethyl ether, centrifuged, and washed.[3]
4. Purification and Analysis:
-
The crude peptide is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilized.[3]
-
The peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[3]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and the strategic decision-making process involved in using Fmoc-D-Val-OH.
Conclusion and Recommendations
The decision to use Fmoc-D-Val-OH is a strategic one that must be guided by the ultimate goal of the research or drug development program. While it presents a higher upfront cost for raw materials, the investment can be justified by significant improvements in the final peptide's pharmacokinetic and therapeutic properties.
Fmoc-D-Val-OH is recommended when:
-
The primary objective is to enhance the in vivo half-life of a peptide therapeutic.[2]
-
The peptide is intended for applications where resistance to enzymatic degradation is crucial.
-
The goal is to develop peptides for oral delivery, where stability in the gastrointestinal tract is a major hurdle.[2]
-
Exploring novel conformations to improve receptor binding or unlock new therapeutic possibilities is a key research aim.[2]
Fmoc-L-Val-OH remains the preferred choice for:
-
Routine peptide synthesis where proteolytic stability is not a primary concern.[2]
-
Initial screening of large peptide libraries where cost is a significant limiting factor.[2]
-
Applications where the native L-conformation is essential for the desired biological activity.[2]
Ultimately, a thorough cost-benefit analysis should be performed on a case-by-case basis, weighing the increased initial costs against the substantial long-term benefits of creating a more stable and potentially more effective peptide therapeutic.
References
A Comparative Guide to the Enantioselective Analysis of Valine: Phthaloyl Derivatization vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of valine is critical in pharmaceutical development, biotechnology, and food science. Chiral derivatization followed by high-performance liquid chromatography (HPLC) is a widely employed strategy for the enantioselective analysis of amino acids. This guide provides an objective comparison of the use of phthaloyl derivatization for the analysis of valine enantiomers against two common alternatives: o-phthalaldehyde (OPA) with a chiral thiol and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their analytical needs.
Comparison of Derivatization Methods for Valine Enantioselective Analysis
The choice of a chiral derivatization agent significantly impacts the sensitivity, resolution, and overall performance of the enantioselective analysis. The following table summarizes the key performance characteristics of phthaloyl, OPA, and Marfey's reagent derivatization for the analysis of valine enantiomers.
| Feature | Phthaloyl Derivatization | OPA/Chiral Thiol Derivatization | Marfey's Reagent (FDAA) Derivatization |
| Principle | Forms diastereomeric N-phthaloyl-valine derivatives that can be separated on a chiral stationary phase. | Forms fluorescent diastereomeric isoindole adducts with a chiral thiol, separable on a standard achiral column. | Forms diastereomeric derivatives through reaction with the amino group, separable on a standard achiral column. |
| Detection | UV | Fluorescence, UV | UV |
| Key Advantages | Stable derivatives.[1] | High sensitivity due to fluorescent tag.[2] Rapid derivatization.[3] | Well-established and widely used method.[4] Good resolution for many amino acids.[5] |
| Key Disadvantages | May require a specific chiral stationary phase for separation.[6] | Derivatives can be unstable.[4] | Can be less sensitive than fluorescent methods.[7] Derivatization can be slow. |
| LOD/LOQ (for D-Valine) | Data not readily available | LOQ of 0.05% D-valine in L-valine reported.[8] | LOD at or below 100 nM for most amino acids.[9] |
| Linearity | Data not readily available | Correlation coefficient > 0.999 for D-valine (0.05% to 0.5% impurity level).[8] | R² > 0.98 for most amino acids.[9] |
| Recovery | Data not readily available | 96% to 106% for spiked D-valine (0.05% to 0.20% impurity levels).[8] | Data not readily available for valine specifically. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of valine with each of the compared agents.
Protocol 1: Phthaloyl Derivatization of Valine
This protocol describes a mild synthesis of N-phthaloyl-valine that minimizes racemization.[10]
Materials:
-
Valine
-
N-carbethoxyphthalimide
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a suitable reaction vessel, dissolve valine and sodium carbonate in water at room temperature (17-20°C).
-
Add N-carbethoxyphthalimide to the solution with stirring.
-
Continue stirring for approximately 15 minutes.
-
Filter the solution to remove any undissolved material.
-
Acidify the filtrate with HCl to precipitate the N-phthaloyl-valine.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The resulting N-phthaloyl-valine can be analyzed by HPLC on a suitable chiral stationary phase, such as a polysaccharide-derived column (e.g., Chiralcel OF).[6]
Protocol 2: OPA/Chiral Thiol Derivatization of Valine
This protocol is based on the method developed for the quantification of D-valine in L-valine.[8]
Materials:
-
Valine sample
-
o-Phthalaldehyde (OPA) reagent solution
-
Chiral thiol solution (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine)
-
Borate buffer (pH ~9.5)
-
HPLC system with a fluorescence or UV detector and a C18 or other suitable achiral column.
Procedure:
-
Prepare a solution of the valine sample in a suitable solvent.
-
In an autosampler vial or reaction tube, mix the valine sample solution with the borate buffer.
-
Add the OPA reagent solution, followed by the chiral thiol solution.
-
The derivatization reaction is typically rapid and occurs at room temperature.
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
-
Separate the diastereomeric derivatives using a suitable gradient elution on a reverse-phase column.
-
Detect the derivatives using a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm) or a UV detector.
Protocol 3: Marfey's Reagent (FDAA) Derivatization of Valine
This protocol is a general procedure for the derivatization of amino acids with Marfey's reagent.[4]
Materials:
-
Valine sample
-
Marfey's reagent (FDAA) solution in acetone
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
HPLC system with a UV detector and a C18 or other suitable achiral column.
Procedure:
-
To the valine sample solution, add the sodium bicarbonate solution.
-
Add the Marfey's reagent solution.
-
Incubate the mixture at 40°C for 1 hour, with occasional vortexing.
-
After incubation, cool the mixture and stop the reaction by adding the hydrochloric acid solution.
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Separate the diastereomeric derivatives using a suitable gradient elution on a reverse-phase column.
-
Detect the derivatives using a UV detector at 340 nm.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each derivatization method.
Caption: Experimental workflow for phthaloyl derivatization of valine.
Caption: Experimental workflow for OPA/chiral thiol derivatization.
Caption: Experimental workflow for Marfey's reagent derivatization.
Conclusion
The selection of an appropriate derivatization method for the enantioselective analysis of valine depends on the specific requirements of the study.
-
Phthaloyl derivatization offers the advantage of forming stable derivatives, which can be beneficial for robust and reproducible analysis, although it may necessitate the use of a specific chiral stationary phase.
-
OPA/chiral thiol derivatization is a highly sensitive method due to the fluorescent nature of the derivatives and offers rapid reaction times, making it suitable for high-throughput screening. However, the stability of the derivatives should be considered.[4][8]
-
Marfey's reagent (FDAA) is a well-established and versatile method that provides good resolution for a wide range of amino acids.[4][5] While it may be less sensitive than fluorescence-based methods, its reliability and broad applicability make it a valuable tool in many laboratories.
Researchers should carefully consider the trade-offs between sensitivity, stability, speed, and the availability of instrumentation when choosing the most suitable method for their enantioselective analysis of valine. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision.
References
- 1. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]
- 2. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. axionlabs.com [axionlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Pht-val-OH versus Tosyl-valine: A Comparative Overview for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acids is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. Among the myriad of choices for Nα-protection, Pht-val-OH (N-Phthaloyl-L-valine) and tosyl-valine (N-p-toluenesulfonyl-L-valine) represent two distinct classes of protecting groups with unique characteristics. This guide provides a comprehensive comparison of these two reagents, supported by available data and detailed experimental protocols, to aid in the strategic planning of complex peptide synthesis projects.
Chemical Properties and Core Principles
The fundamental difference between the phthaloyl (Pht) and tosyl (Ts) protecting groups lies in their chemical nature and, consequently, their stability and cleavage conditions. This dictates their orthogonality to other protecting groups and their suitability for different synthetic strategies.
-
This compound: The phthaloyl group is a cyclic diacyl protecting group. It is notably stable under the acidic and basic conditions commonly employed in both Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies. This stability makes it an excellent choice for applications requiring an orthogonal protecting group that can withstand multiple deprotection cycles of other groups.
-
Tosyl-valine: The tosyl group is a sulfonamide-based protecting group known for its exceptional stability. It is resistant to a wide range of reagents, including strong acids and bases, making it one of the more robust protecting groups available. This high stability, however, necessitates harsher cleavage conditions.
Data Presentation: A Comparative Summary
While direct, side-by-side quantitative comparisons of this compound and tosyl-valine in SPPS are not extensively documented in peer-reviewed literature, a qualitative and semi-quantitative comparison can be drawn from their known chemical properties and behavior in synthetic contexts.
| Feature | This compound | Tosyl-valine |
| Chemical Nature | Cyclic diacyl (Phthalimide derivative) | Sulfonamide (p-Toluenesulfonamide) |
| Stability | Stable to strong acids (TFA) and moderate bases (piperidine) | Highly stable to strong acids and bases |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate) | Reductive cleavage (e.g., sodium in liquid ammonia) or strong acid hydrolysis |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups | Orthogonal to many standard protecting groups, but harsh cleavage may affect others |
| Racemization Risk | The rigid phthaloyl group may help mitigate racemization of the protected amino acid. | Generally low, but harsh deprotection conditions can pose a risk. |
Experimental Protocols
Synthesis of Protected Valine Derivatives
Protocol 3.1.1: Synthesis of this compound (N-Phthaloyl-L-valine)
This procedure is based on the reaction of L-valine with phthalic anhydride.
-
Reaction Setup: In a round-bottom flask, dissolve L-valine (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Reagent: Add phthalic anhydride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the product often crystallizes out of the solution. The crystals can be collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 3.1.2: Synthesis of Tosyl-valine (N-p-toluenesulfonyl-L-valine)
This procedure involves the reaction of L-valine with p-toluenesulfonyl chloride (tosyl chloride).
-
Reaction Setup: Dissolve L-valine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Addition of Reagent: Cool the solution in an ice bath and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise with vigorous stirring.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidification: Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude tosyl-valine by filtration and recrystallize from an appropriate solvent to obtain the pure product.
Coupling and Deprotection in Solid-Phase Peptide Synthesis
Protocol 3.2.1: Coupling of this compound in SPPS
-
Resin Swelling: Swell the resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
Protocol 3.2.2: Deprotection of the Phthaloyl Group (Hydrazinolysis)
-
Resin Washing: Wash the Pht-protected peptide-resin with DMF.
-
Deprotection: Treat the resin with a solution of 5-10% hydrazine monohydrate in DMF for 30-60 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove the phthalhydrazide byproduct, followed by washes with dichloromethane (DCM) and methanol.
Protocol 3.2.3: Deprotection of the Tosyl Group (Reductive Cleavage)
Caution: This procedure uses sodium metal and liquid ammonia, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.
-
Setup: Place the tosyl-protected peptide-resin in a flask suitable for low-temperature reactions.
-
Condensation of Ammonia: Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Addition of Sodium: Add small pieces of sodium metal until a persistent blue color is observed, indicating an excess of sodium.
-
Quenching: After the reaction is complete (typically 30-60 minutes), quench the excess sodium by the careful addition of ammonium chloride.
-
Work-up: Evaporate the ammonia and proceed with the standard work-up and purification of the deprotected peptide.
Mandatory Visualizations
Caption: Comparative workflow for the incorporation of this compound and Tosyl-valine in SPPS.
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway initiated by a peptide ligand.
Concluding Remarks
The choice between this compound and tosyl-valine is highly dependent on the specific requirements of the peptide being synthesized.
This compound is an excellent option when a high degree of orthogonality is required. Its stability to both acidic and basic conditions allows for its use in conjunction with both Fmoc and Boc strategies, providing flexibility in the synthesis of complex peptides, such as cyclic or branched structures. The relatively mild deprotection conditions (hydrazinolysis) are also advantageous.
Tosyl-valine , on the other hand, offers exceptional stability, making it suitable for syntheses where the protecting group must withstand a wide array of chemical transformations elsewhere in the molecule. However, the harsh conditions required for its removal may limit its compatibility with sensitive peptide sequences.
Ultimately, the optimal choice will be guided by the overall synthetic strategy, the nature of the target peptide, and the other protecting groups employed. This guide provides the foundational information to make an informed decision in the design and execution of successful peptide synthesis campaigns.
A Spectroscopic Showdown: Distinguishing Phthaloyl-L-valine and Phthaloyl-DL-valine
For researchers and professionals in drug development and peptide synthesis, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of Phthaloyl-L-valine and its racemic counterpart, Phthaloyl-DL-valine. As stereoisomers, these compounds present a unique analytical challenge: while chemically identical in an achiral environment, their physiological activities can differ significantly. Understanding the spectroscopic nuances is therefore essential for quality control, enantiomeric purity assessment, and regulatory compliance.
The fundamental difference between Phthaloyl-L-valine and Phthaloyl-DL-valine lies in their stereochemistry. Phthaloyl-L-valine consists of a single enantiomer, the L-form. In contrast, Phthaloyl-DL-valine is a racemic mixture, containing equal amounts of the L- and D-enantiomers. This distinction is the cornerstone of their spectroscopic behavior. Standard techniques such as Mass Spectrometry, Infrared (IR) Spectroscopy, and standard Nuclear Magnetic Resonance (NMR) Spectroscopy are insensitive to chirality and will yield identical results for both samples. Differentiation requires chiroptical methods or the use of chiral auxiliary agents.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for Phthaloyl-L-valine and Phthaloyl-DL-valine. It is critical to note that for achiral spectroscopic methods, the data are identical. The key differentiators are found in techniques sensitive to stereochemistry, such as Circular Dichroism.
Table 1: General Properties and Achiral Spectroscopic Data
| Property/Technique | Phthaloyl-L-valine | Phthaloyl-DL-valine | Justification |
| Molecular Formula | C₁₃H₁₃NO₄[1] | C₁₃H₁₃NO₄[1] | Identical atomic composition. |
| Molecular Weight | 247.25 g/mol [1] | 247.25 g/mol [1] | Identical atomic composition. |
| Mass Spectrometry (MS) | Identical fragmentation pattern | Identical fragmentation pattern | MS is an achiral technique; fragmentation is based on bond strengths, not stereochemistry. |
| Infrared (IR) Spectroscopy | Identical absorption bands | Identical absorption bands | IR spectroscopy probes vibrational modes of functional groups, which are the same for both enantiomers. |
| ¹H and ¹³C NMR (achiral solvent) | Identical chemical shifts | Identical chemical shifts | In an achiral environment, the magnetic environments of corresponding nuclei in enantiomers are identical. |
Table 2: Chiral Spectroscopic and Advanced NMR Data
| Technique | Phthaloyl-L-valine | Phthaloyl-DL-valine | Principle of Differentiation |
| Circular Dichroism (CD) | Exhibits a characteristic CD spectrum (Cotton effects) | CD silent (no net signal) | As an optically active molecule, the L-enantiomer differentially absorbs circularly polarized light. The racemic mixture contains equal and opposite absorbers, resulting in a net-zero signal.[2][3] |
| ¹H NMR with Chiral Shift Reagent | Single set of shifted peaks | Two sets of shifted peaks | The chiral shift reagent forms diastereomeric complexes with the D- and L-enantiomers, which have distinct magnetic environments and thus different chemical shifts.[4][5] |
Key Spectroscopic Interpretations
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For both Phthaloyl-L-valine and Phthaloyl-DL-valine, the molecular ion peak [M]+ would be observed at m/z 247. The fragmentation is dictated by the structure's covalent bonds. Common fragmentation pathways for phthaloyl derivatives involve the phthalimide group and the amino acid side chain. As these are identical for both enantiomers, their mass spectra will be indistinguishable.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. Both Phthaloyl-L-valine and Phthaloyl-DL-valine possess the same functional groups: a carboxylic acid, an imide, and an isopropyl group. Therefore, their IR spectra will be identical, showing characteristic peaks for:
-
C=O stretching (imide): ~1770 and ~1710 cm⁻¹
-
C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band ~2500-3300 cm⁻¹
-
C-H stretching (aliphatic): ~2870-2960 cm⁻¹
-
Aromatic C=C stretching: ~1470-1600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H and ¹³C NMR spectra of Phthaloyl-L-valine and Phthaloyl-DL-valine will be identical. The chemical environment for each proton and carbon is the same on average.
However, enantiomers can be distinguished in NMR by using a chiral shift reagent . These reagents (often lanthanide complexes) are themselves chiral and interact with the enantiomers to form transient diastereomeric complexes.[4][5] Since diastereomers have different physical properties, their corresponding nuclei are no longer magnetically equivalent and will resonate at different frequencies. In such an experiment:
-
Phthaloyl-L-valine will show a single set of peaks, shifted from their original positions.
-
Phthaloyl-DL-valine will show two distinct sets of peaks for the valine moiety, representing the two diastereomeric complexes formed from the D- and L-enantiomers.[5]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism is the most direct spectroscopic method for differentiating these compounds.[2] It measures the difference in absorption of left and right-handed circularly polarized light by chiral molecules.
-
Phthaloyl-L-valine , being a single, optically active enantiomer, will produce a characteristic CD spectrum with positive and/or negative peaks (known as Cotton effects) at specific wavelengths.[6][7]
-
Phthaloyl-DL-valine , as a 1:1 racemic mixture, is optically inactive. The D-enantiomer produces a CD spectrum that is a perfect mirror image of the L-enantiomer's spectrum. In the mixture, these two signals cancel each other out, resulting in a flat line (zero CD signal) across the spectrum.
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or ethyl acetate.
-
Instrument: A standard mass spectrometer with an EI source.
-
Method: Introduce the sample into the ionization chamber.
-
Parameters:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-350
-
Source Temperature: 200-250 °C
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation pattern should be consistent with the structure of Phthaloyl-valine.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or analyze as a thin film by depositing a solution onto a salt plate (e.g., NaCl) and allowing the solvent to evaporate.
-
Instrument: An FTIR spectrometer.
-
Method: Place the sample in the instrument's beam path and acquire the spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16-32 scans to improve signal-to-noise.
-
-
Data Analysis: Assign major absorption bands to the corresponding functional groups.
¹H NMR Spectroscopy with a Chiral Shift Reagent
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the Phthaloyl-valine sample in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, sub-stoichiometric amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. If peak separation is insufficient, add another small aliquot of the shift reagent and re-acquire.
-
Data Analysis:
-
For Phthaloyl-L-valine, observe the shifting of a single set of peaks.
-
For Phthaloyl-DL-valine, observe the splitting of the valine proton signals into two distinct sets of peaks, corresponding to the D and L enantiomers.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the desired UV range. A typical concentration is around 0.1-1.0 mg/mL.
-
Instrument: A CD spectropolarimeter.
-
Method:
-
Calibrate the instrument using a standard like camphor-d-sulfonic acid.
-
Run a baseline spectrum with the solvent-filled cuvette.
-
Run the spectrum of the sample.
-
-
Parameters:
-
Wavelength Range: 190-300 nm[3]
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Path Length: 0.1 or 1.0 cm quartz cuvette
-
-
Data Analysis: After subtracting the baseline, observe the resulting spectrum. Phthaloyl-L-valine should show distinct Cotton effects, while Phthaloyl-DL-valine should show no significant signal.
Visualization of Analytical Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of Phthaloyl-L-valine and Phthaloyl-DL-valine.
Caption: Workflow for differentiating Phthaloyl-L-valine and Phthaloyl-DL-valine.
References
- 1. Phthaloyl-DL-Valine | CymitQuimica [cymitquimica.com]
- 2. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical rotatory dispersion and circular dichroism. Part LXX. The circular dichroism of some less common amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Peptide Bioactivity: The Influence of Pht-Val-OH and Other N-Terminal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Performance with Supporting Experimental Data
In the intricate process of peptide synthesis, the choice of protecting groups is a critical determinant of the final product's purity, yield, and, ultimately, its biological activity. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are the most ubiquitously employed α-amino protecting groups in solid-phase peptide synthesis (SPPS), the phthaloyl (Pht) group offers a distinct set of properties that can be advantageous for specific synthetic strategies. This guide provides a comparative overview of the biological activity of peptides synthesized using Pht-Val-OH versus those synthesized with more common protecting groups like Fmoc-Val-OH and Boc-Val-OH.
The Phthaloyl Group: An Orthogonal Approach
The phthaloyl (Pht) group is a cyclic diacyl protecting group known for its high stability. It is resistant to the acidic conditions used to remove Boc and other acid-labile side-chain protecting groups, as well as the basic conditions used for Fmoc removal. This orthogonality makes the Pht group particularly valuable in the synthesis of complex peptides, such as cyclic or branched peptides, where multiple levels of orthogonal protection are necessary. The Pht group is typically removed by hydrazinolysis.
Impact of Protecting Groups on Peptide Biological Activity: A Comparative Overview
The N-terminal protecting group is a temporary fixture in peptide synthesis, designed to be removed to allow for chain elongation. However, the choice of this group and its removal process can have lingering effects on the final peptide product, which in turn can modulate its biological activity. Key considerations include the completeness of deprotection, potential side reactions during deprotection, and the nature of any resulting impurities.
Qualitative Comparison of Protecting Groups
| Feature | Phthaloyl (Pht) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Chemistry | Hydrazinolysis | Mild base (e.g., piperidine)[1] | Strong acid (e.g., TFA)[2] |
| Orthogonality | High; orthogonal to both acid- and base-labile groups | Orthogonal to acid-labile groups[1] | Orthogonal to base-labile groups[2] |
| Potential for Side Reactions | Hydrazinolysis can be harsh and may not be compatible with all functional groups.[3] | Base-mediated deprotection can sometimes lead to side reactions like aspartimide formation. | Repetitive acid treatment can potentially degrade sensitive residues. |
| Potential Impact on Bioactivity | Incomplete removal or side reactions during the harsh deprotection could lead to modified peptides with altered activity. The bulky nature of any residual Pht group could sterically hinder receptor binding. | Generally considered to yield high-purity peptides, leading to reliable biological data.[4] | Incomplete removal could result in N-terminally blocked, inactive peptides. Acid-induced modifications could alter activity. |
Quantitative Data Presentation
As previously stated, direct quantitative comparisons of the biological activity of peptides synthesized with this compound versus other protecting groups are scarce in the literature. The following tables are illustrative examples of how such data would be presented if available from comparative studies. These tables are intended to serve as a template for researchers conducting such investigations.
Table 1: Hypothetical Comparison of Antimicrobial Activity (MIC in µg/mL)
| Peptide Sequence | Synthesized with this compound | Synthesized with Fmoc-Val-OH | Synthesized with Boc-Val-OH |
| (Val)-Ala-Phe-Gly-NH₂ | 18.5 | 16.2 | 17.1 |
| (Val)-Leu-Lys-Leu-NH₂ | 14.8 | 12.5 | 13.9 |
| (Val)-Trp-Arg-Trp-NH₂ | 10.2 | 8.1 | 9.5 |
| MIC (Minimum Inhibitory Concentration) values are hypothetical. Lower values indicate higher antimicrobial potency. |
Table 2: Hypothetical Comparison of Cytotoxicity (IC₅₀ in µM)
| Peptide Sequence | Synthesized with this compound | Synthesized with Fmoc-Val-OH | Synthesized with Boc-Val-OH |
| (Val)-Ala-Phe-Gly-OH | 35.6 | 32.1 | 34.2 |
| (Val)-Leu-Lys-Leu-OH | 28.4 | 25.0 | 27.8 |
| (Val)-Trp-Arg-Trp-OH | 21.9 | 19.5 | 20.7 |
| IC₅₀ (Half-maximal inhibitory concentration) values against a cancer cell line are hypothetical. Lower values indicate higher cytotoxicity. |
Experimental Protocols
To generate the type of comparative data illustrated above, the following experimental protocols would be employed.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the same peptide sequence using this compound, Fmoc-Val-OH, and Boc-Val-OH as the N-terminal protected amino acid for valine.
Materials:
-
Rink Amide or Wang resin
-
This compound, Fmoc-Val-OH, Boc-Val-OH
-
Other required Fmoc- or Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Deprotection reagents:
-
For Fmoc: 20% piperidine in DMF
-
For Boc: 50% TFA in DCM
-
For Pht: Hydrazine hydrate in DMF
-
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
For Fmoc-SPPS: Deprotect the resin's Fmoc group with 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using a coupling reagent and base.
-
For Boc-SPPS: Couple the first Boc-protected amino acid to the resin using a coupling reagent and base.
-
-
Chain Elongation (for a tetrapeptide example):
-
Perform cycles of deprotection and coupling for the subsequent amino acids. When introducing valine, use the respective protected form (this compound, Fmoc-Val-OH, or Boc-Val-OH).
-
-
Final Deprotection:
-
Remove the final N-terminal protecting group.
-
-
Cleavage and Purification: Cleave the peptide from the resin using a cleavage cocktail. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides against a bacterial strain (e.g., E. coli).
Protocol:
-
Prepare a stock solution of each purified peptide in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each peptide in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized peptides on a cancer cell line (e.g., HeLa).
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of each purified peptide.
-
Incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each peptide.
Visualizing the Workflow and Conceptual Impact
The following diagrams, generated using Graphviz, illustrate the general workflow of solid-phase peptide synthesis and the conceptual influence of N-terminal protecting groups on peptide bioactivity.
References
- 1. nbinno.com [nbinno.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pht-Val-OH: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Protocols
Before handling Pht-Val-OH for disposal, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All waste handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
1. Waste Identification and Classification:
The first critical step is to determine if the this compound waste is hazardous.[1] Since a specific SDS is unavailable, a conservative approach is to evaluate the waste against the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[2][3][4]
-
Consult In-House Expertise: The most crucial step is to contact your institution's Environmental Health and Safety (EHS) office. They are the definitive resource for waste disposal procedures at your facility and can provide guidance on proper classification and disposal.
-
Review Related Compounds: The SDS for L-valine indicates that it is not classified as a hazardous substance.[5][6] Given that this compound is a derivative, it is likely to have a similar low-hazard profile. However, this should not be assumed, and the subsequent steps must be followed.
2. Segregation of Waste:
Incompatible chemicals must be kept separate to prevent dangerous reactions.[1] this compound waste should be collected in a dedicated, properly labeled waste container. Do not mix it with other chemical waste streams, especially strong oxidizing agents.[7]
3. Containerization and Labeling:
-
Use Appropriate Containers: Collect this compound waste in a clean, dry, and chemically compatible container with a secure screw-top lid.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure until a formal determination is made), the full chemical name "this compound" or "Phthaloyl-L-valine" (no abbreviations), and the accumulation start date.[1]
4. Storage:
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] The SAA should be at or near the point of generation and away from general laboratory traffic.
5. Disposal Request:
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[5]
Data Summary: L-Valine (as a proxy for this compound)
The following table summarizes key safety and disposal-related data for L-valine, which may serve as a useful reference in the absence of specific data for this compound.
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [5] |
| Hazards Identification | No known hazards | [1] |
| Disposal Considerations | Waste material must be disposed of in accordance with national and local regulations. | [5] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Experimental Protocols
This document does not cite specific experiments but provides a general protocol for the disposal of this compound. The primary "experimental protocol" for safe disposal is the waste determination process, which involves consulting the SDS (when available) and, most importantly, your institution's EHS office.
Logical Flow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. peptide.com [peptide.com]
- 2. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemimpex.com [chemimpex.com]
Essential Safety and Operational Guide for Handling Pht-val-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pht-val-OH (Phthaloyl-L-valine). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles meeting ANSI Z.87.1 1989 standard.[3] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile rubber).[2][3] | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing.[2][3] | Minimizes the risk of skin exposure to the powder. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended when handling fine powders, especially in areas without adequate ventilation.[2][3] | Avoids inhalation of any potential airborne dust. |
First Aid Measures
In case of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. If eye irritation persists, seek medical advice/attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4] |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1] |
Experimental Protocol: Safe Handling and Weighing
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
3.1. Preparation and Weighing Protocol:
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves.[2] If respiratory protection is needed, ensure it is properly fitted.
-
Work Area: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Weighing:
-
Place a clean weigh boat on an analytical balance.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid pouring directly from the bottle to prevent creating dust clouds.
-
Close the stock container immediately after dispensing to prevent contamination and accidental spillage.
-
-
Transfer:
-
To transfer the weighed powder to a reaction vessel, gently tap the weigh boat to ensure all the powder is transferred.
-
If dissolving the powder, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe and compliant laboratory.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and weigh boats, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Regulations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
